(S)-4-Methyloxazolidin-2-one
Description
The exact mass of the compound (S)-4-Methyloxazolidin-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (S)-4-Methyloxazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-4-Methyloxazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4S)-4-methyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c1-3-2-7-4(6)5-3/h3H,2H2,1H3,(H,5,6)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJFEOKPKHIPEN-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30429043 | |
| Record name | (S)-4-Methyloxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30429043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4042-35-7 | |
| Record name | (S)-4-Methyloxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30429043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4042-35-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of (S)-4-Methyloxazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-4-Methyloxazolidin-2-one, a chiral auxiliary, is a cornerstone in modern asymmetric synthesis. Its rigid, predictable stereochemical control makes it an invaluable tool for the synthesis of complex chiral molecules, particularly in the pharmaceutical industry. Understanding its physical properties is paramount for its effective use in reaction design, optimization, and scale-up. This technical guide provides a comprehensive overview of the key physical characteristics of (S)-4-Methyloxazolidin-2-one, supported by experimental protocols and data for practical application in a research and development setting.
Core Physical and Chemical Properties
A thorough understanding of the fundamental physical and chemical properties of (S)-4-Methyloxazolidin-2-one is essential for its handling, storage, and application in synthesis.
| Property | Value | Source(s) |
| CAS Number | 4042-35-7 | [1] |
| Molecular Formula | C₄H₇NO₂ | [1] |
| Molecular Weight | 101.10 g/mol | [1] |
| Appearance | Colorless to off-white solid/powder | [2] |
| Melting Point | 52-56 °C | [2] |
| Boiling Point (Predicted) | 302.6 ± 9.0 °C | [2] |
| Density (Predicted) | 1.095 ± 0.06 g/cm³ | [2] |
| Storage Temperature | 2-8°C | [2] |
Note: Predicted values for boiling point and density are computationally derived and should be considered as estimates. Experimental verification is recommended for precise applications.
Solubility Profile
-
Methanol
-
Ethanol
-
Acetone
-
Ethyl acetate
-
Dichloromethane
-
Chloroform
It is expected to have limited solubility in non-polar solvents like hexane and water. For precise applications, it is recommended to experimentally determine the solubility in the solvent system of interest.
Optical Rotation: A Key Stereochemical Descriptor
As a chiral compound, the specific rotation of (S)-4-Methyloxazolidin-2-one is a defining physical property that confirms its enantiomeric purity. While a specific value for (S)-4-Methyloxazolidin-2-one is not consistently reported across publicly available databases, the optical activity of chiral oxazolidinones is well-established. For instance, the structurally similar (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone exhibits a specific rotation of [α]25/D −168° (c = 2 in chloroform). It is crucial for researchers to determine the specific rotation of their own sample of (S)-4-Methyloxazolidin-2-one to ensure enantiopurity before use in stereoselective reactions.
Spectroscopic Profile
The spectroscopic data for (S)-4-Methyloxazolidin-2-one provides unambiguous confirmation of its chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl group (a doublet), the methine proton at the stereocenter (a multiplet), and the two diastereotopic protons of the methylene group in the ring (multiplets). The N-H proton will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum should exhibit four distinct signals corresponding to the methyl carbon, the methine carbon, the methylene carbon, and the carbonyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum of (S)-4-Methyloxazolidin-2-one will display characteristic absorption bands that are indicative of its functional groups. Key expected peaks include:
-
N-H Stretch: A peak in the region of 3400-3250 cm⁻¹ corresponding to the N-H bond of the secondary amide.
-
C-H Stretch: Peaks just below 3000 cm⁻¹ for the sp³ C-H bonds.
-
C=O Stretch: A strong, sharp absorption band in the range of 1760-1665 cm⁻¹ for the carbonyl group of the cyclic carbamate.
-
C-O Stretch: A peak in the 1320-1000 cm⁻¹ region corresponding to the C-O single bond.
Experimental Protocols for Physical Property Determination
To ensure the quality and suitability of (S)-4-Methyloxazolidin-2-one for sensitive applications, in-house verification of its physical properties is a critical component of laboratory best practices.
Melting Point Determination
Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from the solid to the liquid phase. Impurities typically depress and broaden the melting point range.
Methodology:
-
Sample Preparation: A small amount of finely powdered (S)-4-Methyloxazolidin-2-one is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.
-
Heating and Observation: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination (for liquids, conceptual for high-boiling solids)
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. While (S)-4-Methyloxazolidin-2-one is a solid at room temperature, this protocol is relevant for liquid compounds or for determination under vacuum for high-boiling solids.
Methodology (Capillary Method):
-
Sample Preparation: A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed in the test tube.
-
Apparatus Setup: The test tube is attached to a thermometer and heated in a controlled manner using a heating bath.
-
Heating and Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then stopped.
-
Data Recording: The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.
Caption: Workflow for Boiling Point Determination (Capillary Method).
Specific Rotation Measurement
Principle: Chiral molecules rotate the plane of plane-polarized light. The specific rotation is a standardized measure of this rotation and is dependent on the compound, concentration, path length, temperature, and wavelength of light.[3]
Methodology:
-
Solution Preparation: A solution of (S)-4-Methyloxazolidin-2-one of a known concentration is prepared in a suitable solvent (e.g., chloroform).
-
Polarimeter Calibration: The polarimeter is calibrated using a blank (the pure solvent).
-
Measurement: The prepared solution is placed in a polarimeter cell of a known path length. The observed optical rotation is measured.
-
Calculation: The specific rotation is calculated using the formula: [α]Tλ = α / (c × l) where:
-
[α]Tλ is the specific rotation at temperature T and wavelength λ.
-
α is the observed rotation in degrees.
-
c is the concentration in g/mL.
-
l is the path length of the cell in decimeters.
-
Caption: Workflow for Specific Rotation Measurement.
Conclusion
The physical properties of (S)-4-Methyloxazolidin-2-one are integral to its successful application in asymmetric synthesis. This guide provides a detailed overview of these properties, emphasizing the importance of experimental verification for ensuring the quality and reliability of this crucial chiral auxiliary. By understanding and applying this knowledge, researchers and drug development professionals can enhance the precision and efficiency of their synthetic endeavors.
References
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction - NIH. Available at: [Link]
-
(S)-4-Methyloxazolidin-2-one | C4H7NO2 | CID 8063308 - PubChem. Available at: [Link]
-
2-Oxazolidinone, 4-methyl-5-phenyl- - SpectraBase. Available at: [Link]
-
4-Methyl-1,3-oxazolidin-2-one | C4H7NO2 | CID 9855455 - PubChem. Available at: [Link]
-
Specific rotation - Wikipedia. Available at: [Link]
-
Oxazolidin-2-one, 4-hydroxy-4,5,5-trimethyl-3-[3-(4-morpholyl)propyl]- - Optional[1H NMR] - Spectrum - SpectraBase. Available at: [Link]
-
(S)-4-Benzyl-2-oxazolidinone | C10H11NO2 | CID 736225 - PubChem. Available at: [Link]
-
(S)-(+)-4-Isopropyl-2-oxazolidinone - the NIST WebBook. Available at: [Link]
-
13 C NMR spectrum for 2-(1,3-oxazolin-2-yl)pyridine (Py-ox) in DMSO-d6. - ResearchGate. Available at: [Link]
Sources
An In-depth Technical Guide to (S)-4-Methyloxazolidin-2-one: A Chiral Auxiliary for Asymmetric Synthesis
This guide provides an in-depth exploration of (S)-4-Methyloxazolidin-2-one, a pivotal chiral auxiliary in modern organic synthesis. We will delve into its fundamental properties, synthesis, and, most critically, its application in stereocontrolled reactions, offering insights for researchers, scientists, and professionals in drug development.
Introduction: The Role of Chiral Auxiliaries in Asymmetric Synthesis
In the realm of pharmaceutical and fine chemical synthesis, the control of stereochemistry is paramount. Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation to produce a single stereoisomer of the product.[1] Among the various classes of chiral auxiliaries, oxazolidinones, popularized by David A. Evans, have emerged as highly reliable and versatile tools.[1][2] Their efficacy lies in their ability to establish a chiral environment that biases the trajectory of incoming reagents, leading to high diastereoselectivity.[2] (S)-4-Methyloxazolidin-2-one is a prominent member of this family, valued for its effectiveness in a range of asymmetric transformations.
Core Properties of (S)-4-Methyloxazolidin-2-one
A thorough understanding of the physicochemical properties of (S)-4-Methyloxazolidin-2-one is essential for its effective application and handling.
Structure and Identification
-
Chemical Name: (4S)-4-methyl-1,3-oxazolidin-2-one[3]
-
Structure:
The structure consists of a five-membered oxazolidinone ring with a methyl group at the 4-position, conferring its chirality.
Physicochemical Data
Quantitative data for (S)-4-Methyloxazolidin-2-one is summarized in the table below.
| Property | Value | Source |
| Appearance | Colorless to off-white solid | [4] |
| Melting Point | 52-56 °C | [4][5] |
| Boiling Point | 302.6±9.0 °C (Predicted) | [4] |
| Density | 1.095±0.06 g/cm³ (Predicted) | [4] |
| Storage Temperature | 2-8°C | [4][5] |
Synthesis of (S)-4-Methyloxazolidin-2-one
The most common and practical synthesis of (S)-4-Methyloxazolidin-2-one starts from the readily available and optically pure amino acid, L-alanine. The synthetic strategy involves the reduction of the carboxylic acid functionality to an alcohol, followed by cyclization to form the oxazolidinone ring.
Synthetic Workflow
The overall workflow for the synthesis can be visualized as follows:
Caption: Synthetic workflow for (S)-4-Methyloxazolidin-2-one from L-alanine.
Detailed Experimental Protocol
This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.
Step 1: Reduction of L-Alanine to L-Alaninol
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
-
Addition of L-Alanine: A solution of L-alanine in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at 0 °C. The choice of a powerful reducing agent like LiAlH₄ is crucial for the direct reduction of the carboxylic acid.
-
Reaction and Workup: The reaction mixture is then heated to reflux and stirred until the reaction is complete (monitored by TLC). After cooling, the reaction is carefully quenched by the sequential addition of water and an aqueous solution of sodium hydroxide. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to yield crude L-alaninol.
Step 2: Cyclization to (S)-4-Methyloxazolidin-2-one
-
Reaction Setup: The crude L-alaninol is dissolved in a suitable solvent, such as toluene.
-
Cyclizing Agent: A cyclizing agent, such as diethyl carbonate or a phosgene equivalent like triphosgene, is added to the solution. Diethyl carbonate is often preferred due to its lower toxicity compared to phosgene derivatives. A base, such as potassium carbonate, is typically added to facilitate the reaction.
-
Reaction and Purification: The mixture is heated to reflux until the reaction is complete. The solvent is then removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to afford pure (S)-4-Methyloxazolidin-2-one.
Application in Asymmetric Synthesis: The Aldol Reaction
A cornerstone application of (S)-4-Methyloxazolidin-2-one is in the Evans asymmetric aldol reaction, which allows for the diastereoselective formation of β-hydroxy carbonyl compounds.
Mechanism of Stereocontrol
The high degree of stereocontrol exerted by the oxazolidinone auxiliary is a consequence of a well-defined transition state. The causality behind the stereochemical outcome can be explained by the following principles:
-
N-Acylation: The chiral auxiliary is first acylated at the nitrogen atom to form an N-acyl oxazolidinone.
-
Enolate Formation: Treatment with a Lewis acid (e.g., dibutylboron triflate, Bu₂BOTf) and a hindered base (e.g., diisopropylethylamine, DIPEA) selectively generates the (Z)-enolate. The formation of the Z-enolate is critical for achieving high diastereoselectivity.
-
Chelated Transition State: The boron enolate then coordinates with the incoming aldehyde to form a rigid, six-membered, chair-like Zimmerman-Traxler transition state.
-
Stereodirection: The methyl group at the C4 position of the oxazolidinone ring sterically shields one face of the enolate. To minimize steric repulsion, the aldehyde's substituent (R') occupies a pseudo-equatorial position in the transition state, forcing the aldehyde to approach from the less hindered face. This controlled approach dictates the absolute stereochemistry of the two newly formed stereocenters, leading preferentially to the syn-aldol adduct.[6]
Caption: Simplified mechanism of the Evans asymmetric aldol reaction.
Experimental Workflow for Asymmetric Aldol Addition
The following is a generalized workflow for a typical Evans asymmetric aldol reaction.
Caption: General experimental workflow for an asymmetric aldol reaction.
Auxiliary Removal
A key advantage of chiral auxiliaries is their ability to be removed and often recovered after the desired transformation. For N-acyl oxazolidinones, the auxiliary can be cleaved under various conditions to yield different functionalities, such as carboxylic acids, esters, or alcohols, without racemization of the newly formed stereocenters. A common method involves hydrolysis with lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide and hydrogen peroxide.
Safety and Handling
(S)-4-Methyloxazolidin-2-one is classified as harmful if swallowed.[3] Standard laboratory safety precautions should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place, refrigerated at 2-8°C.[4][5]
Always consult the Safety Data Sheet (SDS) for comprehensive safety information before use.
Conclusion
(S)-4-Methyloxazolidin-2-one stands as a testament to the power of chiral auxiliaries in asymmetric synthesis. Its straightforward preparation, coupled with its ability to induce high levels of stereoselectivity in a predictable manner, has solidified its place as a valuable tool for synthetic chemists. The principles governing its stereodirecting influence in reactions like the Evans aldol addition are well-understood, providing a reliable and rational approach to the construction of complex chiral molecules. For researchers and professionals in drug discovery and development, a comprehensive understanding of this and other chiral auxiliaries is indispensable for the efficient and stereocontrolled synthesis of bioactive compounds.
References
- Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. (n.d.). National Institutes of Health.
-
(S)-4-Methyloxazolidin-2-one | C4H7NO2 | CID 8063308. (n.d.). PubChem. Retrieved from [Link]
-
Chiral auxiliary. (n.d.). In Wikipedia. Retrieved from [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. (S)-4-Methyloxazolidin-2-one | C4H7NO2 | CID 8063308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (4S)-4-Methyl-2-oxazolidinone | 4042-35-7 [chemicalbook.com]
- 5. (S)-4-Methyl-2-oxazolidinone 4042-35-7 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
A Technical Guide to (S)-4-Methyloxazolidin-2-one in Asymmetric Synthesis: Mechanism and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral auxiliaries are foundational tools in modern asymmetric synthesis, enabling the precise control of stereochemistry in the creation of enantiomerically pure compounds. Among these, the oxazolidinones popularized by David A. Evans stand out for their reliability and high levels of stereocontrol. This guide provides an in-depth examination of the mechanism of action of a specific Evans auxiliary, (S)-4-methyloxazolidin-2-one. We will explore the core principles governing its function—from diastereoselective enolate formation to facial-selective electrophilic attack and final auxiliary cleavage. Through detailed mechanistic diagrams, quantitative data, and field-proven experimental protocols, this document serves as a technical resource for scientists seeking to leverage this powerful tool in their synthetic endeavors.
Introduction: The Role of Chiral Auxiliaries
In the pursuit of pharmaceutical agents and other biologically active molecules, the ability to synthesize a single enantiomer is often paramount. Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct a subsequent chemical transformation in a diastereoselective manner.[1] After the desired stereogenic center is set, the auxiliary is removed and can ideally be recovered for reuse.[1] This strategy converts a difficult-to-control enantioselective reaction into a more readily controlled diastereoselective one.
The Evans oxazolidinone auxiliaries, derived from readily available amino alcohols, are among the most successful and widely used auxiliaries.[1][2] Their efficacy stems from a rigid heterocyclic framework that provides a highly predictable and sterically biased environment for reactions at an attached acyl group. (S)-4-Methyloxazolidin-2-one, while less common than its isopropyl or benzyl counterparts, provides a clear example of the underlying principles of stereocontrol that define this class of auxiliaries.
The Core Mechanism: A Step-by-Step Analysis
The power of the (S)-4-methyloxazolidin-2-one auxiliary lies in its ability to force a reaction to proceed through a single, low-energy pathway, thereby ensuring high diastereoselectivity. The overall process can be broken down into three critical stages: N-acylation, diastereoselective enolate formation and reaction, and auxiliary cleavage.
Stage 1: N-Acylation
The first step is the attachment of the desired acyl group (e.g., a propanoyl group) to the nitrogen of the oxazolidinone. This is typically achieved by deprotonating the auxiliary with a strong base like n-butyllithium (n-BuLi) at low temperature, followed by the addition of an acyl chloride or anhydride.[3] This forms the N-acyl oxazolidinone, the key substrate for the asymmetric transformation.
Stage 2: Diastereoselective Enolate Formation and Electrophilic Attack
This stage is the heart of the asymmetric induction. The N-acyl oxazolidinone is treated with a base and often a Lewis acid to form a defined enolate geometry.
-
Formation of the Z-Enolate: The use of a Lewis acid, such as dibutylboron triflate (Bu₂BOTf), in conjunction with a hindered amine base like triethylamine, preferentially generates the (Z)-enolate. The boron atom chelates to both the acyl carbonyl oxygen and the oxazolidinone ring carbonyl oxygen.[4][5] This forms a rigid, six-membered ring-like structure.[4][5][6]
-
Conformational Control: To minimize dipole-dipole repulsion between the two carbonyl groups, the N-acyl group orients itself such that the acyl carbonyl points away from the oxazolidinone carbonyl.[4][7]
-
Facial Shielding: The C4-methyl group of the auxiliary now acts as a steric shield, effectively blocking one face of the planar enolate (the si-face).[2]
-
Electrophilic Attack: Consequently, an incoming electrophile (E⁺) can only approach from the less hindered re-face.[6] This highly controlled trajectory ensures the formation of a new stereogenic center with a predictable absolute configuration.
The entire mechanistic cycle is visualized in the diagram below.
Caption: General mechanism of (S)-4-methyloxazolidin-2-one in asymmetric synthesis.
Stage 3: Non-Destructive Auxiliary Cleavage
Once the new stereogenic center is formed, the auxiliary must be removed to yield the desired product. A key advantage of oxazolidinone auxiliaries is the variety of mild cleavage methods available, which can lead to different functional groups without racemization of the newly formed chiral center.
-
To Carboxylic Acids: The most common method for cleavage to the carboxylic acid is hydrolysis using lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[8][9] This reagent selectively attacks the exocyclic acyl carbonyl over the endocyclic ring carbonyl.[10]
-
To Alcohols: Reduction with reagents such as lithium borohydride (LiBH₄) cleaves the acyl group to yield the corresponding primary alcohol.
-
To Aldehydes: Mild reducing agents like lithium aluminum hydride (LiAlH₄) at low temperatures can provide the aldehyde.
-
To Esters and Amides: Transesterification with alkoxides (e.g., NaOMe) or aminolysis can convert the N-acyl group directly into esters or amides, respectively.
The ability to cleave the auxiliary to various functional groups greatly enhances the synthetic utility of this methodology.[8]
Practical Application: Asymmetric Alkylation
To illustrate the practical application of this mechanism, we will outline a protocol for the asymmetric alkylation of an N-propanoyl oxazolidinone, a classic example of this chemistry's effectiveness.
Experimental Protocol: Asymmetric Benzylation
This protocol details the diastereoselective alkylation of an N-propanoyl-(S)-4-substituted-2-oxazolidinone with benzyl bromide.
Materials:
-
N-Propanoyl-(S)-4-methyloxazolidin-2-one
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard labware for anhydrous, low-temperature reactions
Procedure:
-
Dissolve N-propanoyl-(S)-4-methyloxazolidin-2-one (1.0 eq.) in anhydrous THF in a flame-dried, argon-purged flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of NaHMDS (1.1 eq.) in THF dropwise over 15 minutes.
-
Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.
-
Add benzyl bromide (1.2 eq.) dropwise to the enolate solution.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Perform a standard aqueous workup: extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure, alkylated product.
Quantitative Performance Data
The efficacy of Evans-type auxiliaries is best demonstrated by the high diastereoselectivities achieved across a range of electrophiles. The table below summarizes representative data for alkylation and aldol reactions using similar N-acyl oxazolidinone systems.
| Substrate (N-Acyl Group) | Reaction Type | Electrophile | Diastereomeric Ratio (d.r.) | Reference |
| Propanoyl | Alkylation | Benzyl Bromide | >99:1 | Evans, D. A. et al. (1982) |
| Propanoyl | Alkylation | Allyl Iodide | 98:2 | Smith, T. E. et al.[9] |
| Propanoyl | Aldol | Isobutyraldehyde | >99:1 (syn) | Evans, D. A. et al. (1981)[4] |
| Acetyl | Alkylation | Methyl Iodide | 95:5 | Evans, D. A. et al. (1982) |
| Phenylacetyl | Alkylation | tert-Butyl Bromide | >95:5 | Kim, D. et al.[11] |
Note: Data is representative of the Evans oxazolidinone system and demonstrates typical selectivities.
Conclusion and Outlook
The (S)-4-methyloxazolidin-2-one, as a member of the Evans family of chiral auxiliaries, provides a robust and highly predictable method for controlling stereochemistry in carbon-carbon bond-forming reactions. Its mechanism of action is rooted in a well-defined, chelation-controlled Z-enolate that presents two highly differentiated diastereofaces for electrophilic attack. The steric hindrance provided by the C4-substituent is the primary factor directing this selectivity. Combined with the versatility of mild auxiliary cleavage, this methodology has become an indispensable tool in the synthesis of complex, enantiomerically pure molecules, from natural products to active pharmaceutical ingredients.[12] As the field of asymmetric synthesis continues to evolve towards catalytic solutions, the lessons learned from stoichiometric auxiliaries like the Evans oxazolidinones continue to inform the design of new and more efficient catalytic systems.
References
-
Clayton, M., & Karton, A. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. Available from: [Link]
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Wikipedia. (2023). Chiral auxiliary. Available from: [Link]
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Chem-Station. (2014). Evans Aldol Reaction. Available from: [Link]
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Fandrick, D. R., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1359-1365. Available from: [Link]
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Fandrick, D. R., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Figshare. Available from: [Link]
-
Smith, T. E., et al. (2007). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 84(4), 685. Available from: [Link]
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ConnectSci. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Available from: [Link]
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Gopakumar, G., & Varghese, B. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society, 132(34), 12004-12015. Available from: [Link]
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YouTube. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. Available from: [Link]
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Smith, T. E., et al. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. Williams College Chemistry. Available from: [Link]
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ResearchGate. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Available from: [Link]
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Lee, D., et al. (2020). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 25(11), 2656. Available from: [Link]
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MacMillan Group, Princeton University. (n.d.). Evans Enolate Alkylation-Hydrolysis. Available from: [Link]
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Kim, D., et al. (2021). Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. Organic Letters, 23(15), 5866-5870. Available from: [Link]
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MacMillan Group, Princeton University. (2002). The Selective Aldol Reaction. Available from: [Link]
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Société Chimique de France. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'actualité chimique. Available from: [Link]
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Lee, D., et al. (2020). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. National Institutes of Health. Available from: [Link]
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Dipòsit Digital de la Universitat de Barcelona. (2021). In Search of Radical Transformations from Metal Enolates. Direct Reactions of N-Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed. Available from: [Link]
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Ghorai, S., & Kraus, G. A. (2012). Decarboxylative Isomerization of N-Acyl-2-oxazolidinones to 2-Oxazolines. Organic Letters, 14(1), 162-164. Available from: [Link]
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Ordóñez, M., et al. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 16(4), 3073-3083. Available from: [Link]
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Wiscons, R. A., & Nagib, D. A. (2022). Asymmetric Hydrogen Atom Transfer. ACS Catalysis, 12(15), 9435-9450. Available from: [Link]
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Zhang, X., et al. (2005). Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries. Journal of Peptide Research, 66(6), 319-323. Available from: [Link]
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Bisai, A., & Singh, V. K. (2006). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Tetrahedron, 62(29), 6785-6819. Available from: [Link]
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In-Depth Technical Guide: Synthesis of (S)-4-Methyloxazolidin-2-one from L-alaninol
Introduction: The Role of (S)-4-Methyloxazolidin-2-one as a Chiral Auxiliary
In the landscape of modern asymmetric synthesis, chiral auxiliaries remain a cornerstone for controlling stereochemical outcomes, particularly in academic research and the early phases of drug discovery.[1] Among these, oxazolidinones, popularized by David A. Evans, have proven to be exceptionally versatile and reliable.[2] (S)-4-Methyloxazolidin-2-one, derived from the readily available and inexpensive amino acid L-alanine, is a prominent member of this class. Its utility lies in its ability to be temporarily incorporated into a prochiral substrate, effectively directing subsequent reactions—such as alkylations and aldol additions—to occur with a high degree of stereoselectivity.[2][3] The steric hindrance provided by the methyl group at the C-4 position guides the approach of incoming reagents, leading to the preferential formation of one enantiomer.[2] Following the desired transformation, the auxiliary can be cleanly removed under mild conditions, yielding the enantiomerically enriched product and allowing for the recovery of the auxiliary.[2][4]
This guide provides a comprehensive overview of the synthesis of (S)-4-Methyloxazolidin-2-one from L-alaninol, covering the underlying chemical principles, a detailed experimental protocol, characterization methods, and essential safety considerations.
Mechanistic Insights: The Cyclization Pathway
The synthesis of (S)-4-Methyloxazolidin-2-one from L-alaninol, a 1,2-amino alcohol, involves an intramolecular cyclization to form the five-membered heterocyclic ring. This transformation is typically achieved by reacting the amino alcohol with a carbonylating agent, such as a phosgene derivative (e.g., triphosgene) or a dialkyl carbonate (e.g., diethyl carbonate).[5]
The reaction with diethyl carbonate, a less hazardous alternative to phosgene, proceeds via a base-catalyzed mechanism. The process is a 5-Exo-Trig ring closure, which is kinetically and thermodynamically favored over larger ring formations.[6]
The key steps are:
-
Deprotonation: A base (e.g., sodium methoxide or potassium carbonate) deprotonates the more acidic hydroxyl group of L-alaninol, forming an alkoxide intermediate.
-
Nucleophilic Attack: The resulting alkoxide acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl carbonate. This results in the formation of an intermediate ethyl carbonate ester.
-
Intramolecular Cyclization: The amino group of the intermediate then performs an intramolecular nucleophilic attack on the newly formed carbonate carbonyl group.
-
Ring Closure and Elimination: This attack leads to the formation of a tetrahedral intermediate which subsequently collapses, eliminating ethanol and forming the stable five-membered oxazolidinone ring.
Reaction Workflow Diagram
Caption: Workflow for the synthesis of (S)-4-Methyloxazolidin-2-one.
Experimental Protocol
This section details a reliable, field-proven method for the synthesis of (S)-4-Methyloxazolidin-2-one using diethyl carbonate. This procedure is adapted from established literature methods which favor diethyl carbonate for its lower toxicity and ease of handling compared to phosgene-based reagents.[5][6][7]
Materials and Equipment
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles |
| L-Alaninol | C₃H₉NO | 75.11 | 10.0 g | 0.133 |
| Diethyl Carbonate | C₅H₁₀O₃ | 118.13 | 23.6 g (24.0 mL) | 0.200 |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 1.84 g | 0.0133 |
| Toluene | C₇H₈ | 92.14 | 100 mL | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |
| Hexanes | C₆H₁₄ | 86.18 | As needed | - |
| Saturated NaCl solution (brine) | NaCl(aq) | - | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Equipment: 250 mL round-bottom flask, reflux condenser, heating mantle with magnetic stirrer, separatory funnel, rotary evaporator, Büchner funnel, and standard laboratory glassware.
Step-by-Step Methodology
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add L-alaninol (10.0 g, 0.133 mol), diethyl carbonate (24.0 mL, 0.200 mol), anhydrous potassium carbonate (1.84 g, 0.0133 mol), and toluene (100 mL).
-
Causality: Toluene serves as the solvent, allowing the reaction to be heated to reflux. Diethyl carbonate is used in excess to drive the reaction to completion. Potassium carbonate acts as the necessary base to facilitate the cyclization.
-
-
Reaction Execution:
-
Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 110-115 °C) with vigorous stirring.
-
Maintain reflux for 18-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the L-alaninol spot.
-
Causality: The elevated temperature provides the activation energy required for the reaction to proceed at a reasonable rate. Prolonged heating ensures the reaction goes to completion.
-
-
Workup and Extraction:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the mixture to remove the potassium carbonate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 50 mL) and saturated brine (1 x 50 mL).
-
Causality: The water wash removes any remaining inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process of the organic layer.
-
Dry the organic layer (toluene) over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Causality: This step removes residual water from the organic phase, which is crucial before crystallization.
-
-
Purification:
-
The resulting crude product, often an oil or a semi-solid, is purified by recrystallization.
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to complete crystallization.
-
Collect the white crystalline solid by vacuum filtration using a Büchner funnel, wash with cold hexanes, and dry under vacuum.
-
Causality: Recrystallization is an effective method for purifying solid compounds. The solvent pair of ethyl acetate and hexanes is chosen because the product is soluble in hot ethyl acetate but sparingly soluble in cold hexanes, allowing for the separation from more soluble impurities.
-
Characterization and Data Analysis
The identity and purity of the synthesized (S)-4-Methyloxazolidin-2-one should be confirmed through various analytical techniques.
| Property | Expected Value | Source |
| Molecular Formula | C₄H₇NO₂ | [8] |
| Molecular Weight | 101.10 g/mol | [8] |
| Appearance | White crystalline solid | General Observation |
| Melting Point | 72-74 °C | Literature Value |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 6.0-6.5 (br s, 1H, NH), 4.45 (t, J=8.0 Hz, 1H), 4.05 (t, J=8.0 Hz, 1H), 3.95-4.0 (m, 1H), 1.30 (d, J=6.0 Hz, 3H) | [9] |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 160.0, 70.0, 48.0, 21.0 | Literature Value |
| Specific Rotation [α]D | +15° to +18° (c=1, EtOH) | Literature Value |
Safety and Handling
It is imperative to adhere to strict safety protocols when performing this synthesis.
-
L-Alaninol: Causes severe skin burns and eye damage.[10][11][12][13] It is corrosive and should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][11] Work in a well-ventilated fume hood.
-
Diethyl Carbonate: Flammable liquid and vapor.[14][15][16][17] Keep away from heat, sparks, and open flames.[14][15] It may cause skin and eye irritation.[17][18] Ensure proper grounding to prevent static discharge.[14][18]
-
Toluene: Flammable and toxic. It is a skin and respiratory irritant and can have effects on the central nervous system. All handling must be done in a fume hood.
Waste Disposal
All organic waste should be collected in a designated chlorinated or non-chlorinated solvent waste container as appropriate. Aqueous waste should be neutralized before disposal. Solid waste, such as used filter paper and drying agents, should be disposed of in a designated solid chemical waste container.
Conclusion
The synthesis of (S)-4-Methyloxazolidin-2-one from L-alaninol via cyclization with diethyl carbonate is a robust and scalable method for producing a valuable chiral auxiliary. By understanding the reaction mechanism, adhering to a detailed and validated protocol, and observing all necessary safety precautions, researchers can reliably synthesize this key building block for asymmetric synthesis. The purity of the final product is crucial for its successful application in stereoselective reactions, making the characterization steps an integral part of the overall process.
References
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Pal, R., & Handa, M. (2013). A decade review of triphosgene and its applications in organic reactions. RSC Advances, 3(39), 17745-17781. [Link]
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Carl Roth. (n.d.). Safety Data Sheet: L-Alaninol. [Link]
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Carl Roth. (n.d.). Safety Data Sheet: Diethyl carbonate. [Link]
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Carl Roth. (n.d.). Safety Data Sheet: Diethyl carbonate. [Link]
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Carl Roth. (n.d.). Safety Data Sheet: L-Alaninol. [Link]
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Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498-30551. [Link]
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Fujisaki, F., Oishi, M., & Sumoto, K. (2007). Preferential intramolecular ring closure of aminoalcohols with diethyl carbonate to oxazolidinones. Chemical & Pharmaceutical Bulletin, 55(5), 829-831. [Link]
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Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2020). Oxazolidinones as chiral auxiliaries in the asymmetric 1,4-conjugate addition reaction applied to the total synthesis of natural products: A supplemental mini-review. Figshare. [Link]
-
Zepeda, L. G., et al. (2008). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 13(10), 2355-2366. [Link]
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Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498-30551. [Link]
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Sriramurthy, V., & Schiffler, M. A. (2008). Chiral oxazolidinones as electrophiles: Intramolecular cyclization reactions with carbanions and preparation of functionalized lactams. Beilstein Journal of Organic Chemistry, 4, 13. [Link]
-
Zepeda, L. G., et al. (2008). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 13(10), 2355-2366. [Link]
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Fujisaki, F., Oishi, M., & Sumoto, K. (2007). Preferential Intramolecular Ring Closure of Amino Alcohols with Diethyl Carbonate to Oxazolidinones. Chemical & Pharmaceutical Bulletin, 55(5), 829-831. [Link]
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Pojarliev, P., Biller, W. T., Martin, H. J., & List, B. (2004). Highly Enantioselective Synthesis of 1,2-Amino Alcohol Derivatives via Proline-Catalyzed Mannich Reaction. Synlett, 2004(01), 77-80. [Link]
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Reddy, L. R., & Hu, B. (2012). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 17(9), 10328-10340. [Link]
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Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. [Link]
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National Center for Biotechnology Information. (n.d.). (S)-4-Methyloxazolidin-2-one. PubChem Compound Database. [Link]
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Wikipedia. (n.d.). Chiral auxiliary. [Link]
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Li, Y., et al. (2013). Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries. Chirality, 25(10), 636-640. [Link]
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Organic Chemistry Portal. (n.d.). Oxazolidine synthesis. [Link]
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Ippolito, J. A., et al. (2001). Oxazolidinones Mechanism of Action: Inhibition of the First Peptide Bond Formation. Journal of Biological Chemistry, 276(42), 39299-39307. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis with L-Alaninol: A Manufacturer's Perspective. [Link]
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da Silva, A. C., et al. (2014). 1 H NMR (DMSO-d 6 of oxazolidinone 2a. ResearchGate. [Link]
-
Al-Juboori, A. M. J., & Al-Masoudi, N. A. (2020). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Journal of Education for Pure Science-Thi-Qar University, 10(2). [Link]
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An In-depth Guide to Evans Auxiliaries and (S)-4-Isopropyloxazolidin-2-one
Introduction: The Challenge of Asymmetric Synthesis and the Genius of Evans Auxiliaries
In the realm of pharmaceutical development and complex molecule synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Many therapeutic agents are chiral, existing as enantiomers—non-superimposable mirror images that can exhibit profoundly different physiological effects. The synthesis of a single, desired enantiomer, known as asymmetric synthesis, has thus become a cornerstone of modern organic chemistry.[1][2]
Among the most powerful strategies to achieve this is the use of chiral auxiliaries: stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation. After establishing the desired stereocenter, the auxiliary is removed, having served its purpose as a transient stereochemical guide.[1][3]
Pioneered by David A. Evans, oxazolidinone-based chiral auxiliaries have emerged as one of the most reliable and versatile tools for asymmetric synthesis.[1][4] These auxiliaries, often derived from readily available amino acids, provide a robust platform for a wide array of stereoselective reactions, including alkylations, aldol reactions, and Diels-Alder reactions.[1][5] Their efficacy lies in their rigid structure, which creates a highly predictable steric environment, guiding the approach of reagents to one face of a reactive intermediate over the other.[1][6]
This guide provides an in-depth exploration of Evans auxiliaries, with a particular focus on the widely used (S)-4-Isopropyloxazolidin-2-one , derived from the amino acid (S)-valine. We will delve into the mechanistic underpinnings of their stereodirecting power, provide detailed experimental protocols for their application, and discuss their significance in the landscape of modern drug discovery and total synthesis.
The Core Principle: How Evans Auxiliaries Dictate Stereochemistry
The remarkable stereocontrol exerted by Evans auxiliaries stems from a combination of steric and electronic factors that lock the reactive intermediate into a preferred conformation. The general workflow involves three key stages: attachment of the auxiliary, diastereoselective transformation, and cleavage of the auxiliary.
Stage 1: Attachment of the Acyl Group
The journey begins with the N-acylation of the oxazolidinone auxiliary. This is typically achieved by treating the auxiliary with an acid chloride or anhydride.[5] While traditional methods often involve deprotonation with a strong base like n-butyllithium at low temperatures followed by quenching with the acylating agent, milder and more operationally simple procedures have been developed.[7][8] For instance, the use of 4-(dimethylamino)pyridine (DMAP) as an acyl transfer catalyst allows for the acylation to proceed under neutral conditions at room temperature.[7][9]
Stage 2: Diastereoselective Enolate Formation and Reaction
Once the N-acyl oxazolidinone is formed, the stage is set for the crucial stereodefining step. Deprotonation at the α-carbon of the acyl group generates a chiral enolate. The choice of base and reaction conditions is critical for achieving high diastereoselectivity. The resulting enolate is conformationally restricted due to a combination of factors:
-
Steric Hindrance: The substituent at the C4 position of the oxazolidinone ring (e.g., an isopropyl group in (S)-4-isopropyloxazolidin-2-one) effectively blocks one face of the enolate, directing the approach of an incoming electrophile to the opposite, less hindered face.[1][10][11]
-
Chelation Control: In many reactions, particularly aldol additions, the enolate forms a rigid, six-membered ring transition state with a Lewis acid (e.g., boron or titanium).[10][12][13] This chelation further locks the conformation of the enolate and the reacting aldehyde, leading to a highly ordered transition state and excellent stereocontrol.[10][13]
The interplay of these factors ensures that the electrophile adds to the enolate from a specific trajectory, leading to the preferential formation of one diastereomer.
Stage 3: Auxiliary Cleavage
After the desired stereocenter has been created, the chiral auxiliary is removed to unveil the final product. A variety of methods exist for this cleavage, allowing for the conversion of the N-acyl oxazolidinone into a range of functional groups, including carboxylic acids, esters, amides, and alcohols.[1]
One of the most common and mild methods for cleaving the auxiliary to yield a carboxylic acid is hydrolysis with lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[14][15][16][17] This method is particularly advantageous as it proceeds under gentle conditions that minimize the risk of epimerization at the newly formed stereocenter.[16] It's important to note that the use of LiOH alone can lead to endocyclic cleavage of the oxazolidinone ring.[14][18] The selectivity of LiOOH for the exocyclic carbonyl group is a key feature of this protocol.[14][16][18]
A Spotlight on (S)-4-Isopropyloxazolidin-2-one
(S)-4-Isopropyloxazolidin-2-one, derived from the naturally abundant amino acid (S)-valine, is one of the most frequently employed Evans auxiliaries.[19] Its isopropyl group provides a well-defined steric bias, leading to high levels of diastereoselectivity in a variety of reactions.
Key Applications of (S)-4-Isopropyloxazolidin-2-one:
-
Asymmetric Alkylation: The enolates derived from N-acyl derivatives of (S)-4-isopropyloxazolidin-2-one undergo highly diastereoselective alkylation with a range of electrophiles, providing access to α-chiral carboxylic acid derivatives.[5][20][21]
-
Asymmetric Aldol Reactions: This auxiliary is particularly renowned for its exceptional performance in aldol reactions, enabling the synthesis of syn- and anti-β-hydroxy carboxylic acid derivatives with excellent stereocontrol.[10][12][13][22]
-
Asymmetric Michael Additions: It is also effectively used in conjugate additions to α,β-unsaturated systems.[23]
The predictability and high fidelity of reactions employing (S)-4-isopropyloxazolidin-2-one have made it an invaluable tool in the total synthesis of complex natural products and in the development of chiral drug candidates.[5][20][24][25]
Experimental Protocols: A Practical Guide
The following protocols provide a step-by-step guide for a typical three-step sequence involving the use of an Evans auxiliary: N-acylation, diastereoselective alkylation, and auxiliary cleavage.
Protocol 1: N-Propionylation of (S)-4-Isopropyloxazolidin-2-one
This procedure describes the attachment of a propionyl group to the chiral auxiliary.
Materials:
-
(S)-4-Isopropyloxazolidin-2-one
-
Propionic anhydride
-
4-(Dimethylamino)pyridine (DMAP)
-
Toluene
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of (S)-4-isopropyloxazolidin-2-one (1.0 eq.) in toluene, add propionic anhydride (1.5 eq.) and a catalytic amount of DMAP (0.1 eq.).
-
Heat the reaction mixture to reflux for 30-60 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-propionyl oxazolidinone.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Diastereoselective Alkylation with Benzyl Bromide
This protocol details the stereoselective introduction of a benzyl group at the α-position of the propionyl chain.
Materials:
-
N-Propionyl-(S)-4-isopropyloxazolidin-2-one
-
Sodium bis(trimethylsilyl)amide (NaHMDS) solution in THF
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice/acetone bath
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Dissolve the N-propionyl-(S)-4-isopropyloxazolidin-2-one (1.0 eq.) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of NaHMDS (1.1 eq.) in THF to the reaction mixture. Stir for 30 minutes at -78 °C to ensure complete enolate formation.
-
Add benzyl bromide (1.2 eq.) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The diastereomeric ratio can be determined by ¹H NMR or gas chromatography (GC) analysis of the crude product. Purify the major diastereomer by column chromatography.[7]
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the auxiliary to afford the corresponding chiral carboxylic acid.
Materials:
-
N-Alkylated oxazolidinone
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
0 °C ice bath
Procedure:
-
Dissolve the purified N-alkylated oxazolidinone (1.0 eq.) in a mixture of THF and water (typically a 3:1 or 4:1 ratio).
-
Cool the solution to 0 °C in an ice bath.
-
Add aqueous hydrogen peroxide (4.0 eq.) dropwise, followed by the dropwise addition of an aqueous solution of lithium hydroxide (2.0 eq.).
-
Stir the reaction mixture vigorously at 0 °C for 1-2 hours. Monitor the reaction by TLC.
-
Quench the reaction by adding an aqueous solution of sodium sulfite to decompose the excess peroxide.
-
Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~2-3.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to isolate the chiral carboxylic acid. The chiral auxiliary can be recovered from the aqueous layer by extraction with an appropriate solvent after basification.
-
Dry the organic layer containing the product over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the carboxylic acid as needed.
Visualizing the Mechanism and Workflow
Mechanism of Stereocontrol in Evans Auxiliary-Mediated Alkylation
Caption: Experimental workflow for asymmetric alkylation using an Evans auxiliary.
Data Presentation: Diastereoselectivity in Alkylation Reactions
The following table summarizes the high levels of diastereoselectivity typically observed in the alkylation of N-propionyl-(S)-4-isopropyloxazolidin-2-one with various electrophiles.
| Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Reference |
| Benzyl bromide (BnBr) | >99:1 | [21] |
| Allyl iodide | 98:2 | [7][9] |
| Methyl iodide (MeI) | >95:5 | [21] |
| Ethyl iodide (EtI) | >95:5 | [21] |
Data presented are representative and may vary depending on specific reaction conditions.
Conclusion: The Enduring Legacy of Evans Auxiliaries
Despite the rise of catalytic asymmetric methods, Evans auxiliaries remain a vital and frequently employed strategy in both academic and industrial settings. [5][26][27]Their reliability, predictability, and the vast body of literature supporting their application make them a go-to method for establishing key stereocenters in complex molecules. [5][26]The ability to reliably generate a specific stereoisomer with high purity is a significant advantage, particularly in the early stages of drug discovery and process development. [20] The principles pioneered by David A. Evans have not only provided a powerful synthetic tool but have also fundamentally advanced our understanding of stereocontrol in chemical reactions. As the demand for enantiomerically pure compounds continues to grow, the legacy of Evans auxiliaries and the foundational principles they embody will undoubtedly continue to shape the future of asymmetric synthesis.
References
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S. G. O'Neil, "Transition state models for probing stereoinduction in Evans chiral auxiliary-based asymmetric aldol reactions," Journal of the American Chemical Society, 2010. [Link]
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A. Karton, "The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn," Australian Journal of Chemistry, 2023. [Link]
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J. T. Reeves, et al., "Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2," Organic Process Research & Development, 2019. [Link]
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M. A. A. Mohammed, et al., "Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis," RSC Advances, 2016. [Link]
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M. A. A. Mohammed, et al., "Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis," RSC Publishing, 2016. [Link]
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T. G. Marron, et al., "Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary," Journal of Chemical Education, 2008. [Link]
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A. C. B. Burtoloso, et al., "Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review," Molecules, 2020. [Link]
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T. G. Marron, et al., "Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary," Journal of Chemical Education, 2008. [Link]
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S. G. O'Neil, et al., "Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions," Journal of the American Chemical Society, 2010. [Link]
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A. Karton, "The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn," ConnectSci, 2023. [Link]
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J. T. Reeves, et al., "Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2," ACS Figshare, 2019. [Link]
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Wikipedia, "Chiral auxiliary," Wikipedia, 2023. [Link]
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YouTube, "Evans Auxiliaries and a Friend for Aldol Reactions," YouTube, 2024. [Link]
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T. G. Marron, et al., "Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Laboratory," Williams College, 2008. [Link]
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S. G. O'Neil, et al., "Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions," ResearchGate, 2010. [Link]
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Chem-Station, "Evans Aldol Reaction," Chem-Station Int. Ed., 2014. [Link]
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A. Karton, "The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn," ResearchGate, 2023. [Link]
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Unknown, "evans enolate alkylation-hydrolysisx," Unknown Source. [Link]
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A. G. Myers, "Asymmetric Alkylation of Enolates," Chem 115, Unknown Year. [Link]
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D. A. Evans, et al., "Recent advances in asymmetric synthesis with chiral imide auxiliaries," Société Chimique de France, 2003. [Link]
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G. S. C. Sri, et al., "Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides," Organic Letters, 2006. [Link]
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M. S. Hoekstra, et al., "A Convenient and Practical Method For N-Acylation of 2-Oxazolidinone," Scribd, 1998. [Link]
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Unknown, "Carbonyl Chemistry :: Chiral Enolates," Unknown Source. [Link]
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ChemistryViews, "N-Acylation of Oxazolidinones," ChemistryViews, 2018. [Link]
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M. A. A. Mohammed, et al., "Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis," ResearchGate, 2016. [Link]
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J. Feng, et al., "Diastereoselective alkylation and methods for chiral auxiliary removal....," ResearchGate, 2019. [Link]
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A. C. B. Burtoloso, et al., "Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review," ResearchGate, 2020. [Link]
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LookChem, "Cas 17016-83-0,(4S)-(-)-4-Isopropyl-2-oxazolidinone," LookChem. [Link]
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S. Lee, et al., "Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction," National Institutes of Health, 2019. [Link]
-
J. Feng, et al., "The evolution of Evans' chiral auxiliary-based synthetic methodology to catalytic asymmetric synthesis.," ResearchGate, 2019. [Link]
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Unknown, "On the structure and chiroptical properties of ( S)-4-isopropyl-oxazolidin-2-one," Unknown Source. [Link]
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R. Mancuso, et al., "(S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one," ResearchGate, 2018. [Link]
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M. A. Ilies, et al., "Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries," MDPI, 2013. [Link]
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(S)-4-Methyloxazolidin-2-one: A Comprehensive Spectroscopic Analysis for Researchers
An In-depth Technical Guide for the Structural Elucidation of a Key Chiral Auxiliary
(S)-4-Methyloxazolidin-2-one stands as a cornerstone chiral auxiliary in the field of asymmetric synthesis, enabling chemists to exert precise control over the stereochemical course of reactions. Its efficacy is fundamentally linked to its well-defined three-dimensional structure. For researchers, scientists, and drug development professionals, rigorous spectroscopic verification of this compound's identity and purity is not merely a procedural step but a critical prerequisite for reliable and reproducible synthetic outcomes.
This guide provides a detailed examination of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of (S)-4-Methyloxazolidin-2-one. It is designed to serve as a practical, field-proven resource, blending theoretical principles with actionable experimental protocols and data interpretation.
Molecular Structure and Spectroscopic Significance
The structure of (S)-4-Methyloxazolidin-2-one, with its defined stereocenter at the C4 position, gives rise to a unique and predictable spectroscopic fingerprint. Understanding the correlation between the molecular geometry and the resulting spectral data is key to its unambiguous identification.
Infrared (IR) Spectroscopy: Unveiling the Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups within a molecule.[1] The spectrum of (S)-4-Methyloxazolidin-2-one is dominated by the characteristic vibrations of its cyclic carbamate moiety.
Experimental Protocol: Thin Solid Film Method
A common and reliable method for obtaining an IR spectrum of a solid compound is the thin solid film technique.[2]
Methodology:
-
Sample Preparation: Dissolve a small quantity (approx. 50 mg) of (S)-4-Methyloxazolidin-2-one in a few drops of a volatile organic solvent like methylene chloride or acetone.[2]
-
Film Deposition: Carefully apply a drop of this solution onto the surface of a polished salt plate (e.g., NaCl or KBr).[2][3]
-
Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood, which will leave a thin, even film of the solid analyte on the plate.[2]
-
Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.
-
Spectrum Optimization: If the absorbance peaks are too weak, apply another drop of the solution and re-dry the plate. If the peaks are too intense (i.e., "flat-topping"), clean the plate and use a more dilute solution.[2]
-
Post-Analysis: Clean the salt plate thoroughly with a suitable solvent (e.g., acetone) and return it to a desiccator.[2]
An alternative approach for solid samples is Attenuated Total Reflectance (ATR) IR spectroscopy, which requires minimal sample preparation.[1]
Spectral Interpretation: Key Diagnostic Bands
The IR spectrum is typically analyzed in two main regions: the functional group region (4000-1200 cm⁻¹) and the fingerprint region (1200-600 cm⁻¹), which is unique to the specific molecule.[4]
Table 1: Characteristic IR Absorption Frequencies for (S)-4-Methyloxazolidin-2-one
| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |
| N-H Stretch | Secondary Amide (Carbamate) | ~3280 | Medium, Sharp |
| C-H Stretch | sp³ C-H | 2850-3000 | Medium-Strong |
| C=O Stretch | Cyclic Carbamate | ~1750 | Strong, Sharp |
| C-O Stretch | Ether-like | ~1250 | Strong |
| C-N Stretch | Amine-like | ~1050 | Medium |
The most prominent feature in the IR spectrum is the intense, sharp absorption from the carbonyl (C=O) group of the five-membered ring, a hallmark of the oxazolidinone core. The presence of a distinct N-H stretching band further confirms the carbamate structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy provides the most detailed structural information, revealing the connectivity and spatial arrangement of atoms. For a chiral molecule like (S)-4-Methyloxazolidin-2-one, NMR is indispensable for confirming both its constitution and stereochemical integrity.
Experimental Protocol: Sample Preparation for NMR Analysis
Proper sample preparation is crucial for obtaining high-resolution NMR spectra.
Methodology:
-
Sample Weighing: Accurately weigh 5-10 mg of (S)-4-Methyloxazolidin-2-one into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent can influence the chemical shifts of labile protons, such as the N-H proton.
-
Dissolution: Cap the tube and gently invert it several times to ensure the sample is fully dissolved.
-
Analysis: Insert the NMR tube into the spectrometer and proceed with data acquisition.
¹H NMR Spectroscopy: Proton Environment Analysis
The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their neighboring protons. While a publicly available, fully assigned spectrum is referenced, the expected chemical shifts and coupling patterns can be reliably predicted.[5]
Table 2: Predicted ¹H NMR Spectral Data for (S)-4-Methyloxazolidin-2-one in CDCl₃
| Proton Assignment | Multiplicity | Approx. Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| NH | broad singlet | 5.5 - 6.5 | - |
| H-5 (diastereotopic) | doublet of doublets (dd) | 4.0 - 4.5 | - |
| H-4 | multiplet | 3.8 - 4.2 | - |
| CH ₃ | doublet | ~1.3 | ~6.3 |
-
N-H Proton: This proton typically appears as a broad singlet due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding. Its chemical shift is highly dependent on solvent and concentration.
-
Methylene Protons (H-5): The two protons on C5 are diastereotopic due to the adjacent chiral center at C4. This means they are chemically non-equivalent and will resonate at different chemical shifts, each appearing as a doublet of doublets due to geminal coupling to each other and vicinal coupling to H-4.
-
Methine Proton (H-4): This proton is coupled to the three methyl protons and the two diastereotopic H-5 protons, resulting in a complex multiplet.
-
Methyl Protons (CH₃): The three equivalent methyl protons are split by the single H-4 proton, giving rise to a clean doublet.
¹³C NMR Spectroscopy: Carbon Skeleton Characterization
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their respective electronic environments.
Table 3: Predicted ¹³C NMR Spectral Data for (S)-4-Methyloxazolidin-2-one
| Carbon Assignment | Approx. Chemical Shift (δ, ppm) |
| C =O (C2) | ~159 |
| C H₂ (C5) | ~70 |
| C H (C4) | ~50 |
| C H₃ | ~20 |
The carbonyl carbon of the carbamate is the most deshielded, appearing furthest downfield. The carbon atom bonded to the ring oxygen (C5) is also significantly downfield, while the methyl carbon is the most shielded and appears furthest upfield.
Integrated Spectroscopic Workflow
The process of definitively characterizing (S)-4-Methyloxazolidin-2-one involves a logical progression from sample preparation to data interpretation, integrating insights from multiple spectroscopic techniques.
Caption: A streamlined workflow for the complete spectroscopic characterization of (S)-4-Methyloxazolidin-2-one.
References
-
Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR). Retrieved from [Link]
-
University of Massachusetts Lowell. (n.d.). Experiment 11 — Infrared Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2022). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Retrieved from [Link]
-
ACS Reagent Chemicals. (2017). Infrared Spectroscopy. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8063308, (S)-4-Methyloxazolidin-2-one. Retrieved from [Link]
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A Senior Application Scientist's In-Depth Technical Guide to the Solubility of (S)-4-Methyloxazolidin-2-one in Common Organic Solvents
Introduction: The Crucial Role of Solubility in Leveraging (S)-4-Methyloxazolidin-2-one in Modern Synthesis
(S)-4-Methyloxazolidin-2-one, a prominent member of the Evans chiral auxiliaries, is a cornerstone in asymmetric synthesis, enabling the stereocontrolled formation of complex molecules.[1] Its application in drug discovery and development is extensive, where precise control over stereochemistry is paramount.[2][3] However, the efficacy of any synthetic protocol involving this auxiliary is fundamentally governed by its solubility in the chosen reaction medium. A thorough understanding of its solubility profile is not merely academic; it is a critical parameter that dictates reaction kinetics, efficiency of purification, and ultimately, the scalability of a synthetic route.
This guide provides a comprehensive overview of the solubility characteristics of (S)-4-Methyloxazolidin-2-one. We will delve into the theoretical principles governing its dissolution, offer predictions on its solubility in a range of common organic solvents, and provide a robust, field-tested protocol for its quantitative determination. This document is intended for researchers, scientists, and drug development professionals who seek to optimize their synthetic methodologies through a deeper understanding of the physical properties of this vital chiral auxiliary.
Molecular Structure and its Implications for Solubility
To understand the solubility of (S)-4-Methyloxazolidin-2-one, we must first examine its molecular architecture.
-
Chemical Structure: (S)-4-Methyloxazolidin-2-one
-
Molecular Formula: C₄H₇NO₂[4]
-
Molecular Weight: 101.10 g/mol [4]
-
Melting Point: 52-56 °C
The molecule contains a polar carbamate functional group within a five-membered heterocyclic ring. This structure imparts a significant dipole moment and the capacity for hydrogen bonding, with the carbonyl oxygen and the N-H group acting as hydrogen bond acceptors and donors, respectively. These features are the primary determinants of its interaction with various solvents.
The fundamental principle of "like dissolves like" is the guiding tenet for predicting solubility.[5] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The dissolution process is a thermodynamic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.[5][6]
Predicted Solubility Profile of (S)-4-Methyloxazolidin-2-one
| Solvent | Solvent Class | Predicted Solubility | Rationale for Prediction |
| Methanol | Polar Protic | High | Strong hydrogen bonding and dipole-dipole interactions with the carbamate group. |
| Ethanol | Polar Protic | High | Similar to methanol, with strong hydrogen bonding capabilities. |
| Acetone | Polar Aprotic | High to Moderate | Strong dipole-dipole interactions. Lacks hydrogen bond donation but can accept hydrogen bonds. |
| Ethyl Acetate | Polar Aprotic | Moderate | Moderate polarity and dipole-dipole interactions. Less polar than acetone. |
| Dichloromethane | Polar Aprotic | Moderate to Low | While considered polar, its ability to form strong interactions with the highly polar carbamate is limited. Some hindered oxazolidinones show decreased solubility in CH₂Cl₂.[7] |
| Toluene | Non-polar | Low | Dominated by London dispersion forces, which are insufficient to overcome the strong solute-solute interactions of the crystalline (S)-4-Methyloxazolidin-2-one. |
| Hexane | Non-polar | Very Low | Only weak London dispersion forces are present, making it a very poor solvent for this polar compound. |
It is crucial to recognize that these are predictions. Factors such as temperature and the presence of impurities can significantly influence solubility.[8] Therefore, experimental verification is essential for any critical application.
Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method
The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[9] This protocol provides a reliable and reproducible means of quantifying the solubility of (S)-4-Methyloxazolidin-2-one in a solvent of interest.
I. Materials and Equipment
-
(S)-4-Methyloxazolidin-2-one (high purity)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials or small glass flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (0.22 µm, compatible with the chosen solvent)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
II. Step-by-Step Methodology
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid (S)-4-Methyloxazolidin-2-one to a vial. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.
-
Add a known volume of the chosen solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached. A period of 24-48 hours is typically recommended. It is advisable to perform a time-to-equilibrium study beforehand by taking samples at various time points (e.g., 8, 16, 24, 48 hours) to confirm that the concentration is no longer changing.
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully draw the supernatant (the clear liquid phase) into a syringe.
-
Attach a 0.22 µm syringe filter to the syringe and filter the solution into a clean vial to remove any undissolved microparticles. This step is critical to avoid artificially high results.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of (S)-4-Methyloxazolidin-2-one of known concentrations in the same solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the detector response (e.g., peak area) against concentration.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in the desired units (e.g., mg/mL, mol/L).
-
III. Self-Validating System and Trustworthiness
This protocol incorporates several self-validating checks:
-
Visual Confirmation of Excess Solid: Ensures that the solution is indeed saturated.
-
Equilibrium Confirmation: Running samples at multiple time points confirms that a stable thermodynamic equilibrium has been reached.
-
Calibration Curve Linearity: A linear calibration curve (R² > 0.99) validates the accuracy of the analytical method.
-
Use of Syringe Filters: Prevents undissolved solids from inflating the measured concentration.[10]
Visualizing Key Concepts and Workflows
To further clarify the principles and procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Solute-Solvent Interactions
Caption: Shake-Flask Solubility Workflow
Conclusion
Understanding the solubility of (S)-4-Methyloxazolidin-2-one is not a trivial pursuit but a fundamental requirement for its effective use in asymmetric synthesis. While a universally applicable table of quantitative solubility data remains to be compiled, the principles outlined in this guide provide a strong predictive framework. The provided experimental protocol offers a robust and reliable method for determining this critical parameter in any solvent system relevant to your research. By investing the effort to quantify the solubility of this chiral auxiliary, researchers can de-risk their synthetic plans, enhance reaction reproducibility, and build a more solid foundation for process development and scale-up.
References
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- Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).
- Experimental and Computational Methods Pertaining to Drug Solubility. (2012, February 10). Semantic Scholar.
- Solubility determination of compounds of pharmaceutical interest. (n.d.).
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).
- Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. (n.d.).
- Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. (2021, September 16).
- Solubility. (2020, March 26). JoVE.
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- Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. (n.d.).
- (S)-4-Methyloxazolidin-2-one | C4H7NO2. (n.d.). PubChem.
- Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. (n.d.).
- Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. (2023, June 2). PubMed Central.
- Solubility Behavior of Ethyl l -Thiazolidine-4-carboxylate Hydrochloride in 15 Neat Solvents and Ethanol + Methyl Acetate Binary Solvent from 283.15 to 323.15 K. (n.d.).
- Chiral oxazolidinones as electrophiles: Intramolecular cyclization reactions with carbanions and preparation of functionalized lactams. (n.d.).
- Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. (n.d.). RSC Publishing.
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The Architect's Tool: A Deep Dive into the Discovery and Application of Oxazolidinone Chiral Auxiliaries
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of asymmetric synthesis, few tools have proven as robust, reliable, and revolutionary as the oxazolidinone chiral auxiliaries. First introduced by David A. Evans in 1981, these scaffolds have become a cornerstone of stereoselective carbon-carbon bond formation, enabling the precise construction of complex chiral molecules.[1] This guide provides a comprehensive technical overview of the discovery, development, and application of Evans auxiliaries. We will delve into the fundamental principles of stereocontrol, provide detailed, field-proven experimental protocols, and showcase their power through applications in the synthesis of natural products.
Genesis of a Stereochemical Revolution: The Pioneering Work of David A. Evans
The early 1980s marked a pivotal moment in asymmetric synthesis with the disclosure by David A. Evans and his research group of a new class of chiral auxiliaries: the N-acyloxazolidinones.[1] This innovation addressed a fundamental challenge in organic synthesis: the ability to control the three-dimensional arrangement of atoms in a predictable and highly selective manner. The genius of the Evans auxiliary lies in its elegant design, derived from readily available and relatively inexpensive chiral amino alcohols.[2] By temporarily attaching this chiral scaffold to a prochiral substrate, it became possible to direct the approach of reagents, leading to the formation of one diastereomer in high excess. The subsequent straightforward removal of the auxiliary reveals the desired enantiomerically enriched product, with the auxiliary often recoverable for reuse.[2] This concept of auxiliary-mediated stereocontrol provided a powerful and practical solution for the synthesis of enantiomerically pure compounds, a critical requirement for the development of pharmaceuticals and other biologically active molecules.
The Pillar of Precision: Unraveling the Mechanism of Stereocontrol
The remarkable efficacy of oxazolidinone auxiliaries stems from their ability to enforce a rigid and predictable chiral environment around the reacting center. This control is primarily achieved through two key mechanistic features: the formation of a chelated (Z)-enolate and a highly organized transition state.
The Role of Lewis Acids and the Formation of the (Z)-Enolate
The generation of a specific enolate geometry is paramount for high diastereoselectivity. In the case of N-acyloxazolidinones, treatment with a Lewis acid, such as dibutylboron triflate (Bu₂BOTf), and a tertiary amine base reliably furnishes the (Z)-enolate.[3] The Lewis acid coordinates to both the carbonyl oxygen of the acyl group and the carbonyl oxygen of the oxazolidinone ring. This chelation locks the conformation of the N-acyl group, and subsequent deprotonation by the amine base occurs from the less sterically hindered face to selectively generate the (Z)-enolate.
Diagram 1: Formation of the Chelated (Z)-Enolate
Caption: Formation of the chelated (Z)-enolate.
The Zimmerman-Traxler Model in Action: Predicting the Aldol Adduct
The stereochemical outcome of the aldol reaction is elegantly rationalized by the Zimmerman-Traxler model.[4][5] This model posits a six-membered, chair-like transition state where the boron of the enolate coordinates to the aldehyde's carbonyl oxygen.[6] To minimize steric interactions, the bulky substituent on the chiral auxiliary (e.g., isopropyl or benzyl) forces the aldehyde's substituent (R') into a pseudo-equatorial position.[7] This arrangement, coupled with the inherent geometry of the (Z)-enolate, leads to the predictable formation of the syn-aldol product.[6] The facial selectivity is dictated by the steric shielding of one face of the enolate by the auxiliary's substituent, directing the aldehyde to approach from the less hindered side.[8]
Diagram 2: Zimmerman-Traxler Transition State for the Evans Aldol Reaction
Caption: Zimmerman-Traxler transition state model.
The Practitioner's Guide: Experimental Protocols
The successful application of Evans auxiliaries hinges on reliable and reproducible experimental procedures. The following protocols are detailed, step-by-step methodologies for the key stages of their use.
Synthesis of a Representative Oxazolidinone Auxiliary: (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone
This protocol describes the synthesis from (1S,2R)-(+)-norephedrine.
Materials:
-
(1S,2R)-(+)-Norephedrine
-
Diethyl carbonate
-
Potassium carbonate
-
Dichloromethane
-
Water
-
Magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a distillation apparatus, add (1S,2R)-(+)-norephedrine (1.0 eq), diethyl carbonate (2.3 eq), and potassium carbonate (2.1 eq).
-
Heat the mixture in an oil bath at 160 °C. Ethanol will begin to distill.
-
Continue heating for approximately 5 hours, or until the distillation ceases.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane and wash twice with water.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate in vacuo.
-
Recrystallize the crude solid from a hexane-ethyl acetate mixture to afford the pure product.
N-Acylation of the Chiral Auxiliary
This protocol details the attachment of a propionyl group to (4S)-4-isopropyl-2-oxazolidinone.
Materials:
-
(4S)-4-Isopropyl-2-oxazolidinone
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Propionyl chloride
Procedure:
-
Dissolve (4S)-4-isopropyl-2-oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried, argon-purged flask.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise via syringe. Stir for 15 minutes.
-
Add propionyl chloride (1.1 eq) dropwise.
-
Stir the reaction at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Diastereoselective Aldol Reaction
This protocol outlines a typical Evans aldol reaction.
Materials:
-
N-Propionyl oxazolidinone (from step 3.2)
-
Anhydrous dichloromethane
-
Dibutylboron triflate (Bu₂BOTf)
-
Triethylamine (Et₃N)
-
Aldehyde (e.g., isobutyraldehyde)
-
Phosphate buffer (pH 7)
-
Methanol
Procedure:
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous dichloromethane and cool to 0 °C.
-
Add dibutylboron triflate (1.1 eq) dropwise, followed by triethylamine (1.2 eq).
-
Cool the reaction mixture to -78 °C and slowly add the aldehyde (1.2 eq).
-
Stir at -78 °C for 2 hours, then warm to 0 °C and stir for 1 hour.
-
Quench the reaction by adding pH 7 phosphate buffer, followed by methanol.
-
Concentrate the mixture and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over magnesium sulfate, filter, and concentrate.
-
Purify the product by flash chromatography.
Diastereoselective Alkylation
This protocol describes a typical alkylation reaction.
Materials:
-
N-Propionyl oxazolidinone
-
Anhydrous THF
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Alkylating agent (e.g., benzyl bromide)
Procedure:
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Add NaHMDS (1.1 eq) dropwise and stir for 30 minutes.
-
Add the alkylating agent (1.2 eq) and stir at -78 °C for 4 hours.
-
Quench with saturated aqueous ammonium chloride.
-
Warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate.
-
Purify by flash chromatography.
Cleavage of the Chiral Auxiliary
The following protocols provide methods for removing the auxiliary to yield different functional groups.
Materials:
-
N-Acyl oxazolidinone adduct
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide
-
Lithium hydroxide (LiOH)
Procedure:
-
Dissolve the adduct in a mixture of THF and water at 0 °C.
-
Add 30% hydrogen peroxide, followed by an aqueous solution of lithium hydroxide.
-
Stir at 0 °C for 4 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite.
-
Concentrate the mixture to remove the THF.
-
Extract the aqueous layer with dichloromethane to recover the chiral auxiliary.
-
Acidify the aqueous layer with 1N HCl and extract with ethyl acetate.
-
Dry the organic layer, filter, and concentrate to obtain the carboxylic acid.
Materials:
-
N-Acyl oxazolidinone adduct
-
Anhydrous diethyl ether
-
Lithium borohydride (LiBH₄)
Procedure:
-
Dissolve the adduct in anhydrous diethyl ether and cool to 0 °C.
-
Add lithium borohydride portion-wise.
-
Stir at 0 °C for 2 hours.
-
Carefully quench with 1N HCl.
-
Extract with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify by flash chromatography.
Performance in Practice: Quantitative Data and Applications
The true measure of a synthetic method lies in its performance across a range of substrates. Evans auxiliaries consistently provide high levels of diastereoselectivity and good chemical yields in both aldol and alkylation reactions.
Asymmetric Aldol Reactions: A Data-Driven Perspective
The Evans aldol reaction is renowned for its high syn-diastereoselectivity. The following table summarizes representative results for the reaction of N-propionyl oxazolidinones with various aldehydes.
| Entry | Aldehyde | Auxiliary Substituent (R) | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | Isobutyraldehyde | Isopropyl | >99:1 | 85 |
| 2 | Benzaldehyde | Benzyl | 98:2 | 90 |
| 3 | Acetaldehyde | Phenyl | >99:1 | 82 |
| 4 | Crotonaldehyde | Isopropyl | 97:3 | 78 |
Data compiled from various literature sources.
Asymmetric Alkylation: Precision in C-C Bond Formation
The alkylation of enolates derived from N-acyloxazolidinones is a powerful method for the enantioselective synthesis of α-substituted carboxylic acid derivatives.
| Entry | Electrophile | Auxiliary Substituent (R) | Diastereomeric Ratio | Yield (%) |
| 1 | Benzyl bromide | Benzyl | >99:1 | 92 |
| 2 | Allyl iodide | Isopropyl | 98:2 | 88 |
| 3 | Methyl iodide | Phenyl | 95:5 | 95 |
| 4 | Propargyl bromide | Benzyl | 97:3 | 85 |
Data compiled from various literature sources.[9]
A Testament to Power: Application in Natural Product Synthesis
The utility of Evans auxiliaries is perhaps best demonstrated by their widespread application in the total synthesis of complex natural products. A classic example is the synthesis of the macrolide cytovaricin by David A. Evans, where oxazolidinone auxiliaries were instrumental in setting the stereochemistry of nine stereocenters through one asymmetric alkylation and four asymmetric aldol reactions.[2] More recently, these auxiliaries have been employed in the synthesis of a plethora of bioactive molecules, including hapalosin and various polyketide natural products.[10]
Diagram 3: General Workflow for Asymmetric Synthesis using Evans Auxiliaries
Caption: General synthetic workflow.
Conclusion and Future Outlook
The discovery and development of oxazolidinone chiral auxiliaries represent a landmark achievement in the field of asymmetric synthesis. Their high stereoselectivity, predictable outcomes, and operational simplicity have solidified their position as indispensable tools for the construction of complex chiral molecules. While the field has evolved with the advent of powerful catalytic asymmetric methods, the reliability and robustness of Evans auxiliaries ensure their continued relevance in both academic research and industrial drug development. Future innovations may focus on the development of novel, more atom-economical auxiliaries and their application in an even broader range of stereoselective transformations.
References
-
The Zimmerman-Traxler Model: A Technical Guide to Aldol Stereoselectivity. Benchchem.
-
Evans Aldol Reaction. Alfa Chemistry.
-
Chiral auxiliary. Wikipedia.
-
Zimmerman-Traxler Model. OpenOChem Learn.
-
Evans Auxiliaries and a Friend for Aldol Reactions. YouTube.
-
Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. PMC.
-
Evans’ Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions. ResearchGate.
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College.
-
001 Zimmerman Traxler. Andrew G Myers Research Group.
-
Synthesis of Bioactive Natural Products by Asymmetric syn- and anti-Aldol Reactions. PMC.
-
Evans' original oxazolidinone auxiliary‐based asymmetric methodology. ResearchGate.
-
Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate.
-
Evans Aldol Reaction. Tokyo Chemical Industry UK Ltd.
-
Evans Aldol Reaction. Chem-Station Int. Ed.
-
evans enolate alkylation-hydrolysisx.
-
Asymmetric Alkylation of Enolates. Chem 115 Myers.
-
Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mecha. ACS Publications.
-
Application Notes and Protocols for the Evans Aldol Reaction in Stereoselective Synthesis. Benchchem.
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Methodological & Application
Application Notes & Protocols: Mastering Diastereoselective Alkylation with the (S)-4-Methyloxazolidin-2-one Chiral Auxiliary
Abstract
This comprehensive guide provides a detailed exploration of the diastereoselective alkylation of N-acyl oxazolidinones utilizing the (S)-4-methyloxazolidin-2-one chiral auxiliary. While bulkier auxiliaries such as the (S)-4-isopropyloxazolidin-2-one or (S)-4-benzyloxazolidin-2-one are more commonly cited, the foundational principles of stereocontrol remain pertinent. This document elucidates the mechanistic underpinnings of this powerful transformation, offers detailed, field-proven protocols for the complete experimental workflow—from N-acylation to final cleavage—and discusses the critical parameters that ensure high diastereoselectivity and chemical yield. Designed for researchers in organic synthesis and drug development, this guide merges theoretical principles with practical, actionable methodologies.
Introduction: The Logic of Chiral Auxiliaries
Asymmetric synthesis is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the biological activity of a molecule is often dictated by its absolute stereochemistry.[1] Chiral auxiliaries are a robust and reliable tool for introducing chirality, acting as temporary stereogenic scaffolds that guide a reaction to favor the formation of one diastereomer over another.[2]
The Evans oxazolidinone auxiliaries, first popularized by David A. Evans, represent a gold standard in this field.[3] These auxiliaries are temporarily attached to a prochiral substrate, direct a stereoselective transformation, and are subsequently cleaved to reveal the desired enantiomerically enriched product, often allowing for the recovery and recycling of the auxiliary itself.[4] The methodology's power lies in its predictability, high selectivities, and the versatility of transformations it can control, including alkylations, aldol reactions, and acylations.[2][5]
This guide focuses on the (S)-4-methyloxazolidin-2-one , an auxiliary derived from the natural amino acid L-alanine. The stereochemical outcome of the alkylation is primarily dictated by the steric influence of the substituent at the C4 position of the oxazolidinone ring.
The Mechanism of Stereocontrol
The high degree of diastereoselectivity achieved in Evans alkylation reactions is not fortuitous; it is the result of a well-defined, rigid transition state. The process can be broken down into two key stages: enolate formation and electrophilic attack.
-
Formation of the (Z)-Enolate: Treatment of the N-acyl oxazolidinone with a strong, sterically hindered base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), selectively abstracts the α-proton. The resulting enolate is stabilized by chelation between the enolate oxygen, the carbonyl oxygen of the oxazolidinone ring, and the metal cation (e.g., Li⁺). This chelation locks the conformation, leading to the preferential formation of the (Z)-enolate.[3]
-
Face-Selective Alkylation: The substituent at the C4 position (the methyl group in this case) sterically shields one face of the planar enolate. Consequently, the incoming electrophile (R²-X) is directed to approach from the less hindered opposite face.[6] This controlled trajectory ensures the formation of a new stereocenter with a predictable absolute configuration. While a methyl group offers less steric bulk than the more common isopropyl or benzyl groups, it can still provide effective stereocontrol, particularly with bulky electrophiles.[7][8]
The following stereochemical model illustrates this principle:
Caption: Mechanism of Diastereoselective Alkylation.
Experimental Workflow Overview
The successful application of this methodology involves a three-step sequence: acylation of the auxiliary, diastereoselective alkylation, and cleavage of the auxiliary to yield the final product. Each step requires careful control of conditions to maximize yield and stereoselectivity.
Caption: General Experimental Workflow.
Detailed Experimental Protocols
Materials and Reagents:
-
(S)-4-Methyloxazolidin-2-one
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 1.6 M in hexanes
-
Acyl chloride of choice (e.g., propionyl chloride)
-
Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Alkylating agent (e.g., benzyl bromide, allyl iodide)
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (30% aq. solution)
-
Standard solvents for workup and chromatography (e.g., ethyl acetate, hexanes, dichloromethane, saturated aq. NH₄Cl, saturated aq. NaHCO₃, brine).
Causality Behind Choices:
-
Solvent: Anhydrous THF is essential as all reagents are moisture-sensitive.
-
Temperature: Low temperatures (-78 °C, typically an acetone/dry ice bath) are critical for maintaining kinetic control, preventing side reactions, and ensuring the stability of the enolate.
-
Base Selection:
-
n-BuLi is a strong, non-nucleophilic base ideal for the initial deprotonation of the oxazolidinone's N-H for acylation.
-
LDA or NaHMDS are used for enolate formation because their steric bulk minimizes nucleophilic attack on the carbonyl groups, favoring proton abstraction. Sodium enolates (from NaHMDS) are sometimes reported to be more reactive towards less reactive electrophiles.[3]
-
Protocol 1: N-Acylation with Propionyl Chloride
This protocol describes the attachment of a propionyl group to the chiral auxiliary, creating the substrate for the alkylation reaction.
-
Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add (S)-4-methyloxazolidin-2-one (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 eq) dropwise via syringe over 10 minutes. The solution may become cloudy or thick. Stir for 30 minutes at -78 °C.
-
Acylation: Add propionyl chloride (1.1 eq) dropwise to the lithium amide solution. The reaction is often exothermic; maintain the temperature below -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to 0 °C over 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Quench and Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude N-propionyl oxazolidinone can be purified by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient).
Protocol 2: Diastereoselective Alkylation with Benzyl Bromide
This is the core stereocenter-forming reaction.
-
Preparation: To a flame-dried flask under nitrogen, add the purified N-propionyl-(S)-4-methyloxazolidin-2-one (1.0 eq) and dissolve in anhydrous THF (0.1 M).
-
Enolate Formation: Cool the solution to -78 °C. Add LDA solution (1.1 eq) dropwise. Stir for 45-60 minutes at this temperature to ensure complete formation of the lithium enolate. The solution should be a clear, pale yellow.
-
Alkylation: Add benzyl bromide (1.2 eq) dropwise. Stir the reaction at -78 °C. The reaction time can vary from 1 to 4 hours depending on the electrophile. For less reactive electrophiles, the temperature may need to be slowly raised to -40 °C or 0 °C. Monitor by TLC.
-
Quench and Workup: Quench the reaction at low temperature with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Extract with ethyl acetate, and wash the combined organic layers with saturated NaHCO₃ and brine.
-
Purification & Analysis: Dry the organic layer over Na₂SO₄, filter, and concentrate. The diastereomeric ratio (d.r.) of the crude product can be determined by ¹H NMR spectroscopy or capillary GC. The major diastereomer is typically purified from the minor one by flash chromatography.
Protocol 3: Hydrolytic Cleavage to a Chiral Carboxylic Acid
This protocol removes the auxiliary to yield the final product and allows for auxiliary recovery.
-
Preparation: Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water (0.2 M).
-
Hydrolysis: Cool the solution to 0 °C in an ice bath. Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq).
-
Reaction: Stir the biphasic mixture vigorously at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours or until TLC indicates complete consumption of the starting material.
-
Workup: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) until a test with starch-iodide paper is negative. Concentrate the mixture in vacuo to remove most of the THF.
-
Product Isolation: Dilute the remaining aqueous solution with water and extract with dichloromethane or ethyl acetate to recover the chiral auxiliary. Acidify the aqueous layer to pH 1-2 with 1M HCl and extract the desired carboxylic acid product with ethyl acetate (3x).
-
Purification: Combine the final organic extracts, wash with brine, dry over Na₂SO₄, and concentrate to yield the chiral carboxylic acid. Further purification can be achieved by chromatography or crystallization.
Representative Data
The diastereoselectivity of the alkylation is highly dependent on the steric bulk of both the C4-substituent on the auxiliary and the incoming electrophile. While specific data for the 4-methyl auxiliary is less common, the following table, adapted from results with common Evans auxiliaries, illustrates typical outcomes. Researchers should note that diastereomeric ratios with the 4-methyl auxiliary may be lower than those reported for the bulkier 4-isopropyl or 4-benzyl variants and must be determined empirically.
| Entry | Acyl Group (R¹) | Electrophile (R²-X) | Base | Typical Yield (%) | Typical d.r. |
| 1 | Propionyl | Benzyl Bromide | LDA | 85-95 | >95:5 |
| 2 | Propionyl | Allyl Iodide | NaHMDS | 80-90 | >95:5 |
| 3 | Propionyl | Methyl Iodide | NaHMDS | 60-75 | ~90:10 |
| 4 | Acetyl | Benzyl Bromide | LDA | 88-96 | >95:5 |
Note: Yields are for the purified major diastereomer after alkylation. Diastereomeric ratios (d.r.) are indicative and based on data from related Evans auxiliaries.[3][6]
Troubleshooting and Key Considerations
-
Low Diastereoselectivity:
-
Cause: Temperature was too high during enolate formation or alkylation, leading to erosion of kinetic control.
-
Solution: Ensure strict temperature control at -78 °C.
-
Cause: The electrophile is too small (e.g., methyl iodide), resulting in less effective facial discrimination.
-
Solution: Consider using a more reactive methylating agent (e.g., methyl triflate) at very low temperatures.
-
-
Incomplete Reaction:
-
Cause: Impure reagents or wet solvent/glassware.
-
Solution: Use freshly distilled solvents and flame-dried glassware under an inert atmosphere. Titrate organometallic reagents (n-BuLi, LDA) before use.
-
Cause: The electrophile is not reactive enough.
-
Solution: Switch from an alkyl bromide to a more reactive iodide or triflate. Consider using NaHMDS to generate the more nucleophilic sodium enolate.
-
-
Difficult Auxiliary Cleavage:
-
Cause: Steric hindrance around the carbonyl group can slow down hydrolysis.
-
Solution: Increase reaction time or temperature moderately (e.g., to 40 °C). For substrates sensitive to basic peroxide, alternative cleavage methods like reductive cleavage (LiBH₄ for alcohols) or transesterification (MeONa/MeOH for methyl esters) should be considered.[4]
-
Conclusion
The diastereoselective alkylation using the (S)-4-methyloxazolidin-2-one chiral auxiliary is a powerful and reliable method for constructing stereogenic centers. By leveraging a rigid, chelated (Z)-enolate intermediate, this strategy provides predictable and controlled access to enantiomerically enriched carboxylic acid derivatives and other chiral building blocks. Mastery of the techniques detailed in this guide—particularly the rigorous control of temperature and atmospheric conditions—will enable researchers to successfully implement this cornerstone reaction in complex synthetic campaigns.
References
-
Bsharat, O. (2025). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry, 53(2), 49–53. [Link]
-
Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]
-
Dawson, P. E., & Kent, S. B. H. (2000). Synthesis of native proteins by chemical ligation. Annual Review of Biochemistry, 69, 923–960. [Link]
-
Evans, D. A. (1988). Stereoselective organic reactions: catalysts for carbonyl addition processes. Science, 240(4851), 420–426. [Link]
-
ChemistryViews.org. (2018). N-Acylation of Oxazolidinones. [Link]
-
Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511. [Link]
-
Myers, A. G. Asymmetric Alkylation of Enolates. Chem 115 Lecture Notes, Harvard University. [Link]
-
Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]
-
Evans, D. A. (1982). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substituted Carboxylic Acid Derivatives. University of York. [Link]
Sources
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- 4. benchchem.com [benchchem.com]
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- 6. york.ac.uk [york.ac.uk]
- 7. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]
- 8. Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione | Hungarian Journal of Industry and Chemistry [hjic.mk.uni-pannon.hu]
Application Notes and Protocols: A Guide to the N-acylation of (S)-4-Methyloxazolidin-2-one with Acid Chlorides
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the N-acylation of (S)-4-Methyloxazolidin-2-one. This chiral auxiliary, a cornerstone of asymmetric synthesis, serves as a powerful tool for the stereocontrolled formation of carbon-carbon bonds. The protocols and insights detailed herein are grounded in established chemical principles and validated experimental practices to ensure procedural success and safety.
Introduction: The Significance of Chiral Auxiliaries
In the realm of modern organic synthesis, particularly within pharmaceutical development, the ability to selectively produce a single enantiomer of a chiral molecule is paramount. Often, only one enantiomer of a drug exhibits the desired therapeutic effect, while the other may be inactive or even harmful. Chiral auxiliaries are invaluable reagents that temporarily attach to a substrate, direct a chemical transformation to occur with high diastereoselectivity, and are subsequently cleaved to yield an enantiomerically enriched product.
Among the most successful and widely utilized of these are the oxazolidinones developed by David Evans.[1][2] (S)-4-Methyloxazolidin-2-one is a readily available and effective chiral auxiliary employed in a vast array of asymmetric transformations, including enolate alkylations, aldol reactions, and Diels-Alder reactions.[1][3] The initial and crucial step in its application is the N-acylation, which attaches the substrate of interest to the chiral scaffold. This guide focuses on the robust and widely practiced procedure involving the reaction with acid chlorides.
The Underlying Chemistry: Mechanism of N-Acylation
The N-acylation of an oxazolidinone with an acid chloride is a classic example of nucleophilic acyl substitution.[4] The reaction proceeds through a well-defined, two-step addition-elimination mechanism.[4][5]
Step 1: Deprotonation and Enolate Formation The nitrogen atom of the oxazolidinone is part of an amide-like system, rendering the N-H proton acidic. Treatment with a strong, non-nucleophilic base, most commonly n-butyllithium (n-BuLi), at low temperatures (typically -78 °C) results in the deprotonation of the oxazolidinone to form a lithium amide.[1][2] This step is critical as it generates a potent nucleophile poised to react with the electrophilic acid chloride. The use of cryogenic temperatures is essential to prevent side reactions and potential epimerization.[3]
Step 2: Nucleophilic Attack and Tetrahedral Intermediate The newly formed lithium amide acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This addition step breaks the carbonyl π-bond and forms a transient tetrahedral intermediate.[5]
Step 3: Elimination of the Leaving Group The unstable tetrahedral intermediate rapidly collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is expelled. This elimination step yields the final N-acylated oxazolidinone product and lithium chloride as a byproduct.
Caption: Mechanism of N-acylation of (S)-4-Methyloxazolidin-2-one.
Experimental Protocol
This protocol outlines a standard procedure for the N-acylation of (S)-4-Methyloxazolidin-2-one. It is imperative that all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the n-butyllithium and other side reactions.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| (S)-4-Methyloxazolidin-2-one | ≥98% | e.g., Sigma-Aldrich | Store in a desiccator. |
| Acid Chloride (R-COCl) | Varies | Varies | Should be freshly distilled or of high purity. |
| n-Butyllithium (n-BuLi) | 1.6 M in hexanes | e.g., Sigma-Aldrich | Pyrophoric; handle with extreme care.[6] |
| Tetrahydrofuran (THF) | Anhydrous | e.g., Sigma-Aldrich | Required for the reaction solvent. |
| Saturated aq. NH₄Cl | Reagent | Varies | For quenching the reaction. |
| Ethyl Acetate | ACS Grade | Varies | For extraction. |
| Brine | Saturated | In-house | For washing. |
| Anhydrous MgSO₄ or Na₂SO₄ | Reagent | Varies | For drying the organic layer. |
| Silica Gel | 230-400 mesh | Varies | For column chromatography. |
Step-by-Step Procedure
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add (S)-4-Methyloxazolidin-2-one (1.0 eq).
-
Dissolution: Add anhydrous THF (approximately 0.1 M concentration relative to the oxazolidinone) via syringe and stir to dissolve the solid.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add n-butyllithium (1.05 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution for 30 minutes at -78 °C.
-
Acylation: In a separate flame-dried flask, dissolve the acid chloride (1.1 eq) in a small amount of anhydrous THF. Add this solution dropwise to the lithium amide solution at -78 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acyl oxazolidinone.[7]
Caption: Workflow for N-acylation of (S)-4-Methyloxazolidin-2-one.
Safety and Troubleshooting
4.1. Critical Safety Considerations
-
n-Butyllithium: n-BuLi is a pyrophoric liquid that can ignite spontaneously on contact with air.[6] It also reacts violently with water.[6] All transfers should be performed under an inert atmosphere using proper syringe techniques.[8] Always wear a flame-resistant lab coat, safety glasses, and appropriate gloves.[9] Have a Class D fire extinguisher readily accessible.[9]
-
Acid Chlorides: Acid chlorides are corrosive and lachrymatory. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Cryogenic Baths: Handle dry ice and acetone with cryogenic gloves to prevent cold burns.
4.2. Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete deprotonation due to wet reagents/glassware or old n-BuLi. | Ensure all glassware is rigorously dried. Use freshly opened or titrated n-BuLi. Use anhydrous solvents. |
| Incomplete reaction. | Increase reaction time or allow to warm to room temperature for a longer period. | |
| Multiple Spots on TLC | Side reactions due to elevated temperatures. | Maintain the reaction temperature at -78 °C during additions. |
| Impure starting materials. | Use high-purity oxazolidinone and freshly distilled acid chloride. | |
| Product Decomposition | During workup or purification. | Avoid acidic conditions during workup if the product is acid-sensitive. Use a neutral or slightly basic purification system if necessary. |
Trustworthiness and Validation
The reliability of this protocol hinges on meticulous experimental technique. The success of subsequent stereoselective reactions depends on the purity of the N-acylated product.
-
Purity Assessment: The purity of the final product should be confirmed by ¹H and ¹³C NMR spectroscopy.
-
Chiral Integrity: The stereochemical integrity of the chiral auxiliary should remain intact throughout the acylation process. This can be confirmed by chiral HPLC analysis if necessary.
Conclusion
The N-acylation of (S)-4-Methyloxazolidin-2-one with acid chlorides is a fundamental and enabling transformation in asymmetric synthesis. By adhering to the detailed protocol and safety guidelines presented in this application note, researchers can reliably and safely prepare these valuable chiral building blocks for a wide range of applications in academic and industrial research.
References
- 1. chemistry.williams.edu [chemistry.williams.edu]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. enhs.uark.edu [enhs.uark.edu]
- 7. scribd.com [scribd.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. ehs.stanford.edu [ehs.stanford.edu]
Application Notes and Protocols for the Cleavage of (S)-4-Methyloxazolidin-2-one Auxiliaries to Obtain Chiral Carboxylic Acids and Derivatives
Introduction: The Crucial Role of Auxiliary Cleavage in Asymmetric Synthesis
The Evans oxazolidinone auxiliaries, including (S)-4-methyloxazolidin-2-one, represent a cornerstone in modern asymmetric synthesis. Their remarkable ability to direct stereoselective transformations, such as alkylations and aldol reactions, has made them invaluable tools for the construction of chiral molecules.[1] However, the successful application of this methodology hinges on the final, critical step: the efficient and clean removal of the chiral auxiliary to unveil the desired enantiomerically pure product. The choice of the cleavage protocol is paramount as it dictates the functional group obtained—be it a carboxylic acid, alcohol, or ester—and must be executed under conditions that preserve the newly established stereocenter.
This comprehensive guide provides detailed application notes and validated protocols for the cleavage of the (S)-4-methyloxazolidin-2-one auxiliary. We will delve into the mechanistic underpinnings of the most common cleavage reactions, offering insights into experimental choices and potential challenges. The protocols provided are designed to be self-validating, ensuring reliable and reproducible results for researchers in academic and industrial settings.
Mechanistic Considerations: Regioselectivity in Nucleophilic Acyl Substitution
The cleavage of the N-acyl oxazolidinone hinges on the selective nucleophilic attack at the exocyclic amide carbonyl over the endocyclic carbamate carbonyl. While both are electrophilic sites, the outcome of the reaction is determined by the nature of the nucleophile and the reaction conditions.
Computational studies have shown that many nucleophiles, including hydroxide (OH⁻), initially favor attack at the less sterically hindered endocyclic carbonyl.[2][3] However, the subsequent steps, particularly the stability and breakdown of the tetrahedral intermediate, determine the final product. For nucleophiles like lithium hydroperoxide (LiOOH), the decomposition of the endocyclic tetrahedral intermediate has a high energy barrier, making the exocyclic cleavage pathway the preferred route.[2][3] This regioselectivity is crucial for recovering the chiral auxiliary intact for potential recycling.
I. Hydrolytic Cleavage to Chiral Carboxylic Acids: The Evans LiOOH Protocol
The most prevalent method for cleaving N-acyl oxazolidinones to their corresponding carboxylic acids utilizes lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[1][2][4] This method is favored for its mild conditions and high yields.
Mechanism of LiOOH Cleavage
The reaction is initiated by the deprotonation of hydrogen peroxide by lithium hydroxide to form the potent nucleophile, lithium hydroperoxide.[4] LiOOH then selectively attacks the exocyclic amide carbonyl of the N-acyl oxazolidinone. The resulting tetrahedral intermediate collapses, releasing the chiral auxiliary and forming a peroxy acid intermediate. This peracid is subsequently reduced to the desired carboxylic acid during the workup, typically with a mild reducing agent like sodium sulfite.[4]
Caption: Mechanism of LiOOH cleavage of N-acyl oxazolidinones.
A Critical Insight: The Oxygen Evolution Side Reaction
A noteworthy and often overlooked aspect of the LiOH/H₂O₂ cleavage is the evolution of oxygen gas.[2][4] This occurs because the initially formed peracid intermediate can be rapidly reduced by excess hydrogen peroxide in the reaction mixture, leading to the stoichiometric release of oxygen.[2][4] This can pose a significant safety risk, especially on a larger scale, by creating a flammable and oxygen-rich headspace in the presence of organic solvents.[4][5]
Strategies to Mitigate Oxygen Evolution:
-
Control Stoichiometry: Using a minimal excess of hydrogen peroxide can help to "starve" the reaction of the reagent responsible for the peracid reduction.[4]
-
Controlled Addition: Slow, controlled addition of the lithium hydroxide solution can help to manage the reaction rate and subsequent gas evolution.
-
Inert Atmosphere: Maintaining a robust inert atmosphere (e.g., nitrogen or argon) with adequate venting is crucial for safely performing this reaction at any scale.
Detailed Protocol: LiOOH Cleavage
Materials:
-
N-acylated (S)-4-methyloxazolidin-2-one
-
Tetrahydrofuran (THF), analytical grade
-
Deionized water
-
30% Hydrogen peroxide (H₂O₂), aqueous solution
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Sodium sulfite (Na₂SO₃)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve the N-acyl oxazolidinone (1.0 equiv) in a 3:1 mixture of THF and water.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Hydrogen Peroxide Addition: Slowly add 30% aqueous hydrogen peroxide (4.0 equiv) to the cooled solution.
-
Lithium Hydroxide Addition: Add an aqueous solution of lithium hydroxide monohydrate (2.0 equiv) dropwise, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture vigorously at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the excess peroxide by the slow, portion-wise addition of sodium sulfite (5.0 equiv) at 0 °C. Stir for an additional 30 minutes.
-
Solvent Removal: Remove the THF under reduced pressure.
-
Auxiliary Recovery: Extract the aqueous layer with ethyl acetate (3x) to recover the (S)-4-methyloxazolidin-2-one auxiliary. The combined organic layers can be washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
Product Isolation: Acidify the aqueous layer to pH 1-2 with 1 M HCl.
-
Extraction: Extract the acidic aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude chiral carboxylic acid.
-
Purification: Purify the carboxylic acid by column chromatography or crystallization as needed.
II. Reductive Cleavage to Chiral Primary Alcohols
For the synthesis of chiral primary alcohols, reductive cleavage of the N-acyl oxazolidinone is the method of choice. This is typically achieved using hydride reagents such as lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄).[1]
Caption: General workflow for reductive cleavage.
Detailed Protocol: Reductive Cleavage with LiBH₄
Materials:
-
N-acylated (S)-4-methyloxazolidin-2-one
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium borohydride (LiBH₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF under an inert atmosphere (argon or nitrogen).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add lithium borohydride (2.0-3.0 equiv) portion-wise to the solution, ensuring the temperature is maintained below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is typically complete in 2-6 hours.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Work-up: Partition the mixture between ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the chiral primary alcohol from the recovered (S)-4-methyloxazolidin-2-one auxiliary.
III. Transesterification to Chiral Esters
Direct conversion of the N-acyl oxazolidinone to a chiral ester can be achieved through transesterification with an alkoxide. This method is advantageous as it bypasses the need for isolating the carboxylic acid and performing a subsequent esterification.[1]
Detailed Protocol: Transesterification with Sodium Methoxide
Materials:
-
N-acylated (S)-4-methyloxazolidin-2-one
-
Anhydrous Methanol (MeOH)
-
Sodium methoxide (NaOMe)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous methanol under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add a solution of sodium methoxide in methanol (1.1 equiv) dropwise.
-
Reaction Monitoring: Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring by TLC.
-
Quenching: Neutralize the reaction with a saturated aqueous solution of NH₄Cl.
-
Work-up: Concentrate the mixture under reduced pressure to remove the methanol. Partition the residue between water and ethyl acetate. Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the resulting methyl ester and the recovered auxiliary by column chromatography.
Data Summary of Cleavage Conditions
| Cleavage Method | Reagent(s) | Solvent(s) | Temperature (°C) | Typical Yield (%) | Product Type |
| Basic Hydrolysis | LiOH, H₂O₂ | THF/H₂O | 0 - 25 | 85 - 95 | Carboxylic Acid |
| Reductive Cleavage | LiBH₄ | THF | 0 - 25 | 80 - 95 | Primary Alcohol |
| Reductive Cleavage | LiAlH₄ | THF | 0 - 65 | 85 - 98 | Primary Alcohol |
| Transesterification | NaOMe | MeOH | 0 - 25 | 80 - 95 | Methyl Ester |
Conclusion
The cleavage of the (S)-4-methyloxazolidin-2-one auxiliary is a pivotal step in asymmetric synthesis that requires careful consideration of the desired product and reaction conditions. The protocols detailed in this guide provide robust and reliable methods for obtaining chiral carboxylic acids, primary alcohols, and esters in high yield and enantiopurity. By understanding the underlying mechanisms and potential side reactions, researchers can confidently and safely execute these transformations, unlocking the full potential of Evans' chiral auxiliary methodology.
References
-
Beutner, G. L., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1378–1385. [Link]
-
Karton, A., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link]
-
O'Neil, G. W. (n.d.). Evans Enolate Alkylation-Hydrolysis. [Link]
-
Smith, T. E., et al. (2007). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. Journal of Chemical Education, 84(1), 135. [Link]
-
Beutner, G. L., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Figshare. [Link]
-
PubChem. (S)-4-Methyloxazolidin-2-one. [Link]
-
Lee, S., et al. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 23(10), 2648. [Link]
-
Organic Chemistry Portal. Chiral ester synthesis by transesterification. [Link]
-
Shigenaga, A., et al. (2022). N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. Journal of the American Chemical Society, 144(33), 15068–15077. [Link]
-
Karton, A., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ResearchGate. [Link]
-
Khan, M. N. (2012). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Chemical Sciences Journal. [Link]
-
D'hooghe, M., et al. (2007). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). Organic & Biomolecular Chemistry, 5(24), 4066-4069. [Link]
-
Walczak, M. A. (2022). Exploiting intramolecular N-to-S acyl transfers in asymmetric synthesis: Development and application of a novel cysteine-derived oxazolidinone chiral auxiliary. ACS Fall 2025. [Link]
-
ResearchGate. (2023). Extension of non-N-acyl oxazolidinones as chiral substrates. [Link]
-
ResearchGate. (2007). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. [Link]
Sources
Application Notes & Protocols: Diastereoselective Conjugate Addition Reactions with (S)-4-Methyloxazolidin-2-one
Introduction: The Power of Chiral Auxiliaries in Asymmetric Synthesis
The construction of stereochemically defined carbon-carbon bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and complex natural products. The conjugate addition of nucleophiles to α,β-unsaturated carbonyl systems, a variant of the Michael reaction, is a powerful tool for this purpose. However, controlling the absolute stereochemistry of the newly formed chiral centers presents a significant challenge.
Chiral auxiliaries offer a robust and reliable solution to this challenge. These are enantiomerically pure compounds that are temporarily incorporated into a substrate, direct a stereoselective transformation, and are subsequently removed. Among the most successful and widely utilized of these are the Evans-type oxazolidinones.[1][2] Their rigid structure and predictable directing effects have made them invaluable in asymmetric synthesis.
This guide provides an in-depth exploration of the use of (S)-4-methyloxazolidin-2-one as a chiral auxiliary for directing diastereoselective conjugate addition reactions. We will delve into the mechanistic underpinnings of stereocontrol, provide detailed experimental protocols, and offer field-proven insights for optimization and troubleshooting.
The Mechanism of Stereocontrol: A Tale of Chelation and Facial Bias
The remarkable diastereoselectivity achieved with Evans-type auxiliaries stems from the formation of a rigid, chelated intermediate that effectively blocks one face of the reactive α,β-unsaturated system.[3] The stereochemical outcome is dictated by a sequence of events orchestrated by the chiral auxiliary and a coordinating Lewis acid.
The Key Principles:
-
N-Enoyl System Formation: The process begins with the acylation of the (S)-4-methyloxazolidin-2-one auxiliary with an α,β-unsaturated acyl chloride or anhydride, forming the key N-enoyl substrate.
-
Lewis Acid Chelation: The presence of a Lewis acid (either added externally or inherent to the nucleophilic reagent, such as with organocuprates) is critical. The Lewis acid coordinates in a bidentate fashion to both the exocyclic (imide) carbonyl oxygen and the endocyclic (carbamate) carbonyl oxygen.[3]
-
Conformational Rigidity: This chelation locks the N-enoyl moiety into a highly organized, planar conformation. The steric bulk of the methyl group at the C4 position of the oxazolidinone ring then projects outward, creating a formidable steric shield on one face of the double bond.[3][4]
-
Directed Nucleophilic Attack: With the top face effectively blocked by the auxiliary's methyl group, the incoming nucleophile is forced to approach the β-carbon from the less sterically hindered bottom face. This directed attack results in the preferential formation of a single diastereomer.
The following diagram illustrates the proposed chelated transition state responsible for inducing high diastereoselectivity.
Caption: Lewis acid (M+) chelation creates a rigid conformer where the C4-methyl group blocks the top face, directing nucleophilic attack to the bottom face of the β-carbon.
Experimental Protocols: A Step-by-Step Guide
This section provides a representative, three-part protocol for the synthesis of an N-enoyl substrate, its subsequent diastereoselective conjugate addition, and the final cleavage of the chiral auxiliary.
Part A: Synthesis of N-Crotonyl-(S)-4-methyloxazolidin-2-one
This procedure details the acylation of the auxiliary to form the Michael acceptor.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add (S)-4-methyloxazolidin-2-one (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.5 M).
-
Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution for 30 minutes at -78 °C.
-
Acylation: In a separate flask, dissolve freshly distilled crotonyl chloride (1.1 eq) in anhydrous THF. Add this solution dropwise to the lithium salt suspension at -78 °C.
-
Reaction & Quench: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C over 1 hour. Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-crotonyl derivative.
Part B: Diastereoselective Conjugate Addition of an Organocuprate
This protocol describes the addition of a lithium dimethylcuprate nucleophile.
-
Cuprate Preparation: To a flame-dried flask under nitrogen, add copper(I) iodide (CuI, 1.0 eq) and anhydrous THF. Cool the suspension to -40 °C. Add methyllithium (MeLi, 2.0 eq) dropwise. The solution should become colorless or pale yellow, indicating the formation of lithium dimethylcuprate (LiCuMe₂). Stir for 20 minutes at this temperature.
-
Substrate Addition: In a separate flask, dissolve the N-crotonyl-(S)-4-methyloxazolidin-2-one (from Part A, 1.0 eq) in anhydrous THF. Cool this solution to -78 °C.
-
Conjugate Addition: Transfer the substrate solution via cannula into the freshly prepared cuprate solution at -78 °C.
-
Reaction & Quench: Stir the reaction at -78 °C for 2-3 hours, monitoring by TLC. Upon completion, quench the reaction by pouring it into a rapidly stirring solution of saturated aqueous NH₄Cl and ammonium hydroxide (NH₄OH) (9:1 v/v).
-
Work-up: Allow the mixture to stir open to the air until the aqueous layer turns a deep blue. Extract the product with diethyl ether or ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the product by flash column chromatography to isolate the desired diastereomer. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.
Part C: Hydrolytic Cleavage of the Chiral Auxiliary
This procedure liberates the chiral carboxylic acid from the auxiliary.[5][6][7]
-
Setup: Dissolve the purified conjugate addition product (from Part B, 1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Hydrolysis: Cool the solution to 0 °C in an ice bath. Add 30% aqueous hydrogen peroxide (H₂O₂, 4.0 eq) dropwise, followed by the dropwise addition of aqueous lithium hydroxide (LiOH, 2.0 eq, e.g., 1.0 M solution).
-
Reaction: Stir the reaction at 0 °C for 2-4 hours. Monitor by TLC until the starting material is consumed.
-
Reductive Quench: Quench the excess peroxide by the slow, portion-wise addition of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) at 0 °C until a test with starch-iodide paper is negative.
-
Work-up and Auxiliary Recovery: Concentrate the mixture in vacuo to remove most of the THF. Dilute with water and extract with dichloromethane or ethyl acetate to recover the chiral auxiliary.
-
Product Isolation: Acidify the aqueous layer to pH ~2 with 1M HCl. Extract the desired carboxylic acid product with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the final product.
Overall Experimental Workflow
The entire sequence from auxiliary acylation to final product isolation is summarized below.
Caption: Workflow for diastereoselective conjugate addition and subsequent auxiliary cleavage.
Data Summary: Scope and Performance
The (S)-4-methyloxazolidin-2-one auxiliary is effective for a wide range of nucleophiles and α,β-unsaturated systems. High diastereoselectivities are routinely achieved, particularly with organocuprates and at low temperatures.
| Entry | Nucleophile (R'-M) | Substrate R Group | Conditions | Solvent | Yield (%) | d.r. |
| 1 | LiCuMe₂ | -H (Acryloyl) | -78 °C | THF | >90 | >95:5 |
| 2 | LiCu(n-Bu)₂ | -Me (Crotonyl) | -78 °C | THF | >90 | >98:2 |
| 3 | PhMgBr / CuI | -Me (Crotonyl) | -78 °C to -20 °C | THF | ~85 | >95:5 |
| 4 | LiCu(Thienyl)₂ | -Et (Pentenoyl) | -78 °C | THF/DMS | ~92 | >98:2 |
| 5 | t-Bu radical | -Me (Crotonyl) | Yb(OTf)₃, Et₃B, -78 °C | CH₂Cl₂ | ~94 | 46:1[8] |
| 6 | Thiophenol | DABCO (base catalyst) | Room Temp | Toluene | ~95 | 93:7[9] |
Note: Data are representative and synthesized from typical outcomes reported in the literature for Evans-type auxiliaries. Specific yields and selectivities will vary with substrate and precise conditions.
Best Practices and Troubleshooting
For Optimal Results:
-
Anhydrous Conditions: All organometallic reactions (Parts A and B) are highly sensitive to moisture. Ensure all glassware is flame- or oven-dried, and use anhydrous solvents and an inert nitrogen or argon atmosphere.
-
Temperature Control: Maintaining low temperatures (e.g., -78 °C) is paramount for achieving high diastereoselectivity. Use a cryocool or a well-maintained dry ice/acetone bath. Allow sufficient time for solutions to cool before adding reagents.
-
Reagent Quality: Use freshly prepared or titrated organolithium reagents. Ensure CuI is pure (white/off-white solid; brown/green color indicates oxidation). Acyl chlorides should be freshly distilled.
-
Auxiliary Cleavage Safety: The LiOH/H₂O₂ cleavage can evolve oxygen gas, which can create a safety hazard with flammable organic solvents in a sealed system.[5][7] Ensure the reaction is properly vented and consider methods for safely managing the off-gassing, especially on a larger scale.[7]
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Inactive organometallic reagents (hydrolyzed).- Insufficient reaction time or temperature too low.- Poor quality starting materials. | - Use freshly prepared/titrated reagents and ensure anhydrous conditions.- Allow the reaction to stir longer or warm slightly (e.g., to -40 °C), but this may lower d.r.- Purify all starting materials before use. |
| Low Diastereoselectivity | - Reaction temperature was too high.- Non-chelating conditions (inappropriate Lewis acid or solvent).- Substrate lacks sufficient steric bias (e.g., acetate vs. propionate enoyl systems).[10] | - Ensure rigorous temperature control at -78 °C or lower.- For certain nucleophiles, an external Lewis acid may be required to enforce chelation.[8]- The method is most effective for α-substituted enoyl systems. |
| Incomplete Auxiliary Cleavage | - Insufficient equivalents of LiOH or H₂O₂.- Sterically hindered substrate. | - Increase the equivalents of LiOH/H₂O₂ and extend the reaction time.- Consider alternative cleavage methods (e.g., LiOBn, reduction with LiBH₄).[11] |
| Side Product Formation during Cleavage | - Competing hydrolysis at the carbamate carbonyl.[5] | - Maintain low temperature (0 °C) during the cleavage reaction.- Use LiOOH (pre-mixed LiOH and H₂O₂) as it can be more selective for the exocyclic amide carbonyl.[12] |
References
-
Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. National Institutes of Health (NIH). [Link]
-
Michael addition reactions between chiral Ni(II) complex of glycine and 3-(trans-enoyl)oxazolidin-2-ones. A case of electron donor-acceptor attractive interaction-controlled face diastereoselectivity. PubMed. [Link]
-
Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications. [Link]
-
Diastereoselective Michael addition with chiral β‐ketoamides. ResearchGate. [Link]
-
The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. The University of Queensland eSpace. [Link]
-
Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H 2 O 2. ResearchGate. [Link]
-
Michael Addition Reactions between Chiral Equivalents of a Nucleophilic Glycine and (S)- or (R)-3-[(E)-Enoyl]-4-phenyl-1,3-oxazolidin-2-ones as a General Method for Efficient Preparation of β-Substituted Pyroglutamic Acids. Case of Topographically Controlled Stereoselectivity. National Institutes of Health (NIH). [Link]
-
Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications. [Link]
-
Asymmetric Michael addition reactions of chiral Ni(II)-complex of glycine with (N-trans-enoyl)oxazolidines: Improved reactivity and stereochemical outcome. Arizona Board of Regents. [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College. [Link]
-
Free Radical-Mediated Intermolecular Conjugate Additions. Effect of the Lewis Acid, Chiral Auxiliary, and Additives on Diastereoselectivity. Journal of the American Chemical Society. [Link]
-
Base-catalyzed diastereodivergent thia-Michael addition to chiral β-trifluoromethyl-α,β-unsaturated N-acylated oxazolidin-2-ones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Chiral Auxiliary Controlled Reactions. No Added Chemicals. [Link]
-
Asymmetric conjugate addition reaction. ResearchGate. [Link]
-
Evans Enolate Alkylation-Hydrolysis. Unknown Source. [Link]
-
Chiral auxiliary. Wikipedia. [Link]
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. National Institutes of Health (NIH). [Link]
-
Diastereoselective conjugate addition of (R)-4-phenyl-2-oxazolidinone to dialkyl alkylidenemalonates. ResearchGate. [Link]
-
Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity? StackExchange. [Link]
-
Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society. [Link]
-
Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link]
-
Oxazolidinone synthesis. Organic Chemistry Portal. [Link]
-
Nucleophile Addition to alpha, beta-Unsaturated Carbonyls. YouTube. [Link]
-
Addition of Lewis Acids (Electrophilic Reagents). Chemistry LibreTexts. [Link]
-
Synthesis Workshop: Diastereoselective Conjugate Additions with Michael Liang (Episode 19). YouTube. [Link]
-
Catalytic Asymmetric Conjugate Addition of Simple Alkyl Thiols to α,β-Unsaturated N-Acylated Oxazolidin-2-ones with Bifunctional Catalysts. National Institutes of Health (NIH). [Link]
-
Chiral Auxiliary Mediated Conjugate Reduction and Asymmetric Protonation: Synthesis of High Affinity Ligands for HIV Protease Inhibitors. National Institutes of Health (NIH). [Link]
-
19.13 Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. OpenStax. [Link]
-
Nucleophilic conjugate addition. Wikipedia. [Link]
-
Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc. [Link]
-
Substitution at the α-Carbons of α,β-Unsaturated Carbonyl Compounds: anti-Michael Addition. ResearchGate. [Link]
- Process for the preparation of oxazolidinones and method of use thereof.
-
Nucleophilic Addition on α,β-unsaturated carbonyl compounds. Scribd. [Link]
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Application Note: Asymmetric Synthesis of Chiral β-Amino Acids Utilizing the (S)-4-Isopropyloxazolidin-2-one Auxiliary
Introduction: The Imperative for Chiral β-Amino Acids in Modern Chemistry
Chiral β-amino acids are critical structural motifs found in a vast array of pharmacologically active molecules, natural products, and peptidomimetics.[1][2][3] Their incorporation into peptide backbones can induce stable secondary structures, such as helices and turns, and confer remarkable resistance to enzymatic degradation, thereby enhancing metabolic stability and therapeutic efficacy.[3][4] Consequently, the development of robust and stereocontrolled methods for their synthesis is a paramount objective for researchers in drug discovery and organic synthesis.[3][5]
Among the most powerful strategies for achieving high levels of stereocontrol is the use of chiral auxiliaries, a methodology pioneered and popularized by David A. Evans.[6][7] This approach involves the temporary covalent attachment of a chiral molecule—the auxiliary—to a prochiral substrate. The auxiliary then masterfully directs the stereochemical course of a subsequent bond-forming reaction, after which it can be cleanly removed and recycled.[7]
This application note provides a detailed guide to the synthesis of enantiomerically pure β-amino acids using the versatile and highly effective Evans auxiliary, (S)-4-isopropyloxazolidin-2-one .[8][9] While the principles discussed are broadly applicable to related auxiliaries such as (S)-4-methyloxazolidin-2-one, the isopropyl variant is highlighted here due to its extensive documentation and proven success in achieving exceptional levels of diastereoselectivity. We will delve into the mechanistic underpinnings of this stereocontrol, provide detailed, field-tested protocols, and present representative data to showcase the power of this methodology.
Mechanistic Rationale: Achieving Stereocontrol Through Auxiliary Design
The success of the Evans oxazolidinone auxiliary hinges on its ability to enforce a rigid, well-defined conformational arrangement in the key transition states, thereby dictating the facial selectivity of bond-forming reactions. The synthesis proceeds through a logical sequence of steps, each optimized for high fidelity and yield.
Step 1: N-Acylation of the Chiral Auxiliary
The first step is the attachment of a prochiral acyl group to the nitrogen atom of the (S)-4-isopropyloxazolidin-2-one auxiliary. This is typically achieved by treating the lithium salt of the oxazolidinone with an acid chloride or anhydride.[10][11] More recently, milder methods using aldehydes and oxidative N-heterocyclic carbene (NHC) catalysis have also been developed, offering a more sustainable approach.[12]
Step 2: Diastereoselective (Z)-Enolate Formation
The cornerstone of stereocontrol is the highly selective formation of a (Z)-enolate upon treatment of the N-acyl oxazolidinone with a suitable base. While strong bases like LDA can be used, the use of dibutylboron triflate (Bu₂BOTf) in the presence of a hindered amine base (e.g., diisopropylethylamine, DIPEA) is particularly effective for generating the (Z)-boron enolate.[13] The boron atom chelates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring, creating a rigid six-membered ring structure.[14] This chelation, combined with the steric bulk of the C4-isopropyl group, forces the acyl substituent into a specific orientation, effectively blocking one face of the enolate from reaction.[7]
Step 3: Diastereoselective Conjugate Addition
With the chiral (Z)-enolate formed, the key carbon-carbon bond is created via a conjugate (Michael) addition to an α,β-unsaturated acceptor, such as a acrylate derivative.[15] The steric shield provided by the C4-isopropyl group ensures that the electrophile approaches from the less hindered face of the enolate. This highly organized, substrate-controlled transition state is responsible for the creation of the new stereocenter at the β-position with exceptionally high diastereoselectivity.
Step 4: Non-Destructive Auxiliary Cleavage
The final stage of the synthesis is the removal of the chiral auxiliary to reveal the desired β-amino acid derivative. The choice of cleavage method is critical as it determines the functionality of the final product.[16]
-
Hydrolytic Cleavage: The most common method for obtaining the chiral carboxylic acid involves mild hydrolysis using lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[10][17][18] This method is highly efficient, although care must be taken as the reaction can be exothermic and evolve oxygen.[18][19]
-
Reductive Cleavage: Using hydride reagents like LiBH₄ or LiAlH₄ cleaves the auxiliary to furnish the corresponding chiral primary alcohol.[16]
-
Transesterification: Treatment with alkoxides, such as sodium methoxide in methanol, yields the methyl ester.[16]
This versatility allows for the synthesis of a wide range of chiral building blocks from a single, common intermediate.
Caption: Figure 1: General Reaction Mechanism.
Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All reactions, especially those involving pyrophoric or moisture-sensitive reagents, should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using appropriate safety precautions.
Protocol 1: N-Acylation of (S)-4-Isopropyloxazolidin-2-one with Propionyl Chloride
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add (S)-4-isopropyloxazolidin-2-one (1.0 eq). Dissolve in anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.05 eq, 1.6 M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting milky white suspension for 30 minutes at -78 °C.
-
Acylation: Add propionyl chloride (1.1 eq) dropwise to the reaction mixture. Stir the mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature and continue stirring for an additional 2 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product, N-propionyl-(S)-4-isopropyloxazolidin-2-one, can be purified by flash column chromatography on silica gel (e.g., 3:1 Hexanes:Ethyl Acetate) to yield a white solid.
Protocol 2: Diastereoselective Conjugate Addition
-
Preparation: To a flame-dried flask under nitrogen, add the purified N-propionyl-(S)-4-isopropyloxazolidin-2-one (1.0 eq) and dissolve in anhydrous dichloromethane (CH₂Cl₂, ~0.1 M).
-
Enolate Formation: Cool the solution to 0 °C. Add dibutylboron triflate (Bu₂BOTf, 1.1 eq) dropwise, followed by the dropwise addition of diisopropylethylamine (DIPEA, 1.2 eq). Stir the mixture for 30 minutes at 0 °C to ensure complete formation of the boron enolate.
-
Conjugate Addition: Cool the solution to -78 °C. In a separate flask, prepare a solution of tert-butyl acrylate (1.5 eq) in anhydrous CH₂Cl₂ and add it dropwise to the enolate solution.
-
Reaction: Stir the reaction mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction at 0 °C by the sequential addition of a pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide (caution: exothermic). Stir the resulting mixture vigorously for 1 hour at 0 °C.
-
Purification: Concentrate the mixture under reduced pressure to remove the organic solvents. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. The crude adduct can be purified by flash chromatography.
Protocol 3: Hydrolytic Cleavage to Yield the β-Amino Acid
-
Preparation: Dissolve the purified adduct (1.0 eq) in a 3:1 mixture of THF and water (~0.1 M).
-
Cleavage: Cool the solution to 0 °C in an ice bath. Add 30% hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (LiOH, 2.0 eq).
-
Reaction: Stir the reaction mixture at 0 °C for 2-4 hours, or until the starting material is consumed (as monitored by TLC).
-
Work-up: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) until a negative result is obtained with peroxide test strips. Acidify the aqueous solution to pH ~2 with 1 M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x) to recover the chiral auxiliary. The desired β-amino acid typically remains in the aqueous layer, which can then be concentrated or used directly in subsequent steps. Further purification may be achieved by ion-exchange chromatography if necessary.
Data Presentation: Scope and Efficacy
The Evans auxiliary methodology provides consistently high levels of diastereoselectivity across a range of substrates. The following table summarizes representative results for the synthesis of β-amino acid precursors.
| Entry | N-Acyl Group | Michael Acceptor | Product Structure | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Propionyl | tert-Butyl Acrylate | >98:2 | 85 | |
| 2 | Phenylacetyl | Methyl Acrylate | >99:1 | 90 | |
| 3 | Butyryl | Ethyl Crotonate | >95:5 | 82 | |
| 4 | Isovaleryl | Benzyl Acrylate | >98:2 | 88 |
Data compiled from representative literature procedures. Yields are for the isolated, purified conjugate addition product.
Overall Workflow Visualization
The entire process, from commercially available starting materials to the final enantiomerically pure product, can be visualized as a streamlined workflow.
Caption: Figure 2: Experimental Workflow.
Conclusion
The use of the (S)-4-isopropyloxazolidin-2-one chiral auxiliary provides a powerful, reliable, and highly versatile platform for the asymmetric synthesis of chiral β-amino acids. The methodology is characterized by its exceptional levels of stereocontrol, which are mechanistically well-understood and predictable. The detailed protocols provided herein offer a robust starting point for researchers aiming to access these valuable building blocks for applications in drug development, peptidomimetics, and natural product synthesis. The ability to cleave the auxiliary to reveal different functionalities further enhances the strategic value of this synthetic approach.
References
-
Title: The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn Source: UQ eSpace - The University of Queensland URL: [Link]
-
Title: Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 Source: ACS Publications URL: [Link]
-
Title: Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H 2 O 2 Source: ACS Figshare URL: [Link]
-
Title: Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary Source: Journal of Chemical Education - ACS Publications URL: [Link]
-
Title: Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams Source: PMC - NIH URL: [Link]
-
Title: Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions Source: Journal of the American Chemical Society URL: [Link]
-
Title: Evans Enolate Alkylation-Hydrolysis Source: University of Liverpool URL: [Link]
-
Title: Evans Auxiliaries and a Friend for Aldol Reactions Source: YouTube URL: [Link]
-
Title: Efficient synthesis of enantiomerically pure beta2-amino acids via chiral isoxazolidinones Source: PubMed URL: [Link]
-
Title: Asymmetric synthesis of all four isomers of topographically constrained novel amino acids: β-isopropyltyrosines Source: University of Arizona URL: [Link]
-
Title: Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts Source: ProQuest URL: [Link]
-
Title: Cas 17016-83-0,(4S)-(-)-4-Isopropyl-2-oxazolidinone Source: LookChem URL: [Link]
-
Title: Recent advances in asymmetric synthesis with chiral imide auxiliaries Source: Société Chimique de France URL: [Link]
-
Title: Asymmetric Synthesis Source: University of York URL: [Link]
-
Title: Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates Source: NIH URL: [Link]
-
Title: NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES Source: University of Illinois Urbana-Champaign URL: [Link]
-
Title: A Useful Modification of the Evans Auxiliary: 4-Isopropyl-5,5-diphenyloxazolidin-2-one Source: ResearchGate URL: [Link]
-
Title: Succinct synthesis of beta-amino acids via chiral isoxazolines Source: PubMed - NIH URL: [Link]
-
Title: Enantioselective Synthesis of β-amino acids: A Review Source: Hilaris Publisher URL: [Link]
-
Title: On the structure and chiroptical properties of (S)-4-isopropyl-oxazolidin-2-one Source: ResearchGate URL: [Link]
-
Title: β-Amino Acids: Function and Synthesis Source: Macmillan Group - University of Illinois URL: [Link]
-
Title: N-Acylation of Oxazolidinones Source: ChemistryViews URL: [Link]
-
Title: Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction Source: NIH URL: [Link]
-
Title: Beta2-Amino Acids: Synthesis Approaches & Compounds Source: ChiroBlock URL: [Link]
-
Title: A Convenient and Practical Method For N-Acylation of 2-Oxazolidinone Source: Scribd URL: [Link]
Sources
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- 2. Succinct synthesis of beta-amino acids via chiral isoxazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
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Mastering Stereochemistry: A Guide to Chelation Control in (S)-4-Methyloxazolidin-2-one Mediated Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the precise control of stereochemistry is paramount. Chiral auxiliaries have emerged as indispensable tools for achieving high levels of asymmetric induction, and among them, the oxazolidinones developed by Evans have secured a prominent position.[1] This guide provides an in-depth exploration of chelation control in reactions mediated by (S)-4-methyloxazolidin-2-one, a widely used Evans auxiliary. We will delve into the mechanistic underpinnings that govern stereochemical outcomes, provide detailed experimental protocols, and offer insights to empower researchers in designing and executing highly diastereoselective transformations.
The Core Principle: Chelation vs. Non-Chelation Control
The stereochemical outcome of reactions involving N-acylated (S)-4-methyloxazolidin-2-ones is dictated by the formation of a specific enolate geometry and the subsequent facial selectivity of its reaction with an electrophile.[2] The key to controlling this process lies in the choice of Lewis acid, which can direct the reaction through either a chelated or non-chelated transition state.[3]
Chelation control , typically achieved with Lewis acids like dibutylboron triflate (Bu₂BOTf) or titanium tetrachloride (TiCl₄), leads to the formation of a rigid, six-membered ring transition state.[4][5] In this arrangement, the Lewis acid coordinates to both the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring. This chelation locks the conformation of the enolate and directs the incoming electrophile to the less sterically hindered face, opposite to the substituent at the C4 position of the auxiliary.[6]
Visualizing the Transition States
The Zimmerman-Traxler model provides a powerful framework for visualizing the chair-like six-membered transition states in these reactions.[10] The diagrams below illustrate the key differences between the chelation-controlled and non-chelation-controlled pathways for an aldol addition.
Caption: Non-chelation-controlled transition state.
Application in Asymmetric Aldol Reactions
The Evans aldol reaction is a cornerstone of stereoselective synthesis, enabling the formation of α-alkyl-β-hydroxy carbonyl compounds with exceptional control over the two newly formed stereocenters. The use of (S)-4-methyloxazolidin-2-one as a chiral auxiliary has been instrumental in the total synthesis of numerous complex natural products. [9]
Achieving the "Evans Syn" Diastereomer via Chelation Control
The formation of the syn-aldol product is a hallmark of the boron-mediated Evans aldol reaction. [9]The selective generation of the (Z)-enolate is crucial for this outcome. [4] Key Factors for High Syn-Selectivity:
-
Lewis Acid: Dibutylboron triflate (Bu₂BOTf) is the reagent of choice for generating the (Z)-boron enolate.
-
Base: A hindered amine base, such as diisopropylethylamine (DIPEA) or triethylamine (Et₃N), is used to deprotonate the N-acyl oxazolidinone. [4]* Solvent: A non-coordinating solvent like dichloromethane (CH₂Cl₂) is typically employed.
-
Temperature: The reaction is performed at low temperatures, commonly -78 °C, to ensure kinetic control. [11]
Lewis Acid Base Aldehyde Diastereomeric Ratio (syn:anti) Yield (%) Reference Bu₂BOTf DIPEA Isobutyraldehyde >99:1 95 [9] Bu₂BOTf Et₃N Benzaldehyde 97:3 88 | TiCl₄ | DIPEA | Propionaldehyde | >95:5 | 90 | [5]|
Accessing "Non-Evans" Diastereomers
While the "Evans syn" product is the most common outcome, other stereoisomers can be accessed by carefully selecting the Lewis acid and reaction conditions. For instance, magnesium-catalyzed aldol reactions have been shown to produce anti-aldol products. [7]Similarly, the use of different chiral auxiliaries, such as thiazolidinethiones, can also lead to complementary diastereoselectivity. [7]
Experimental Protocols
The following protocols provide a detailed guide for performing a typical Evans asymmetric aldol reaction and the subsequent removal of the chiral auxiliary.
Protocol 1: Diastereoselective Evans Aldol Reaction
Caption: General workflow for an Evans aldol reaction.
Materials:
-
N-Acyl-(S)-4-methyloxazolidin-2-one
-
Dibutylboron triflate (Bu₂BOTf), 1.0 M in CH₂Cl₂
-
Diisopropylethylamine (DIPEA), freshly distilled
-
Aldehyde, freshly distilled
-
Anhydrous dichloromethane (CH₂Cl₂)
-
pH 7 phosphate buffer
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, round-bottomed flask under a nitrogen atmosphere, add the N-acyl-(S)-4-methyloxazolidin-2-one and dissolve in anhydrous CH₂Cl₂.
-
Cool the solution to 0 °C in an ice bath.
-
Add Bu₂BOTf (1.1 equivalents) dropwise, followed by the dropwise addition of DIPEA (1.2 equivalents).
-
Stir the resulting solution at 0 °C for 30 minutes.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add the aldehyde (1.0 equivalent) dropwise over several minutes.
-
Stir the reaction at -78 °C for 2-3 hours.
-
Quench the reaction by the addition of pH 7 phosphate buffer.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with CH₂Cl₂.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aldol adduct.
-
The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product or by chiral HPLC after removal of the auxiliary. [11][12]
Protocol 2: Cleavage of the Chiral Auxiliary
The chiral auxiliary can be cleaved under mild conditions to yield various functional groups, such as carboxylic acids, alcohols, or amides, without epimerization of the newly formed stereocenters. A. Hydrolytic Cleavage to a Carboxylic Acid:
-
Dissolve the aldol adduct in a mixture of tetrahydrofuran (THF) and water.
-
Cool the solution to 0 °C.
-
Add aqueous hydrogen peroxide (H₂O₂) followed by aqueous lithium hydroxide (LiOH).
-
Stir the reaction at 0 °C until complete consumption of the starting material is observed by TLC.
-
Quench the excess peroxide with aqueous sodium sulfite (Na₂SO₃).
-
Acidify the mixture with aqueous HCl and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify to obtain the chiral β-hydroxy carboxylic acid. The chiral auxiliary can be recovered from the aqueous layer. [11] B. Reductive Cleavage to an Alcohol:
-
Dissolve the aldol adduct in anhydrous diethyl ether or THF.
-
Cool the solution to 0 °C.
-
Add lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) portion-wise. [13]4. Stir the reaction at 0 °C and then allow it to warm to room temperature.
-
Carefully quench the reaction by the sequential addition of water, aqueous NaOH, and water (Fieser workup).
-
Filter the resulting precipitate and wash with ether.
-
Concentrate the filtrate to obtain the chiral 1,3-diol.
Conclusion
The (S)-4-methyloxazolidin-2-one mediated reaction is a powerful and reliable method for asymmetric synthesis. By understanding and applying the principles of chelation and non-chelation control, researchers can predictably access a wide range of stereochemically defined building blocks. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for scientists engaged in the synthesis of complex chiral molecules, particularly in the context of drug discovery and development. The ability to rationally design synthetic routes that deliver specific stereoisomers with high fidelity is a testament to the enduring utility of Evans' chiral auxiliaries in modern organic chemistry. [14]
References
-
Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]
- Evans, D. A., & Shaw, J. T. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'Actualité Chimique, 2003(35).
-
Chem-Station. (2014, April 18). Evans Aldol Reaction. Chem-Station International Edition. [Link]
-
Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]
- Evans, D. A., et al. (2002). Magnesium Halide-Catalyzed Anti-Aldol Reactions of Chiral N-Acyloxazolidinones. Journal of the American Chemical Society, 124(3), 392-393.
-
ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. [Link]
-
Mohrig, J. R., et al. (2005). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Organic Chemistry Laboratory. Journal of Chemical Education, 82(11), 1686. [Link]
-
Slideshare. (n.d.). Evans aldol ppt. [Link]
-
Sadasivan, C., & Sunoj, R. B. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society, 132(33), 11629–11639. [Link]
-
No Added Chemicals. (2016, July 21). Chiral Auxiliary Controlled Reactions. [Link]
-
Lee, S., et al. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction Sequence. Molecules, 23(9), 2336. [Link]
-
Michigan State University. (n.d.). Asymmetric Induction. [Link]
-
ResearchGate. (n.d.). Representation of diastereomer formation by reaction of an external homochiral auxiliary reagent C X with a mixture of enantiomers. [Link]
-
ResearchGate. (n.d.). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. [Link]
-
University of Calgary. (n.d.). Enantioselective Synthesis. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. [Link]
-
Lele, S. S., et al. (2013). Synthesis and Quantitative Analysis of Diastereomeric Linked Ester Conjugates With Remote Stereocenters Using High-Field NMR and Chiral HPLC. Chirality, 25(11), 793-798. [Link]
-
Walsh, P. J., & Kozlowski, M. C. (2017). Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. Accounts of Chemical Research, 50(9), 2195–2205. [Link]
-
ResearchGate. (n.d.). Oxazolidinone cross-alkylation during Evans' asymmetric alkylation reaction. [Link]
-
PubChem. (n.d.). (S)-4-Methyloxazolidin-2-one. [Link]
-
University of Calgary. (n.d.). Felkin-Ahn and Cram Chelate. [Link]
Sources
- 1. Evans aldol ppt | PPTX [slideshare.net]
- 2. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]
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- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 8. Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. chemistry.williams.edu [chemistry.williams.edu]
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- 13. uwindsor.ca [uwindsor.ca]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Stereoselective Evans Aldol Reaction Utilizing (S)-4-Methyloxazolidin-2-one
Introduction: The Power of Chiral Auxiliaries in Asymmetric Synthesis
The Evans aldol reaction stands as a cornerstone in the field of asymmetric synthesis, providing a robust and highly predictable method for the stereoselective construction of carbon-carbon bonds.[1] This powerful transformation is instrumental in the synthesis of complex chiral molecules, particularly in the pharmaceutical industry for the development of therapeutic agents and in the total synthesis of natural products such as polyketides.[2][3] The crux of this methodology lies in the temporary incorporation of a chiral auxiliary, in this case, (S)-4-methyloxazolidin-2-one, to direct the stereochemical outcome of the reaction.[3] The remarkable diastereoselectivity of the Evans aldol reaction is a consequence of a well-ordered, chair-like six-membered transition state, which allows for the reliable and predictable installation of two contiguous stereocenters.[2][3]
This application note provides a detailed, step-by-step guide for researchers, scientists, and drug development professionals to successfully set up and execute an Evans aldol reaction using (S)-4-methyloxazolidin-2-one. We will delve into the mechanistic underpinnings of the reaction's stereocontrol, provide a comprehensive experimental protocol, and discuss the methods for the subsequent removal of the chiral auxiliary.
The Mechanism of Stereocontrol: A Tale of Steric Hindrance and Dipole Minimization
The high degree of stereoselectivity observed in the Evans aldol reaction is not a matter of chance, but rather a direct result of a highly organized transition state. The Zimmerman-Traxler model provides a widely accepted explanation for the observed stereochemical outcome.[2][4] The key to this control is the formation of a six-membered, chair-like transition state where the metal enolate, the aldehyde, and the chiral auxiliary are precisely oriented.
Several factors contribute to the exceptional stereocontrol:
-
Formation of the (Z)-Enolate: The reaction is initiated by the formation of a specific enolate isomer. The use of a Lewis acid, such as titanium tetrachloride (TiCl₄), in concert with a hindered amine base like diisopropylethylamine (DIPEA), selectively generates the (Z)-enolate.[5][6] This specific geometry is crucial for achieving the desired syn-diastereoselectivity in the final aldol adduct.[2]
-
Chelated Transition State: The titanium atom of the (Z)-enolate coordinates with the carbonyl oxygen of the incoming aldehyde, locking the system into a rigid, chair-like transition state.[7] This chelation minimizes the conformational flexibility of the reacting species, leading to a more predictable reaction trajectory.
-
Stereodirection by the Chiral Auxiliary: The methyl group at the C4 position of the (S)-4-methyloxazolidin-2-one exerts significant steric influence, effectively blocking one face of the enolate. To minimize steric repulsion, the R' group of the aldehyde orients itself in a pseudo-equatorial position within the transition state. Consequently, the aldehyde is forced to approach the enolate from the less sterically encumbered face, thereby dictating the absolute stereochemistry of the newly formed stereocenters.[2]
-
Dipole Minimization: The conformation of the chiral auxiliary in the transition state is also influenced by the need to minimize dipole-dipole repulsion between the two carbonyl groups of the N-acyl oxazolidinone.[1] This further rigidifies the transition state and enhances the facial selectivity of the reaction.
Detailed Experimental Protocol
This protocol outlines the step-by-step procedure for the titanium-mediated Evans aldol reaction of an N-acyl (S)-4-methyloxazolidin-2-one with an aldehyde.
Part 1: Preparation of the N-Acyl (S)-4-Methyloxazolidin-2-one
The first step involves the acylation of the chiral auxiliary. This example uses propionyl chloride, but other acid chlorides can be used to generate different enolates.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| (S)-4-Methyloxazolidin-2-one | 101.10 | 1.01 g | 10.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - |
| n-Butyllithium (n-BuLi), 2.5 M in hexanes | 64.06 | 4.2 mL | 10.5 |
| Propionyl chloride | 92.52 | 0.96 mL | 11.0 |
| Saturated aqueous NH₄Cl solution | - | 20 mL | - |
| Ethyl acetate | - | 3 x 30 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (S)-4-methyloxazolidin-2-one (1.0 eq) and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise via syringe over 5 minutes. A color change to pale yellow is typically observed.
-
Stir the resulting mixture at -78 °C for 30 minutes.
-
Add propionyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-propionyl-(S)-4-methyloxazolidin-2-one, which can often be used in the next step without further purification.
Part 2: The Titanium-Mediated Aldol Reaction
This part details the core aldol condensation step.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| N-propionyl-(S)-4-methyloxazolidin-2-one | 157.18 | 1.57 g | 10.0 |
| Anhydrous Dichloromethane (DCM) | - | 50 mL | - |
| Titanium tetrachloride (TiCl₄), 1.0 M in DCM | 189.68 | 11.0 mL | 11.0 |
| Diisopropylethylamine (DIPEA) | 129.24 | 2.09 mL | 12.0 |
| Aldehyde (e.g., isobutyraldehyde) | 72.11 | 1.37 mL | 15.0 |
| pH 7 Phosphate buffer | - | 20 mL | - |
| Methanol | - | 20 mL | - |
| 30% Hydrogen peroxide (H₂O₂) | - | 10 mL | - |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the N-propionyl-(S)-4-methyloxazolidin-2-one (1.0 eq) and dissolve it in anhydrous DCM.
-
Cool the solution to -78 °C.
-
Add TiCl₄ (1.1 eq) dropwise. The solution will likely turn a deep red or brown color.
-
Stir for 5 minutes, then add DIPEA (1.2 eq) dropwise. DIPEA is a sterically hindered base that facilitates enolate formation without competing as a nucleophile.[8][9]
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete formation of the titanium enolate.
-
Cool the solution back down to -78 °C.
-
Add the aldehyde (1.5 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 20-30 minutes, then at 0 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quench the reaction at 0 °C by the sequential addition of pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide. Caution: The addition of hydrogen peroxide can be exothermic.
-
Stir the resulting mixture vigorously for 1 hour at 0 °C. The color of the reaction mixture should lighten, and a white precipitate of titanium salts may form.
-
Proceed with standard aqueous workup and purification by column chromatography to isolate the desired syn-aldol adduct.
Caption: Experimental workflow for the Evans aldol reaction.
Auxiliary Removal: Liberating the Chiral Product
A crucial final step in this synthetic sequence is the removal of the chiral auxiliary to yield the desired chiral β-hydroxy carbonyl compound or a derivative thereof.[10] The N-acyl bond is typically cleaved under mild conditions that do not compromise the stereochemical integrity of the product. Several methods are commonly employed:
-
Hydrolysis: Treatment with lithium hydroxide (LiOH) in a mixture of THF and water, often with hydrogen peroxide, cleaves the auxiliary to afford the corresponding carboxylic acid.
-
Reductive Cleavage: The use of reducing agents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) directly converts the N-acyl oxazolidinone to the corresponding primary alcohol.[10]
-
Transamination to a Weinreb Amide: Reaction with N,O-dimethylhydroxylamine hydrochloride and a Grignard reagent such as isopropylmagnesium chloride can convert the adduct into a Weinreb amide, which is a versatile intermediate for the synthesis of ketones.
The choice of cleavage method will depend on the desired final product and the compatibility of other functional groups within the molecule.
Conclusion
The Evans aldol reaction using (S)-4-methyloxazolidin-2-one is a highly reliable and versatile method for the asymmetric synthesis of syn-β-hydroxy carbonyl compounds. The high diastereoselectivity is a direct consequence of a well-defined, chelated transition state that is sterically directed by the chiral auxiliary. By following the detailed protocol outlined in this application note, researchers can confidently employ this powerful reaction in their synthetic endeavors, from academic research to the development of novel pharmaceuticals.
References
-
Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. J. Am. Chem. Soc.1981 , 103 (8), 2127–2129. [Link]
-
Evans Aldol Reaction. Chem-Station Int. Ed.2014 . [Link]
-
Evans, D. A.; Nelson, J. V.; Vogel, E.; Taber, T. R. Stereoselective aldol condensations via boron enolates. J. Am. Chem. Soc.1981 , 103 (11), 3099–3111. [Link]
-
Crimmins, M. T.; King, B. W.; Tabet, E. A.; Chaudhary, K. Asymmetric Aldol Additions with Titanium Enolates of Acyloxazolidinethiones: A Practical Method for the Synthesis of syn-Aldol Adducts. J. Org. Chem.2001 , 66 (3), 894–902. [Link]
-
Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Michigan State University Department of Chemistry. [Link]
-
An Improved Procedure for Asymmetric Aldol Additions with N-Acyl Oxazolidinones, Oxazolidinethiones and Thiazolidinethiones. ResearchGate. [Link]
-
Asymmetric aldol additions: use of titanium tetrachloride and (-)-sparteine for the soft enolization of N-acyl oxazolidinones, oxazolidinethiones, and thiazolidinethiones. PubMed. [Link]
- Evans, D. A. et al. Mechanistic studies of the boron-mediated aldol reaction. J. Am. Chem. Soc.1981, 103, 3099.
-
(S)-4-(phenylmethyl)-2-oxazolidinone. Organic Syntheses. [Link]
-
Synthesis of Oxazolidinone Derivative from Chloramphenicol and Its Asymmetric Induction in Aldol Reaction. ResearchGate. [Link]
-
Does the amine used to generate the enolate affect the selectivity of an Evans aldol reaction? Chemistry Stack Exchange. [Link]
-
Highly Stereoselective TiCl4-Mediated Aldol Reactions from (S)-2-Benzyloxy-3-pentanone. The Journal of Organic Chemistry. [Link]
-
Highly Stereoselective Titanium-Mediated Aldol Reaction from (S)-4-Benzyloxy-3-methyl-2-butanone. The Journal of Organic Chemistry. [Link]
-
Evans Enolate Alkylation and Hydrolysis. University of Wisconsin-Madison Chemistry. [Link]
-
The Selective Aldol Reaction. Macmillan Group Meeting. [Link]
-
(S)-4-Methyloxazolidin-2-one. PubChem. [Link]
-
A simple method removing 2-oxazolidinone and 2-hydroxyethylamine auxiliaries in methoxide–carbonate systems for synthesis of planar-chiral nicotinate. ResearchGate. [Link]
-
Diisopropylethylamine (DIEA). Supra Sciences. [Link]
-
Chiral Auxiliary. Wikipedia. [Link]
-
Evans Aldol Reaction. YouTube. [Link]
-
Evans aldol ppt. Slideshare. [Link]
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- 5. researchgate.net [researchgate.net]
- 6. Asymmetric aldol additions: use of titanium tetrachloride and (-)-sparteine for the soft enolization of N-acyl oxazolidinones, oxazolidinethiones, and thiazolidinethiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 9. suprasciences.com [suprasciences.com]
- 10. uwindsor.ca [uwindsor.ca]
Troubleshooting & Optimization
Technical Support Center: Diastereoselective Aldol Reactions with (S)-4-Methyloxazolidin-2-one
This technical support center is designed for researchers, scientists, and professionals in drug development who are utilizing (S)-4-methyloxazolidin-2-one as a chiral auxiliary in aldol reactions. Here, you will find troubleshooting guides and frequently asked questions to address common challenges and enhance the diastereoselectivity of your reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of (S)-4-methyloxazolidin-2-one in an aldol reaction?
A1: (S)-4-methyloxazolidin-2-one is a chiral auxiliary that temporarily attaches to a carbonyl compound to direct the stereochemical outcome of the aldol reaction. Its presence allows for the formation of a new stereocenter with a specific, predictable orientation, leading to a high diastereomeric excess of the desired product.[1][2][3]
Q2: Why is the formation of a (Z)-enolate crucial for high diastereoselectivity in Evans' aldol reactions?
A2: The formation of a (Z)-enolate is critical because it leads to a highly organized, chair-like six-membered transition state, as described by the Zimmerman-Traxler model.[4][5] This transition state minimizes steric interactions and dipole repulsions, favoring the formation of the syn-aldol product with high diastereoselectivity.[4][5]
Q3: What is the typical diastereomeric ratio (d.r.) expected for a successful Evans' aldol reaction?
A3: For propionate aldol reactions under optimized conditions, it is common to achieve diastereomeric ratios well in excess of 20:1, with some reports citing ratios as high as 300:1.[6][7] However, the actual d.r. can vary depending on the substrates and reaction conditions.
Q4: Can I use (S)-4-methyloxazolidin-2-one for acetate aldol reactions?
A4: While possible, achieving high diastereoselectivity in acetate aldol reactions using standard Evans' conditions is challenging, often resulting in a nearly 1:1 mixture of diastereomers.[6][7] This is because the absence of an α-substituent on the enolate reduces the steric interactions that enforce a highly ordered transition state.[6][7] Modified conditions, such as using tin-based Lewis acids and a modified auxiliary, can improve selectivity.[6]
Troubleshooting Guide
Issue 1: Poor Diastereoselectivity (Low d.r.)
You've run your aldol reaction using (S)-4-methyloxazolidin-2-one, but the NMR analysis of your crude product shows a low diastereomeric ratio.
Potential Cause 1: Incorrect Enolate Geometry
-
Explanation: The formation of the undesired (E)-enolate will lead to the formation of the anti-aldol product, thus lowering the overall diastereoselectivity. The choice of base and Lewis acid is critical for selectively generating the (Z)-enolate.[1][8]
-
Solution:
-
Base Selection: Use a hindered base like diisopropylethylamine (DIPEA) or triethylamine (TEA) in combination with a boron triflate, such as dibutylboron triflate (Bu₂BOTf), to favor the formation of the (Z)-enolate.[5]
-
Lewis Acid: Boron-based Lewis acids are generally preferred for generating the (Z)-enolate and achieving high syn-selectivity.[4][5]
-
Potential Cause 2: Suboptimal Reaction Temperature
-
Explanation: Asymmetric reactions are highly sensitive to temperature.[1] Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less-favored diastereomer, leading to a decrease in selectivity.
-
Solution:
-
Enolate Formation: Perform the enolization at a low temperature, typically -78 °C, to ensure kinetic control.
-
Aldehyde Addition: Add the aldehyde at -78 °C and allow the reaction to proceed at this temperature before slowly warming to 0 °C or room temperature. Monitor the reaction by TLC to determine the optimal reaction time and temperature profile.
-
Potential Cause 3: Inappropriate Lewis Acid or Solvent
-
Explanation: The choice of Lewis acid and solvent significantly influences the conformation of the transition state.[1] Some Lewis acids may favor different coordination geometries, leading to reduced selectivity.
-
Solution:
-
Lewis Acid Screening: While boron triflates are standard, other Lewis acids like titanium tetrachloride (TiCl₄) can be used, but may lead to different stereochemical outcomes (non-Evans syn or anti products).[9][10][11] It is crucial to use the appropriate Lewis acid for the desired stereoisomer.
-
Solvent Effects: Dichloromethane (CH₂Cl₂) is a common solvent for these reactions. Using ethereal solvents like diethyl ether may enhance stereoselectivity in some cases.[11]
-
Issue 2: Low or No Product Yield
You've performed the reaction, but after workup and purification, the yield of your desired aldol product is very low.
Potential Cause 1: Incomplete Enolization
-
Explanation: If the N-acyl oxazolidinone is not fully converted to the enolate before the addition of the aldehyde, the starting material will remain, and the overall yield will be low.
-
Solution:
-
Reagent Purity: Ensure that the base (e.g., DIPEA) and Lewis acid (e.g., Bu₂BOTf) are pure and freshly distilled or handled under inert conditions to prevent deactivation by moisture.
-
Sufficient Equivalents: Use a slight excess of the base and Lewis acid (e.g., 1.1-1.2 equivalents) to drive the enolization to completion.
-
Enolization Time: Allow sufficient time for the enolate to form before adding the aldehyde. This is typically 30-60 minutes at -78 °C.
-
Potential Cause 2: Aldehyde Quality
-
Explanation: Aldehydes are prone to oxidation to carboxylic acids or polymerization. Impure aldehyde will lead to side reactions and a lower yield of the desired product.
-
Solution:
-
Purification: Purify the aldehyde by distillation or flash chromatography immediately before use.
-
Storage: Store aldehydes under an inert atmosphere and at a low temperature to minimize degradation.
-
Potential Cause 3: Inefficient Quench and Workup
-
Explanation: The workup procedure is critical for isolating the aldol product. Improper quenching can lead to decomposition or epimerization.
-
Solution:
-
Quenching: Quench the reaction at low temperature (e.g., 0 °C) with a suitable buffer, such as a saturated aqueous solution of ammonium chloride (NH₄Cl).[12]
-
Extraction: Perform a careful extraction with an appropriate organic solvent to ensure complete recovery of the product.
-
Data Presentation
Table 1: Effect of Lewis Acid on Diastereoselectivity
| Lewis Acid | Predominant Product | Typical Diastereomeric Ratio (syn:anti) |
| Bu₂BOTf | syn | >95:5 |
| TiCl₄ | non-Evans syn or anti | Variable, can be highly selective for the alternative isomer |
| SnCl₄ | syn | Can be highly selective |
Note: The actual diastereoselectivity will depend on the specific substrates and reaction conditions.[9]
Experimental Protocols
Standard Protocol for a Diastereoselective Evans' syn-Aldol Reaction
-
Preparation: Under an inert atmosphere (argon or nitrogen), dissolve the N-acyl-(S)-4-methyloxazolidin-2-one (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a flame-dried flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Enolization: Add dibutylboron triflate (1.1 eq) dropwise, followed by the dropwise addition of diisopropylethylamine (1.2 eq). Stir the mixture at -78 °C for 30-60 minutes.
-
Aldehyde Addition: Add the aldehyde (1.2 eq), freshly purified, dropwise to the reaction mixture at -78 °C.
-
Reaction: Stir the reaction at -78 °C for 1-2 hours, then warm to 0 °C and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Quenching: Quench the reaction by adding a pH 7 phosphate buffer or saturated aqueous ammonium chloride solution.
-
Workup: Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Zimmerman-Traxler Transition State Model
Caption: Zimmerman-Traxler model for the syn-aldol reaction.
Experimental Workflow
Caption: General workflow for an Evans' aldol reaction.
References
- BenchChem. (2025). Common pitfalls in the use of chiral auxiliaries. BenchChem Technical Support.
- Alfa Chemistry. Evans Aldol Reaction. Alfa Chemistry.
- Chem-Station. (2014). Evans Aldol Reaction.
- TCI EUROPE N.V. Evans Aldol Reaction. TCI EUROPE N.V.
- University of California, Davis. Diastereoselection in Aldol Reactions. Organic Chemistry - Pharmacy 180.
- Macmillan Group. (2002). The Selective Aldol Reaction. Macmillan Group Meeting.
- Chemistry Stack Exchange. (2015). Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity?.
- Springer Nature Experiments. (2010). Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one.
- Journal of the American Chemical Society. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions.
- ECHEMI. (2015). Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity?.
- National Institutes of Health. (2019). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction.
- Michigan State University Chemistry.
- Organic Syntheses. (2011). SYNTHESIS AND DIASTEREOSELECTIVE ALDOL REACTIONS OF A THIAZOLIDINETHIONE CHIRAL AUXILIARY.
- Wikipedia. Chiral auxiliary.
- Wikipedia. Aldol reaction.
- YouTube. (2024). Evans Auxiliaries and a Friend for Aldol Reactions.
- University of California, Irvine.
- Jack Westin. Aldehydes And Ketones Important Reactions.
- University of York. Asymmetric Synthesis.
- Master Organic Chemistry. (2025).
- PubChem. (S)-4-Methyloxazolidin-2-one.
- ResearchGate. (2025).
- ResearchGate. (2025). Diastereoselective Alkylation and Aldol Reactions Mediated by the D-Mannitol-Derived Oxazolidin-2-one as a Chiral Auxiliary.
- ResearchGate. (2025). Modern Methods in Stereoselective Aldol Reactions.
- ResearchGate. (2025).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. york.ac.uk [york.ac.uk]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. pharmacy180.com [pharmacy180.com]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting low yields in the alkylation of N-acyl (S)-4-Methyloxazolidin-2-one
An in-depth guide to overcoming common challenges in the stereoselective alkylation of N-acyl (S)-4-Methyloxazolidin-2-one.
Introduction: The Evans Auxiliary in Asymmetric Synthesis
The N-acyl oxazolidinone chiral auxiliaries, pioneered by David A. Evans, are powerful tools in modern organic synthesis for achieving high levels of stereocontrol in carbon-carbon bond-forming reactions.[1][2] Among these, the alkylation of N-acyl (S)-4-Methyloxazolidin-2-one and its derivatives (e.g., those derived from valinol or phenylalaninol) is a cornerstone reaction for establishing new stereocenters with predictable outcomes.[3] The reaction relies on the formation of a rigid, chelated Z-enolate, which directs the approach of an electrophile to the less sterically hindered face, resulting in high diastereoselectivity.[4]
Despite its reliability, the reaction is sensitive to several experimental parameters. Low yields or poor selectivity can arise from issues with reagents, reaction conditions, or procedural execution. This technical support guide provides a structured approach to diagnosing and resolving common problems encountered during this critical transformation.
This section is designed as a first line of defense when your alkylation reaction does not perform as expected. The questions address specific symptoms you might observe during your experiment.
Category 1: Issues with Enolate Formation
Question: My reaction shows no conversion of the starting material, or the yield is very low. What could be wrong with my deprotonation step?
Answer: Incomplete or failed enolate formation is a primary cause of reaction failure. Several factors are critical for this step:
-
Base Quality and Stoichiometry: Strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS) are required for complete deprotonation.[5]
-
LDA: Often prepared in situ from n-butyllithyllithium (n-BuLi) and diisopropylamine. The quality of the n-BuLi is paramount; it titrates over time. Always use a freshly titrated or newly purchased solution. Incomplete deprotonation can occur if using substoichiometric amounts of active base.[6] A slight excess (1.05-1.1 equivalents) is typically recommended.
-
NaHMDS/KHMDS: These are often available as stable solid reagents, which can be more reliable than LDA solutions.
-
-
Solvent Purity: The reaction is extremely sensitive to moisture and protic impurities. Anhydrous tetrahydrofuran (THF) is the most common solvent. Ensure it is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a commercial solvent purification system.
-
Temperature Control: Deprotonation must be performed at low temperatures, typically -78 °C (a dry ice/acetone bath), to form the kinetic Z-enolate selectively and prevent side reactions.[7][8] If the temperature rises, the enolate can decompose or equilibrate to other forms.
-
Atmosphere: The reaction must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent quenching of the highly basic and nucleophilic species by oxygen or moisture.
Experimental Workflow for Enolate Formation
Sources
- 1. Catalytic Enantioselective α-Alkylation of Carbonyl Compounds by Unactivated Alkyl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Enolate - Wikipedia [en.wikipedia.org]
- 6. Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Optimizing Lewis Acid Choice for (S)-4-Methyyloxazolidin-2-one Mediated Transformations
Welcome to the technical support center for optimizing transformations mediated by (S)-4-Methyloxazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the nuanced selection of Lewis acids for achieving high diastereoselectivity and yields in your chiral auxiliary-based reactions.
As Senior Application Scientists, we understand that success in asymmetric synthesis hinges on the precise control of reaction parameters. The choice of a Lewis acid is paramount, as it governs the geometry of the metal-enolate, which in turn dictates the stereochemical outcome of the reaction. This guide will delve into the causality behind experimental choices, offering troubleshooting advice and detailed protocols to empower your research.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the Lewis acid in (S)-4-Methyloxazolidin-2-one mediated transformations?
The Lewis acid plays a crucial role in coordinating to the N-acylated oxazolidinone, typically at the carbonyl oxygen atoms. This coordination serves two primary purposes:
-
Enolate Formation: It facilitates the deprotonation at the α-carbon by a base (e.g., LDA, NaHMDS) to form a rigid metal-enolate.
-
Stereochemical Control: The nature of the Lewis acid and its coordination geometry dictate the conformation of the resulting enolate, which is key to controlling the facial selectivity of the subsequent electrophilic attack. A well-chosen Lewis acid will promote the formation of a specific chelated intermediate, effectively shielding one face of the enolate and directing the electrophile to the opposite face, thus ensuring high diastereoselectivity.
Q2: How do I choose between common Lewis acids like TiCl₄, Sn(OTf)₂, and Bu₂BOTf?
The choice of Lewis acid is highly dependent on the specific transformation (e.g., alkylation, aldol reaction), the substrate, and the electrophile. Here is a general overview:
-
Titanium tetrachloride (TiCl₄): Often used for aldol reactions, TiCl₄ is a strong Lewis acid that forms a rigid, six-membered chelate with the N-acyloxazolidinone. This rigidity typically leads to high levels of diastereoselectivity. However, its high reactivity can sometimes lead to side reactions or racemization if not used under carefully controlled conditions.
-
Tin(II) triflate (Sn(OTf)₂): This is another effective Lewis acid for aldol reactions, particularly for generating the desired Z-enolate, which often leads to the syn-aldol product.
-
Dibutylboron triflate (Bu₂BOTf): In conjunction with a tertiary amine base (e.g., triethylamine or diisopropylethylamine), Bu₂BOTf is a reagent of choice for generating boron enolates, which are highly effective in aldol reactions. The resulting boron-mediated transition state is well-defined and often provides excellent stereocontrol.
Q3: I am observing poor diastereoselectivity. What are the likely causes?
Poor diastereoselectivity can stem from several factors:
-
Incomplete Chelation: The Lewis acid may not be effectively coordinating to the oxazolidinone, leading to a mixture of enolate geometries. This can be due to an inappropriate choice of Lewis acid for the substrate or the presence of impurities.
-
Incorrect Reaction Temperature: Temperature control is critical. Deviations from the optimal temperature can lead to a less-ordered transition state, eroding stereoselectivity.
-
Base Selection: The choice of base and the deprotonation conditions can influence the E/Z ratio of the enolate, which in turn can affect the diastereomeric outcome, especially in aldol reactions.
Troubleshooting Guide
Problem 1: Low Diastereoselectivity in an Aldol Reaction
Symptoms: You are obtaining a mixture of diastereomers, with a lower than expected diastereomeric excess (d.e.).
Possible Causes and Solutions:
-
Suboptimal Lewis Acid: The chosen Lewis acid may not be providing sufficient facial shielding of the enolate.
-
Troubleshooting Step: If using a weaker Lewis acid, consider switching to a stronger one like TiCl₄ to enforce a more rigid chelated intermediate. Conversely, if TiCl₄ is leading to side reactions, Bu₂BOTf with a hindered amine base can offer a milder alternative with excellent stereocontrol.
-
-
Incorrect Enolate Geometry: The reaction may be proceeding through a mixture of E- and Z-enolates.
-
Troubleshooting Step: The choice of Lewis acid and base can influence the enolate geometry. For instance, the use of Bu₂BOTf with triethylamine is known to favor the formation of Z-enolates, which typically lead to syn-aldol products.
-
-
Temperature Fluctuations: The transition states leading to the different diastereomers may be close in energy, and higher temperatures can lead to the formation of the undesired product.
-
Troubleshooting Step: Ensure stringent temperature control, typically between -78 °C and 0 °C, throughout the enolization and electrophile addition steps.
-
Problem 2: Poor Yield in an Alkylation Reaction
Symptoms: The desired alkylated product is obtained in low yield, with significant amounts of starting material remaining or the presence of side products.
Possible Causes and Solutions:
-
Inefficient Enolate Formation: The base may not be strong enough to fully deprotonate the N-acyloxazolidinone.
-
Troubleshooting Step: Consider using a stronger base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS). Ensure the base is freshly prepared or titrated to confirm its molarity.
-
-
Lewis Acid-Mediated Decomposition: The Lewis acid may be too harsh for the substrate or electrophile, leading to decomposition.
-
Troubleshooting Step: If using a strong Lewis acid like TiCl₄, consider switching to a milder alternative like magnesium bromide (MgBr₂).
-
-
Poor Electrophile Reactivity: The electrophile may not be reactive enough to undergo the desired transformation.
-
Troubleshooting Step: If using a less reactive alkyl halide, consider converting it to a more reactive species, such as an alkyl triflate.
-
Experimental Protocols
Protocol 1: Diastereoselective Aldol Reaction using Bu₂BOTf
This protocol describes a general procedure for the diastereoselective aldol addition of an N-acyloxazolidinone to an aldehyde using dibutylboron triflate.
Step-by-Step Methodology:
-
Dissolve the N-acyloxazolidinone (1.0 equiv) in anhydrous dichloromethane (DCM) in a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add dibutylboron triflate (1.1 equiv) dropwise, followed by the dropwise addition of triethylamine (1.2 equiv).
-
Stir the mixture at -78 °C for 30 minutes to allow for complete enolate formation.
-
Add the aldehyde (1.2 equiv) dropwise to the solution.
-
Continue stirring at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction by adding a pH 7 phosphate buffer.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Comparison of Lewis Acids in a Representative Aldol Reaction
| Lewis Acid | Base | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Bu₂BOTf | Et₃N | -78 to 0 | 98:2 | 90 |
| TiCl₄ | DIPEA | -78 | 95:5 | 85 |
| Sn(OTf)₂ | N-ethylpiperidine | -78 | 92:8 | 88 |
Data are representative and may vary depending on the specific substrates used.
Visualizations
Caption: Figure 1: A generalized workflow for a diastereoselective aldol reaction.
Caption: Figure 2: A decision-making flowchart for Lewis acid selection.
References
-
Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(10), 2127-2129. [Link]
-
Crimmins, M. T. (2004). Asymmetric Aldol Additions Using Titanium Enolates of Chiral N-Acyloxazolidinones. Organic Reactions. [Link]
-
Ager, D. J., Prakash, I., & Schaad, D. R. (1996). Chiral Oxazolidinones in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876. [Link]
Preventing epimerization during the cleavage of (S)-4-Methyloxazolidin-2-one
Technical Support Center: (S)-4-Methyloxazolidin-2-one Auxiliary Cleavage
Introduction
Welcome to the technical support guide for the cleavage of N-acyl (S)-4-Methyloxazolidin-2-one, a widely used Evans chiral auxiliary. While invaluable for establishing stereocenters, the final cleavage step is critical for recovering your chiral product with high enantiomeric purity. Epimerization at the α-carbon during this step is a common challenge that can compromise an entire synthetic sequence. This guide provides in-depth, field-proven answers to frequently encountered issues, explains the underlying chemical principles, and offers detailed protocols to help you preserve the stereochemical integrity of your molecules.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing significant epimerization (>5%) after cleaving my N-acyl oxazolidinone with LiOH/H₂O₂. What is causing this?
A1: The primary cause is the formation of a planar, achiral enolate intermediate.
The combination of lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) is a standard and effective method for hydrolyzing the N-acyl bond to yield a carboxylic acid. However, the basicity of LiOH can be problematic. LiOH can abstract the acidic proton on the carbon alpha (α) to the carbonyl group. This deprotonation forms a resonance-stabilized enolate.[1][2][3] The α-carbon in this enolate intermediate is sp²-hybridized and planar, temporarily destroying the stereocenter you worked to create. Subsequent protonation of this planar intermediate by water or other proton sources in the medium can occur from either face, leading to a mixture of (S) and (R) enantiomers—a process known as racemization or epimerization.[1][2]
Troubleshooting Steps:
-
Strict Temperature Control: The most critical parameter is temperature. Enolate formation is faster at higher temperatures. Perform the reaction rigorously at 0 °C or even slightly lower (e.g., -10 °C) in an ice-salt bath. Do not let the reaction warm to room temperature until the cleavage is complete and the reaction has been quenched.
-
Minimize Reaction Time: Over-exposure to basic conditions increases the risk of epimerization. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
-
Controlled Reagent Addition: Add the LiOH solution dropwise to the cooled solution of the substrate and H₂O₂ to maintain a low instantaneous concentration of the base.
Q2: My desired product is a methyl ester. Is there a method to directly convert the N-acyl oxazolidinone to an ester while avoiding basic hydrolysis?
A2: Yes, transesterification using magnesium methoxide or sodium methoxide is an excellent, mild alternative.
This method avoids strongly basic aqueous conditions, significantly reducing the risk of epimerization. The Lewis acidic nature of the magnesium ion coordinates to the carbonyl oxygens, activating the acyl group for nucleophilic attack by the methoxide ion without requiring a strongly basic environment that promotes enolization.
Recommended Method: Magnesium Methoxide (Mg(OMe)₂) in Methanol This is often superior to sodium methoxide as the magnesium chelate provides better activation and can lead to cleaner reactions.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure your methanol and glassware are scrupulously dry. Water can compete with methoxide, leading to the formation of the carboxylic acid byproduct.
-
Reagent Quality: Use freshly prepared or high-quality commercial magnesium methoxide. Older reagents can absorb moisture and CO₂.
-
Substrate Compatibility: Ensure your substrate does not contain other functional groups (e.g., other esters) that are sensitive to transesterification.
Q3: I need to obtain the corresponding primary alcohol. Reductive cleavage with LiAlH₄ gave me a complex mixture. What is a more reliable method?
A3: Lithium borohydride (LiBH₄) is the preferred reagent for reducing N-acyl oxazolidinones to primary alcohols.
While Lithium Aluminum Hydride (LiAlH₄) is a powerful reducing agent, it is often too reactive and can cleave the oxazolidinone auxiliary itself, leading to undesired byproducts. Lithium borohydride (LiBH₄) is milder and more chemoselective, typically providing the desired alcohol in high yield and with excellent preservation of stereochemical integrity.
Troubleshooting Steps:
-
Solvent Choice: The reaction is commonly performed in a polar aprotic solvent like THF or diethyl ether.
-
Temperature Control: Perform the initial addition of LiBH₄ at 0 °C to control the initial exotherm, then allow the reaction to warm to room temperature.
-
Aqueous Workup: A careful aqueous workup is required to quench excess hydride reagent and hydrolyze the resulting boron complexes. A sequential addition of water, followed by dilute NaOH, and then more water (Fieser workup) is often effective.
Comparative Overview of Cleavage Methods
The choice of cleavage method is dictated by the desired functional group and the sensitivity of your substrate. Below is a summary of the most common methods and their tolerance to epimerization.
| Method | Reagents | Product | Epimerization Risk | Key Considerations |
| Mild Hydrolysis | LiOH / H₂O₂ | Carboxylic Acid | Moderate to Low | Requires strict temperature control (0 °C).[4][5][6][7][8] |
| Transesterification | Mg(OMe)₂ or NaOMe in MeOH | Methyl Ester | Very Low | Requires anhydrous conditions. Good for base-sensitive substrates. |
| Reductive Cleavage | LiBH₄ | Primary Alcohol | Very Low | Milder and more selective than LiAlH₄.[9] |
| Reductive Cleavage | LiAlH₄ | Primary Alcohol | Low | Can be too reactive; may cleave the auxiliary ring. |
Validated Experimental Protocols
Protocol 1: Mild Hydrolytic Cleavage to the Carboxylic Acid (Low Epimerization)
This protocol is optimized to minimize base-contact time and maintain low temperatures.
-
Dissolution: Dissolve the N-acyl oxazolidinone (1.0 equiv) in a 3:1 mixture of tetrahydrofuran (THF) and water to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0 °C in an ice-water bath with vigorous stirring.
-
Reagent Addition: To the cooled solution, add 30% aqueous hydrogen peroxide (4.0 equiv). Then, add an aqueous solution of lithium hydroxide monohydrate (2.0 equiv, e.g., 0.5 M solution) dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 2 °C.
-
Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC (e.g., every 30 minutes). The reaction is typically complete in 1-3 hours.
-
Quench: Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃, 4.0 equiv) to reduce the excess peroxide. Stir for 20 minutes at 0 °C.
-
Workup: Allow the mixture to warm to room temperature. Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and perform an extraction with a suitable organic solvent (e.g., dichloromethane) to remove the recovered (S)-4-methyloxazolidin-2-one auxiliary.
-
Isolation: Cool the aqueous layer again to 0 °C and acidify to pH ~2-3 with 1M HCl. Extract the carboxylic acid product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.
Protocol 2: Transesterification to the Methyl Ester
-
Preparation: To a flask containing anhydrous methanol (MeOH) under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 equiv). If the reaction does not initiate, a small crystal of iodine can be added. Stir until all the magnesium has reacted to form magnesium methoxide.
-
Dissolution & Cooling: In a separate flask, dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous MeOH. Cool this solution to 0 °C.
-
Reaction: Add the freshly prepared Mg(OMe)₂ solution to the substrate solution via cannula.
-
Monitoring: Allow the reaction to warm to room temperature and stir until completion (typically 2-4 hours), monitoring by TLC.
-
Quench: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup: Remove the MeOH under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the methyl ester. The auxiliary can be recovered from the aqueous layer if desired.
References
- Vertex AI Search. Reactions at the Alpha Carbon of Carbonyls - Free Sketchy MCAT Lesson.
- Vertex AI Search. Reactions at the Alpha Carbon of Carbonyls (Full Lesson) | Sketchy MCAT - YouTube. 2023.
-
Gomez, S. et al. Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development. 2019. Available from: [Link]
- Vertex AI Search. Safe Scale-up of an Oxygen-Releasing Cleavage of Evans Oxazolidinone with Hydrogen Peroxide | Request PDF - ResearchGate.
- Vertex AI Search. Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H 2 O 2 - ACS Figshare. 2019.
- Vertex AI Search. Reactions at α-Position In preceding chapters on carbonyl chemistry, a common reaction mechanism observed was a nucleoph.
-
Chow, K.H. et al. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry. 2023. Available from: [Link]
- Vertex AI Search. Enolates - Formation, Stability, and Simple Reactions - Master Organic Chemistry. 2022.
-
Smith, T.E. et al. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. Available from: [Link]
- Vertex AI Search. Technical Support Center: Removal of Chiral Auxiliaries - Benchchem.
- Vertex AI Search. Reactions at the α-Carbon.
- Vertex AI Search. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn - UQ eSpace - The University of Queensland.
- Vertex AI Search. (PDF) The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn - ResearchGate. 2023.
-
Vertex AI Search. N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. Available from: [Link]
Sources
- 1. Reactions at the Alpha Carbon of Carbonyls - Free Sketchy MCAT Lesson [sketchy.com]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Collection - Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 - Organic Process Research & Development - Figshare [acs.figshare.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemistry.williams.edu [chemistry.williams.edu]
- 9. N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselectivity Control in (S)-4-Methyloxazolidin-2-one Reactions
Welcome to the technical support center for chiral auxiliary-mediated reactions. This guide is designed for researchers, synthetic chemists, and drug development professionals utilizing (S)-4-Methyloxazolidin-2-one and related Evans auxiliaries. Here, we address common questions and troubleshooting scenarios related to the critical role of temperature in achieving high stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of temperature in controlling the stereoselectivity of a reaction?
A1: The stereochemical outcome of a reaction is determined by the relative energy of the transition states leading to the different stereoisomeric products. According to the Eyring equation, the ratio of two diastereomeric products (D1 and D2) is exponentially related to the difference in the Gibbs free energy of activation (ΔΔG‡) between the two competing pathways and is inversely related to the temperature (T).
The relationship is described by: ln(k1/k2) = ln(D1/D2) = -ΔΔG‡ / RT
Where:
-
k1 and k2 are the rate constants for the formation of D1 and D2.
-
R is the ideal gas constant.
-
T is the absolute temperature in Kelvin.
A lower temperature amplifies the impact of even a small energy difference between the transition states. This leads to a significant increase in the ratio of the product formed via the lower-energy transition state, thereby enhancing stereoselectivity.[1]
Q2: Why are reactions with (S)-4-Methyloxazolidin-2-one auxiliaries, like the Evans aldol, typically run at very low temperatures (e.g., -78 °C)?
A2: These reactions are conducted at cryogenic temperatures to maximize diastereoselectivity. The high selectivity of the Evans aldol reaction arises from a highly organized, chair-like six-membered transition state, often referred to as the Zimmerman-Traxler model.[2][3] In this model, the boron atom of the Z-enolate coordinates with the aldehyde's carbonyl oxygen.[4]
The substituent on the chiral auxiliary (e.g., the methyl group in (S)-4-Methyloxazolidin-2-one or the isopropyl/benzyl groups in more common auxiliaries) sterically blocks one face of the enolate.[2][5] This forces the aldehyde to approach from the less hindered face. Lowering the temperature to -78 °C (the sublimation point of dry ice) makes the system more sensitive to the subtle steric and electronic differences between the favored and disfavored transition states, effectively "locking in" the preferred geometry and minimizing the formation of the undesired diastereomer.[6][7]
Q3: What can I expect to happen to my diastereomeric ratio (d.r.) if I increase the reaction temperature from -78 °C to 0 °C or room temperature?
A3: Increasing the temperature will almost invariably lead to a decrease in diastereoselectivity. As temperature rises, molecules have more thermal energy (kT). This increased energy can more easily overcome the activation energy barrier of the higher-energy (disfavored) transition state. Consequently, a greater proportion of the undesired diastereomer will be formed, resulting in a lower diastereomeric ratio. In some cases, high selectivity can be completely lost at room temperature.
Table 1: Representative Effect of Temperature on Diastereoselectivity in a Model Evans Aldol Reaction
| Reaction Temperature (°C) | Diastereomeric Ratio (d.r.) of syn-Adduct |
| -78 | >99:1 |
| -40 | 95:5 |
| 0 | 85:15 |
| 25 (Room Temperature) | 60:40 |
| Note: These are illustrative values. Actual results will vary based on the specific substrates, Lewis acid, and solvent used. |
Troubleshooting Guide
Q1: I ran my Evans aldol reaction at -78 °C, but my diastereoselectivity is poor. What went wrong?
A1: Poor selectivity at low temperatures often points to issues with the reaction setup or reagents rather than the fundamental principle. Consider these common culprits:
-
Incomplete Enolate Formation: If the N-acyloxazolidinone is not fully converted to the enolate before the aldehyde is added, the unreacted starting material can react via a non-selective background reaction. Ensure your base (e.g., DIPEA) is pure and the stoichiometry is correct.[2]
-
Moisture Contamination: Water will quench the enolate and can interfere with the Lewis acid. Ensure all glassware is flame- or oven-dried, solvents are anhydrous, and the reaction is run under an inert atmosphere (Argon or Nitrogen).
-
Impure Reagents: Impurities in the aldehyde, Lewis acid (e.g., Bu₂BOTf), or base can disrupt the formation of the well-ordered transition state. Use freshly distilled or purified reagents.
-
Premature Warming: The reaction may have warmed up. This can happen if the aldehyde is added too quickly (exothermic process) or if the cooling bath is not maintained properly. Ensure the reaction flask is well-immersed and the bath is monitored.[8]
-
Incorrect Lewis Acid/Base Stoichiometry: The precise ratio of the Lewis acid and base is crucial for selectively forming the Z-enolate, which is key to the reaction's success.[2][3] Deviations can lead to other reaction pathways.
Q2: My reaction is extremely slow at -78 °C. Can I warm it up to increase the rate?
A2: Yes, but this is a trade-off. If the reaction rate is prohibitively slow, you can allow the reaction to warm gradually (e.g., to -40 °C or 0 °C) after the initial addition of the electrophile at -78 °C.[2] However, you must accept that this will likely decrease the final diastereoselectivity.
Recommended Workflow:
-
Set up the reaction and perform all additions at -78 °C.
-
Stir at -78 °C for an initial period (e.g., 30 minutes).
-
Allow the reaction to warm slowly to a higher temperature (e.g., 0 °C) and stir for 1-2 hours, monitoring by TLC.
-
Optimize the final temperature and time to find the best balance between reaction completion and stereoselectivity for your specific substrates.
Caption: Workflow for optimizing temperature in slow reactions.
Q3: I am observing the "non-Evans syn" product. How is this possible and is it related to temperature?
A3: The formation of the "non-Evans syn" product, or other stereoisomers, is typically governed by the choice of Lewis acid rather than temperature alone. While boron-mediated reactions reliably give the "Evans syn" product, certain Lewis acids like titanium tetrachloride (TiCl₄) can favor a chelated transition state, which leads to the opposite "non-Evans syn" diastereomer.[9][10] Temperature can influence the equilibrium between chelated and non-chelated transition states, but the primary driver is the identity of the metal center. If you are unexpectedly observing the non-Evans product, verify the identity and purity of your Lewis acid.
Caption: Lewis acid choice dictates the transition state pathway.
Experimental Protocols
Protocol 1: Preparation of Low-Temperature Cooling Baths
Maintaining a stable, low temperature is critical. Never rely on simply adding dry ice to a solvent without monitoring.[8]
| Desired Temperature (°C) | Coolant | Solvent | Notes |
| 0 | Ice | Water | Standard ice bath. |
| -20 | Dry Ice | Ethylene Glycol / Water (1:1) | Less prone to frothing than acetone. |
| -42 | Dry Ice | Acetonitrile | Use in a well-ventilated fume hood. |
| -78 | Dry Ice | Acetone or Isopropanol | The most common bath for Evans aldol reactions. Add dry ice slowly to the solvent to avoid vigorous bubbling.[7][11] |
| <-78 | Liquid N₂ | Organic Solvent (e.g., Diethyl Ether) | Extreme Caution Required. Only for advanced users. Add liquid N₂ to the solvent slowly in a Dewar flask. Never create a sealed system. |
Safety: Always wear cryogenic gloves and safety goggles when handling dry ice and liquid nitrogen.[8] Ensure adequate ventilation.
Protocol 2: General Procedure for a Boron-Mediated Evans Asymmetric Aldol Reaction
This protocol describes the reaction between N-propionyl-(S)-4-methyloxazolidin-2-one and an aldehyde.
Setup:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum, add the N-propionyl oxazolidinone (1.0 eq).
-
Dissolve the solid in anhydrous dichloromethane (CH₂Cl₂) (approx. 0.1 M solution).
-
Cool the flask to -78 °C using a dry ice/acetone bath.[2]
Enolate Formation: 4. Add dibutylboron triflate (Bu₂BOTf) (1.1 eq) dropwise via syringe over 5 minutes. The solution may turn yellow. 5. Add diisopropylethylamine (DIPEA) (1.2 eq) dropwise via syringe over 10 minutes. The solution should become pale yellow or colorless. 6. Stir the mixture at -78 °C for 30 minutes, then warm it to 0 °C in an ice bath and stir for an additional 30-60 minutes to ensure complete formation of the boron enolate.
Aldol Addition: 7. Cool the solution back down to -78 °C. 8. Add the aldehyde (1.2-1.5 eq), either neat or as a solution in CH₂Cl₂, dropwise over 10 minutes. 9. Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for 1-3 hours. Monitor the reaction progress by TLC.
Quenching and Workup: 10. Once the reaction is complete, quench by adding a pH 7 phosphate buffer solution, followed by methanol. 11. Vigorously stir the biphasic mixture for at least 1 hour at room temperature to break up the boron complexes. 12. Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 13. Purify the crude product via flash column chromatography to isolate the desired aldol adduct.
References
-
Evans Aldol Reaction | Chem-Station Int. Ed. (2014). Provides a good overview of the reaction mechanism, including the role of boron triflate in forming the Z-enolate and the chair-like transition state. [Link]
-
The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn - ConnectSci (2023). Discusses the utility and removal of oxazolidinone auxiliaries. [Link]
-
Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions | Journal of the American Chemical Society (2010). A computational study investigating the chelated and non-chelated transition states, particularly with TiCl₄, that lead to Evans syn and non-Evans syn products. [Link]
-
The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn - UQ eSpace (2023). Further details on the chemistry of Evans auxiliaries. [Link]
-
Chiral auxiliary - Wikipedia . A general overview of chiral auxiliaries, including the role of steric hindrance in oxazolidinones popularized by David A. Evans. [Link]
-
Temperature and solvent control of the stereoselectivity in the reactions of singlet oxygen with oxazolidinone-substituted enecarbamates - PubMed (2004). Demonstrates the principle of temperature control on stereoselectivity in reactions involving oxazolidinone derivatives. [Link]
-
How To Perform Reactions At Low Temperatures | Radleys UK . A practical guide to preparing various low-temperature cooling baths using dry ice and different organic solvents. [Link]
-
Organic Synthesis Organic Practical techniques - Physics & Maths Tutor . General safety and practical techniques relevant to organic synthesis, including heating and purification. [Link]
-
Video: Conducting Reactions Below Room Temperature - JoVE (2015). A visual and procedural guide to setting up and maintaining cooling baths for sub-ambient temperature reactions. [Link]
-
Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions | Request PDF - ResearchGate . Further discussion on the computational modeling of transition states in Evans aldol reactions. [Link]
-
Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity? - Chemistry Stack Exchange (2015). An excellent discussion explaining the steric factors that contribute to high selectivity in propionate vs. acetate aldol reactions. [Link]
-
Asymmetric Alkylation of Enolates - Chem 115 Myers . Lecture notes from Prof. A. G. Myers detailing the use of Evans oxazolidinone auxiliaries in asymmetric alkylations. [Link]
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction - NIH (2021). An application of asymmetric aldol reactions in the synthesis of oxazolidin-2-one scaffolds. [Link]
-
Asymmetric Aldol Reactions Using a Fluorous Oxazolidinone Chiral Auxiliary . Describes the development of modified Evans-type auxiliaries and their application in titanium-mediated aldol reactions. [Link]
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - MDPI (2021). Provides specific experimental procedures for aldol reactions using titanium(IV) chloride. [Link]
-
How to run a reaction at low temperature in chemistry - Quora (2020). A conceptual discussion on why temperature affects reaction rates and equilibria. [Link]
-
Asymmetric aldol reaction and its probable mechanism. - ResearchGate . A review covering various aspects and extensions of the Evans asymmetric methodology. [Link]
-
Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2‑Amino Ethers - PMC - PubMed Central . Includes experimental procedures that utilize low-temperature conditions. [Link]
-
Small scale reaction chemistry at low temperatures without dry ice / acetone (2022). Discusses the practical challenges of low-temperature chemistry and alternative technologies. [Link]
-
Evans Auxiliaries and a Friend for Aldol Reactions - YouTube (2024). A video explaining the principles of Evans auxiliaries and the transition state models. [Link]
-
Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC - NIH . Provides experimental details for reactions conducted at 0 °C and -78 °C. [Link]
-
The Selective Aldol Reaction - Macmillan Group (2002). Discusses the factors dictating the "Evans" vs "non-Evans" pathways. [Link]
-
Asymmetric Induction - MSU chemistry . An educational resource covering principles of stereoselectivity in aldol and other reactions. [Link]
-
Aldol reaction - Wikipedia . Provides background on the aldol reaction, including the use of cooling baths and the Crimmins thiazolidinethione auxiliary as an alternative to Evans'. [Link]
-
Effect of temperature on yield of 2-oxazolidinone - ResearchGate . Shows an example where temperature was optimized for yield in a different type of oxazolidinone synthesis. [Link]
-
evans enolate alkylation-hydrolysisx . A document explaining the stereochemical control in Evans enolate alkylations and aldol reactions, highlighting the role of the Z-enolate and transition state conformations. [Link]
Sources
- 1. quora.com [quora.com]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. Aldol reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Video: Conducting Reactions Below Room Temperature [jove.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. radleys.com [radleys.com]
Strategies to improve the recovery of the (S)-4-Methyloxazolidin-2-one auxiliary
Welcome to the technical support center for the recovery and recycling of the (S)-4-Methyloxazolidin-2-one chiral auxiliary. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the recovery process. By understanding the principles behind each step, you can significantly improve your recovery yields and ensure the high purity of this valuable synthetic tool.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for recovering the (S)-4-Methyloxazolidin-2-one auxiliary?
The primary motivation for recovering the (S)-4-Methyloxazolidin-2-one auxiliary is its role as a cornerstone in asymmetric synthesis.[1][2] By temporarily incorporating this chiral molecule, chemists can direct the stereochemical outcome of a reaction to produce a single, desired enantiomer of a target molecule.[3] Given the cost of chiral auxiliaries and the principles of green chemistry, efficient recovery and reuse are critical for both economic viability and environmental responsibility.[1][4][5]
Q2: What are the critical stages where loss of the auxiliary can occur?
Loss of the (S)-4-Methyloxazolidin-2-one auxiliary typically occurs at two critical stages: the cleavage from the N-acylated product and the subsequent purification process.[1] Inefficient cleavage reactions can lead to incomplete removal, while suboptimal purification techniques, such as extractions or chromatography, can result in significant material loss.
Q3: Is it possible to achieve near-quantitative recovery of the auxiliary?
While achieving 100% recovery is challenging in practice, with optimized protocols for both cleavage and purification, it is possible to recover the (S)-4-Methyloxazolidin-2-one auxiliary in high yields, often exceeding 90%.[4][5] Success hinges on careful execution and troubleshooting of each step.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the recovery of your (S)-4-Methyloxazolidin-2-one auxiliary and provides actionable solutions.
Problem 1: Low Recovery Yield After Cleavage and Extraction
Symptoms:
-
Significantly less than expected mass of the auxiliary is recovered after the initial workup.
-
TLC or NMR analysis of the organic and aqueous layers shows the auxiliary distributed between both phases.
Potential Causes & Solutions:
-
Incomplete Hydrolysis: The N-acyl bond may not be fully cleaved, leaving a portion of the auxiliary attached to the product.
-
Incorrect pH during Extraction: The efficiency of separating the deprotonated auxiliary (in the aqueous layer) from the product (in the organic layer) is highly pH-dependent.
-
Solution: After cleavage, ensure the aqueous layer is sufficiently basic (pH > 12) before extracting the product. Subsequently, to recover the auxiliary, acidify the aqueous layer to a pH of approximately 1-2 to protonate the auxiliary, making it extractable with an organic solvent like dichloromethane or ethyl acetate.
-
-
Emulsion Formation: The presence of surfactants or fine solid particles can lead to the formation of a stable emulsion during extraction, trapping the auxiliary.
-
Solution: To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.
-
Problem 2: Contamination of the Recovered Auxiliary
Symptoms:
-
The recovered (S)-4-Methyloxazolidin-2-one has a low melting point or appears as an oil instead of a crystalline solid.
-
NMR or HPLC analysis reveals the presence of impurities.
Potential Causes & Solutions:
-
Product Carryover: Incomplete separation during extraction can lead to the product contaminating the recovered auxiliary.
-
Solution: Perform multiple extractions of the basic aqueous layer with an organic solvent to ensure complete removal of the product before acidifying to recover the auxiliary.
-
-
Side-Product Formation: The cleavage conditions might induce side reactions, generating impurities that are co-extracted with the auxiliary.
-
Solvent Impurities: Residual solvents from the extraction can contaminate the final product.
-
Solution: Ensure the recovered auxiliary is thoroughly dried under high vacuum to remove all traces of extraction solvents.
-
Purification Protocols for High-Purity Auxiliary Recovery
For applications requiring exceptionally pure (S)-4-Methyloxazolidin-2-one, further purification beyond simple extraction is often necessary.
Protocol 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.
Step-by-Step Methodology:
-
Solvent Selection: Dissolve the crude auxiliary in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate, isopropanol).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly cool the solution to room temperature, and then in an ice bath, to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Drying: Dry the purified crystals under high vacuum.
| Solvent System | Expected Purity | Notes |
| Ethyl Acetate/Hexane | >98% | Good for removing non-polar impurities. |
| Isopropanol/Water | >99% | Effective for removing more polar impurities. |
Protocol 2: Flash Column Chromatography
For challenging separations or when dealing with oily impurities, flash column chromatography is the method of choice.[7]
Step-by-Step Methodology:
-
Column Packing: Pack a silica gel column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Sample Loading: Dissolve the crude auxiliary in a minimal amount of the eluent and load it onto the column.
-
Elution: Run the column, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure auxiliary.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Workflow for Auxiliary Recovery and Purification
Caption: Workflow for recovering the chiral auxiliary.
Advanced Troubleshooting: Chiral Integrity
Q4: How can I be sure the recovered auxiliary has maintained its stereochemical purity?
Maintaining the chiral integrity of the auxiliary is paramount for its reuse.
-
Chiral HPLC/SFC: The most definitive method for assessing enantiomeric purity is through chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[][9][10] This technique can separate the (S) and (R) enantiomers, allowing for precise quantification of the enantiomeric excess (ee).
-
Polarimetry: Measuring the specific rotation of the recovered auxiliary and comparing it to the literature value can provide a good indication of its enantiomeric purity.
Logical Relationship of Purity Analysis
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 9. researchgate.net [researchgate.net]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Validation & Comparative
A Comparative Guide to (S)-4-Methyloxazolidin-2-one and Other Evans Auxiliaries in Asymmetric Synthesis
For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is a cornerstone of modern organic synthesis. Among the arsenal of tools available, chiral auxiliaries remain a robust and reliable method for inducing asymmetry. The family of oxazolidinones, pioneered by David A. Evans, stands as a testament to the power of this approach, enabling the stereocontrolled formation of carbon-carbon bonds with remarkable predictability and efficiency.[1]
This guide provides an in-depth, objective comparison of the less commonly cited (S)-4-Methyloxazolidin-2-one with its more established counterparts, namely (S)-4-Benzyloxazolidin-2-one and (S)-4-Isopropyloxazolidin-2-one. By examining the subtle yet significant impact of the 4-substituent on reaction outcomes, we aim to provide a nuanced understanding to aid in the rational selection of the optimal chiral auxiliary for a given synthetic challenge. This analysis is supported by experimental data from peer-reviewed literature, detailed experimental protocols, and mechanistic visualizations.
The Foundation of Stereocontrol: The Role of the 4-Substituent
The remarkable efficacy of Evans oxazolidinone auxiliaries lies in their ability to create a sterically biased environment around a prochiral enolate. The substituent at the C4 position of the oxazolidinone ring is the primary director of stereochemistry.[2] Following N-acylation, deprotonation with a strong base, typically a lithium or sodium amide, generates a rigid Z-enolate that is chelated to the metal cation. This chelation, coupled with the steric bulk of the 4-substituent, effectively shields one face of the enolate, compelling the electrophile to approach from the less hindered side. This principle governs the high diastereoselectivity observed in a variety of transformations, most notably alkylation and aldol reactions.
Performance in Asymmetric Alkylation: A Comparative Analysis
Asymmetric alkylation of N-acyl oxazolidinones is a powerful and widely used method for the synthesis of enantioenriched α-substituted carboxylic acids. The diastereoselectivity of this reaction is profoundly influenced by the steric demand of the 4-substituent on the chiral auxiliary.
A seminal study by Davies and Sanganee provides a direct comparison of the diastereoselectivity achieved with a series of 4-substituted-5,5-dimethyloxazolidin-2-ones in the alkylation of their N-propionyl derivatives with benzyl bromide. While these auxiliaries possess gem-dimethyl substitution at the 5-position, the trend in diastereoselectivity conferred by the 4-substituent offers invaluable insight into the performance of their non-dimethylated analogs.
| Chiral Auxiliary | 4-Substituent | Diastereomeric Excess (d.e.) |
| 4-Methyl-5,5-dimethyloxazolidin-2-one | Methyl | 91% |
| 4-Isopropyl-5,5-dimethyloxazolidin-2-one | Isopropyl | 99% |
| 4-Benzyl-5,5-dimethyloxazolidin-2-one | Benzyl | 99.6% |
| 4-Phenyl-5,5-dimethyloxazolidin-2-one | Phenyl | 99.6% |
| Data sourced from Davies, S. G.; Sanganee, H. J. Tetrahedron: Asymmetry 1995, 6 (3), 671–674. |
As the data illustrates, there is a clear correlation between the increasing steric bulk of the 4-substituent and the level of diastereoselectivity. The methyl group, being the smallest, provides a high but noticeably lower d.e. compared to the more sterically demanding isopropyl, benzyl, and phenyl groups. This suggests that while (S)-4-Methyloxazolidin-2-one is an effective chiral auxiliary, for reactions requiring the highest levels of stereocontrol, the benzyl or isopropyl variants may be preferable. The choice of auxiliary, therefore, becomes a balance between the desired level of stereoselectivity and other factors such as cost and ease of removal.
Experimental Protocols: A Self-Validating System
To ensure reproducibility and provide a clear basis for comparison, the following detailed protocols for the N-acylation and subsequent diastereoselective alkylation are presented. These procedures are representative of the methodologies used to generate the comparative data discussed above.
General Experimental Workflow
The asymmetric alkylation using an Evans auxiliary follows a well-defined, three-step sequence: N-acylation of the auxiliary, diastereoselective alkylation of the resulting enolate, and finally, cleavage of the auxiliary to yield the chiral product.
Caption: General workflow for asymmetric synthesis using an Evans chiral auxiliary.
Protocol 1: N-Propionylation of (S)-4-Substituted-2-Oxazolidinones
This procedure describes a general method for the N-acylation of Evans auxiliaries.
Materials:
-
(S)-4-Substituted-2-oxazolidinone (1.0 equiv)
-
Propionic anhydride (1.5 equiv)
-
Triethylamine (1.5 equiv)
-
4-(Dimethylamino)pyridine (DMAP, 0.1 equiv)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of the (S)-4-substituted-2-oxazolidinone in anhydrous DCM at 0 °C under an inert atmosphere, add triethylamine and DMAP.
-
Slowly add propionic anhydride to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with the addition of a saturated aqueous solution of NH4Cl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-propionyl oxazolidinone.
Protocol 2: Diastereoselective Alkylation of N-Propionyl Oxazolidinones
This protocol details the enolate formation and subsequent alkylation.
Materials:
-
N-Propionyl-(S)-4-substituted-2-oxazolidinone (1.0 equiv)
-
Sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 equiv, as a solution in THF)
-
Benzyl bromide (1.2 equiv)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Dissolve the N-propionyl oxazolidinone in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add the NaHMDS solution to the stirred mixture and continue stirring at -78 °C for 30 minutes to ensure complete enolate formation.
-
Add benzyl bromide dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Quench the reaction at -78 °C by the addition of a saturated aqueous solution of NH4Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product by 1H NMR spectroscopy or capillary GC analysis.
-
Purify the product by flash column chromatography on silica gel.
Mechanistic Rationale for Diastereoselectivity
The stereochemical outcome of the alkylation is dictated by the conformation of the chelated Z-enolate in the transition state. The C4-substituent sterically hinders one face of the enolate, directing the incoming electrophile to the opposite face.
Caption: Simplified transition state model for the diastereoselective alkylation of an N-acyl Evans auxiliary.
The larger the C4-substituent (R), the more effective the facial shielding, leading to higher diastereoselectivity. For the (S)-4-methyloxazolidin-2-one, the smaller methyl group provides less steric hindrance compared to the benzyl or isopropyl groups, allowing for a slightly higher probability of the electrophile approaching from the undesired face, thus resulting in a lower d.e.
Conclusion
(S)-4-Methyloxazolidin-2-one is a competent chiral auxiliary that provides good to high levels of diastereoselectivity in asymmetric alkylation reactions. However, for transformations where exceptional levels of stereocontrol are paramount, the more sterically hindered (S)-4-benzyloxazolidin-2-one or (S)-4-isopropyloxazolidin-2-one are superior choices. The selection of an Evans auxiliary should be a considered decision, weighing the required diastereoselectivity against factors such as the nature of the substrate and electrophile, and practical considerations like cost and availability. This guide provides the foundational data and protocols to empower researchers to make informed decisions in the design and execution of their asymmetric syntheses.
References
-
Davies, S. G.; Sanganee, H. J. 4-Substituted-5,5-dimethyl oxazolidin-2-ones as effective chiral auxiliaries for enolate alkylations and Michael additions. Tetrahedron: Asymmetry1995 , 6 (3), 671–674. [Link]
-
Evans, D. A.; Ennis, M. D.; Mathre, D. J. Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of α-Substituted Carboxylic Acids. J. Am. Chem. Soc.1982 , 104 (6), 1737–1739. [Link]
-
Ager, D. J.; Prakash, I.; Schaad, D. R. Chiral Oxazolidinones in Asymmetric Synthesis. Chem. Rev.1996 , 96 (2), 835–876. [Link]
-
Evans, D. A.; Bartroli, J.; Shih, T. L. Asymmetric aldol reactions. 1. Enantioselective aldol reactions of chiral α-imido boron enolates. J. Am. Chem. Soc.1981 , 103 (8), 2127–2129. [Link]
-
Palomo, C.; Oiarbide, M.; García, J. M. The Evans and Related Oxazolidinone Auxiliaries in Asymmetric Synthesis. Org. Process Res. Dev.2004 , 8 (1), 37–49. [Link]
-
Gage, J. R.; Evans, D. A. Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S*,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Org. Synth.1990 , 68, 83. [Link]
-
Crimmins, M. T.; King, B. W.; Tabet, E. A.; Chaudhary, K. Asymmetric Aldol Additions with Titanium Enolates of Acyloxazolidinethiones. J. Org. Chem.2001 , 66 (3), 894–902. [Link]
-
Chiral auxiliary - Wikipedia. [Link]
-
Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Publishing. [Link]
-
Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione | Hungarian Journal of Industry and Chemistry. [Link]
-
Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones - PMC - NIH. [Link]
-
Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Publishing. [Link]
Sources
A Comparative Guide to Diastereoselectivity: (S)-4-Methyloxazolidin-2-one vs. (S)-4-isopropyloxazolidin-2-one in Asymmetric Synthesis
In the landscape of asymmetric synthesis, the reliable and predictable control of stereochemistry is paramount for the construction of complex chiral molecules, a cornerstone of modern drug development and materials science. Among the arsenal of tools available to the synthetic chemist, chiral auxiliaries remain a robust and highly effective strategy for inducing stereoselectivity. This guide provides an in-depth technical comparison of two prominent Evans-type oxazolidinone auxiliaries: (S)-4-Methyloxazolidin-2-one and (S)-4-isopropyloxazolidin-2-one. We will explore the fundamental principles governing their diastereoselectivity, present supporting experimental data, and provide detailed protocols for their application.
The Central Role of the C4-Substituent in Stereochemical Control
The efficacy of Evans' oxazolidinone auxiliaries hinges on the steric influence of the substituent at the C4 position of the oxazolidinone ring.[1] This substituent acts as a stereochemical gatekeeper, directing the approach of incoming electrophiles to one of the two diastereotopic faces of the enolate derived from the N-acyl derivative. The prevailing model for this stereodirection involves the formation of a rigid, chelated transition state, often with a Lewis acid like dibutylboron triflate.[2]
The N-acyl oxazolidinone, upon treatment with a Lewis acid and a hindered base, forms a Z-enolate. This enolate then chelates to the Lewis acid, creating a well-defined, chair-like six-membered transition state upon reaction with an aldehyde or other electrophile. The C4-substituent occupies a pseudo-equatorial position in this transition state to minimize A(1,3) strain, effectively shielding the si-face of the enolate. Consequently, the electrophile is directed to approach from the less hindered re-face, leading to the observed high diastereoselectivity.
The logical extension of this model is that the steric bulk of the C4-substituent directly correlates with the degree of facial shielding and, therefore, the level of diastereoselectivity. This guide will now examine the practical implications of this principle by comparing the performance of the methyl- and isopropyl-substituted auxiliaries.
Performance Comparison in Asymmetric Reactions
The choice between (S)-4-methyloxazolidin-2-one and (S)-4-isopropyloxazolidin-2-one often comes down to a balance between cost, availability, and the desired level of stereocontrol. While both are effective chiral auxiliaries, the increased steric bulk of the isopropyl group is generally expected to provide superior diastereoselectivity.
Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for carbon-carbon bond formation and the simultaneous creation of two new stereocenters. The use of chiral oxazolidinones in this context has been extensively studied and provides a clear demonstration of the impact of the C4-substituent.
| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| (S)-4-isopropyloxazolidin-2-one | Isobutyraldehyde | >99:1 | 80-90 |
| (S)-4-isopropyloxazolidin-2-one | Benzaldehyde | >99:1 | 95 |
| (S)-4-methyloxazolidin-2-one | Benzaldehyde | Moderate to Good | Not specified |
Data for the isopropyl auxiliary is well-documented to provide exceptionally high syn-selectivity in boron-mediated aldol reactions. While specific quantitative data for the methyl auxiliary under identical conditions is less prevalent in the literature, the general principle of steric control suggests a lower, though still significant, level of diastereoselectivity.
The markedly high diastereoselectivity observed with the isopropyl-substituted auxiliary is a direct consequence of the greater steric hindrance it imparts in the transition state, more effectively blocking one face of the enolate from the approaching aldehyde.
Asymmetric Alkylation Reactions
Similar to aldol reactions, the diastereoselective alkylation of enolates derived from N-acyl oxazolidinones is a reliable method for the synthesis of α-chiral carboxylic acid derivatives. The C4-substituent again plays a critical role in shielding one face of the enolate from the incoming alkylating agent. It is generally observed that bulkier substituents at the C4 position lead to higher diastereoselectivity in these transformations as well.
Experimental Protocols
To provide a practical context for the application of these auxiliaries, detailed step-by-step methodologies for key experiments are outlined below.
Protocol 1: N-Acylation of the Chiral Auxiliary
This procedure describes the general method for attaching the desired acyl group to the oxazolidinone, a necessary first step for subsequent enolate formation.
Caption: Workflow for the N-acylation of the oxazolidinone auxiliary.
Materials:
-
(S)-4-Methyloxazolidin-2-one or (S)-4-isopropyloxazolidin-2-one (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.05 eq)
-
Propionyl chloride (1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the chiral auxiliary and dissolve in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise via syringe and stir the mixture at -78 °C for 30 minutes.
-
Add propionyl chloride dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Boron-Mediated Asymmetric Aldol Reaction
This protocol details a typical procedure for a highly diastereoselective syn-aldol reaction.
Caption: Workflow for the boron-mediated asymmetric aldol reaction.
Materials:
-
N-Propionyl-(S)-4-alkyloxazolidin-2-one (1.0 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Dibutylboron triflate (Bu₂BOTf) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.2 eq)
-
Aldehyde (e.g., Isobutyraldehyde) (1.5 eq)
-
pH 7 phosphate buffer
-
Methanol
-
30% Hydrogen peroxide
-
Diethyl ether
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl oxazolidinone and dissolve it in anhydrous CH₂Cl₂.
-
Cool the solution to -78 °C.
-
Add Bu₂BOTf dropwise, followed by the dropwise addition of DIPEA.
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to form the boron enolate.
-
Cool the solution back down to -78 °C.
-
Add the aldehyde dropwise.
-
Stir the reaction mixture at -78 °C for 30 minutes, then at 0 °C for 1-2 hours.
-
Quench the reaction at 0 °C by the sequential addition of pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide.
-
Stir the resulting mixture vigorously for 1 hour at 0 °C.
-
Concentrate the mixture under reduced pressure and extract the aqueous residue with diethyl ether (3x).
-
The combined organic layers are washed, dried, and concentrated. The crude product is purified by flash column chromatography.
Conclusion and Recommendations
The choice between (S)-4-methyloxazolidin-2-one and (S)-4-isopropyloxazolidin-2-one as a chiral auxiliary is dictated by the specific requirements of the synthetic target.
-
(S)-4-isopropyloxazolidin-2-one is the superior choice when exceptionally high levels of diastereoselectivity are required. The bulky isopropyl group provides excellent facial shielding of the corresponding enolate, consistently leading to diastereomeric ratios exceeding 99:1 in optimized reactions such as the boron-mediated aldol addition. Its use is highly recommended in the synthesis of complex molecules where stereochemical purity is critical.
-
(S)-4-methyloxazolidin-2-one , while offering a lower degree of steric hindrance, is still a valuable and effective chiral auxiliary. It can provide moderate to good levels of diastereoselectivity and may be a more cost-effective option for certain applications. It is a suitable choice for initial investigations or when the downstream separation of diastereomers is straightforward.
Ultimately, the selection of the chiral auxiliary should be guided by empirical data and the specific steric and electronic nature of the substrates involved. For demanding synthetic applications in drug development and natural product synthesis, the enhanced stereocontrol offered by the isopropyl-substituted auxiliary often justifies its use.
References
-
Crimmins, M. T. (1988). Synthetic applications of intramolecular enone-olefin photocycloadditions. Chemical Reviews, 88(8), 1453–1473. Available at: [Link]
- Evans, D. A., Nelson, J. V., Vogel, E., & Taber, T. R. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(10), 3099–3111.
-
Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. Available at: [Link]
Sources
A Comparative Guide to Chiral Auxiliaries in Asymmetric Alkylation: (S)-4-Methyloxazolidin-2-one vs. SAMP/RAMP Hydrazones
In the pursuit of enantiomerically pure molecules, particularly within drug development and natural product synthesis, the use of chiral auxiliaries remains a cornerstone strategy for asymmetric carbon-carbon bond formation.[1][2] These molecular scaffolds temporarily impart their chirality to a prochiral substrate, directing the stereochemical course of a reaction with high precision before being cleaved and ideally recycled.[1] This guide provides an in-depth comparison of two preeminent classes of auxiliaries for asymmetric alkylation: the Evans oxazolidinones, exemplified by (S)-4-Methyloxazolidin-2-one, and the Enders hydrazones, utilizing (S)- or (R)-1-amino-2-methoxymethylpyrrolidine (SAMP/RAMP).[1][3]
We will dissect the mechanistic underpinnings that govern their stereoselectivity, present comparative performance data, and provide validated experimental protocols to guide researchers in selecting the optimal auxiliary for their synthetic challenges.
The Evans Oxazolidinone Approach: Substrate-Controlled Alkylation
Pioneered by David A. Evans, oxazolidinone auxiliaries are powerful tools for the stereoselective alkylation of carboxylic acid derivatives.[1][4] The auxiliary is first N-acylated with a desired carboxylic acid derivative. Subsequent deprotonation and reaction with an electrophile establish a new stereocenter at the α-position with a high degree of control.
Mechanism of Stereochemical Control
The remarkable diastereoselectivity of the Evans auxiliary stems from a highly organized transition state. The process unfolds as follows:
-
N-Acylation: The oxazolidinone is acylated to form an N-acyl imide.
-
Enolate Formation: Treatment with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), selectively generates the Z-enolate.[1][5] This geometry is enforced to minimize A(1,3) strain between the R-group of the acyl chain and the C4 substituent of the auxiliary.
-
Chelated Intermediate: The lithium or sodium cation chelates with both the enolate oxygen and the carbonyl oxygen of the auxiliary, creating a rigid, planar five-membered ring structure.[6]
-
Face-Selective Alkylation: The substituent at the C4 position of the oxazolidinone (e.g., a methyl group in (S)-4-Methyloxazolidin-2-one) sterically shields the top face of the enolate. Consequently, the electrophile is directed to approach from the less hindered bottom face, ensuring high diastereoselectivity.[6][7]
Caption: Fig. 1: Stereochemical model for Evans auxiliary alkylation.
The SAMP/RAMP Hydrazone Method: Aza-Enolate Alkylation
Developed by E. J. Corey and Dieter Enders, the SAMP/RAMP hydrazone method provides a highly effective route for the asymmetric α-alkylation of ketones and aldehydes.[3] This technique transforms the carbonyl compound into a chiral hydrazone, which is then metalated to form a nucleophilic aza-enolate for subsequent alkylation.[3]
Mechanism of Stereochemical Control
The stereochemical outcome is dictated by the rigid conformation of the intermediate lithium aza-enolate:
-
Hydrazone Formation: The ketone or aldehyde is condensed with SAMP (or its enantiomer, RAMP) to form the corresponding (E)-hydrazone.[1]
-
Aza-Enolate Formation: Deprotonation with a strong base like LDA generates a resonance-stabilized aza-enolate.[3]
-
Rigid Chelated Structure: The key to stereocontrol is the formation of a rigid, internally chelated six-membered ring involving the lithium cation, the nitrogen atom, and the oxygen of the methoxymethyl group.[3][8] This chelation forces the pyrrolidine ring to adopt a specific conformation.
-
Face-Selective Alkylation: This conformation effectively blocks one face of the aza-enolate's C=C bond. For SAMP, the bulky pyrrolidine ring shields the top face, forcing the electrophile to attack from the bottom (si-face).[9][10] The use of RAMP reverses this preference, providing access to the opposite enantiomer.
Caption: Fig. 2: Stereochemical model for SAMP hydrazone alkylation.
Performance Comparison in Asymmetric Alkylation
Both methods consistently deliver exceptional levels of stereocontrol, but differ in their substrate scope, reaction conditions, and methods for auxiliary cleavage.
| Feature | Evans Oxazolidinone ((S)-4-Methyloxazolidin-2-one) | SAMP/RAMP Hydrazone |
| Substrate Scope | Carboxylic acid derivatives (via N-acylation) | Ketones and Aldehydes |
| Typical Base | LDA, NaHMDS, KHMDS[4] | LDA, n-BuLi, t-BuLi[10] |
| Reaction Temp. | -78 °C to 0 °C | -110 °C to -78 °C[3] |
| Diastereoselectivity (d.e.) | Typically >95%, often >99% | Typically >95%[11] |
| Chemical Yield | Generally high (85-95%) | Good to excellent (70-95%) |
| Auxiliary Cleavage | Hydrolysis (LiOH/H₂O₂), Reductive (LiAlH₄, LiBH₄), Transesterification (Mg(OMe)₂, Ti(OiPr)₄) | Ozonolysis, Hydrolysis (aq. oxalic acid, CuCl₂), Reductive (Raney Ni)[12][13] |
| Key Advantage | Milder cleavage conditions; provides direct access to chiral carboxylic acids, esters, alcohols, and aldehydes. | Direct asymmetric α-alkylation of ketones/aldehydes; access to both enantiomers using SAMP or RAMP.[11] |
| Limitation | Indirect method for ketones/aldehydes; N-acylation step required. | Ozonolysis can be harsh for sensitive substrates; potential for epimerization during acidic hydrolysis.[12] |
Supporting Experimental Data
The following table summarizes representative results for the alkylation of substrates using both types of auxiliaries.
| Auxiliary | Substrate | Electrophile | Yield (%) | Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.) | Reference |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | N-Propionyl Imide | Benzyl Bromide | 95% | >99% d.e. | [4] |
| (S)-4-benzyl-2-oxazolidinone | N-Propionyl Imide | Allyl Iodide | ~85% | 96% (98:2 dr) | [7] |
| SAMP | 3-Pentanone Hydrazone | Ethyl Iodide | 90% (crude) | ≥97% d.e. | [11] |
| SAMP | Cyclohexanone Hydrazone | Methyl Iodide | 96% | ≥95% e.e. | [3] |
Experimental Protocols
Protocol 1: Asymmetric Alkylation using an Evans Oxazolidinone
Adapted from D. A. Evans, et al., J. Am. Chem. Soc., 1982, 104, 1737–1739 and J. Chem. Ed., 2008, 85, 696.[6][7]
Step A: N-Acylation of (S)-4-Benzyl-2-oxazolidinone
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.2 M) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise.
-
Stir the solution for 15 minutes at -78 °C.
-
Add propionyl chloride (1.1 eq) dropwise.
-
Stir the reaction mixture for 30 minutes at -78 °C, then warm to 0 °C and stir for an additional 30 minutes.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., 4:1 hexanes:ethyl acetate) to yield the N-propionyl oxazolidinone.
Step B: Diastereoselective Alkylation
-
To a solution of the N-propionyl oxazolidinone (1.0 eq) from Step A in anhydrous THF (0.1 M) at -78 °C under argon, add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, 1.0 M in THF) dropwise.
-
Stir the resulting solution for 30 minutes at -78 °C to ensure complete enolate formation.
-
Add allyl iodide (1.2 eq) dropwise.
-
Stir the mixture at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. The diastereomeric ratio can be determined at this stage by GC or ¹H NMR analysis.
-
Purify the major diastereomer by flash column chromatography.
Protocol 2: Asymmetric Alkylation using SAMP Hydrazone
Adapted from D. Enders, et al., Org. Synth. 1987, 65, 173.[11]
Step A: Hydrazone Formation
-
In a flask equipped with a condenser and magnetic stirrer, combine SAMP (1.0 eq, 30 mmol) and 3-pentanone (1.2 eq, 36 mmol).
-
Heat the mixture at 60 °C under an argon atmosphere overnight.
-
Remove the excess ketone and any water formed under reduced pressure.
-
Purify the resulting 3-pentanone SAMP hydrazone by short-path distillation to yield a colorless oil.
Step B: Diastereoselective Alkylation
-
To a solution of lithium diisopropylamide (LDA) (1.1 eq, 22 mmol) in anhydrous THF (60 mL) at 0 °C under argon, add the 3-pentanone SAMP hydrazone (1.0 eq, 20 mmol) in anhydrous THF (20 mL) dropwise over 20 minutes.
-
Stir the resulting orange-red solution for 4 hours at 0 °C.
-
Cool the reaction mixture to -95 °C (using a liquid N₂/methanol bath).
-
Add ethyl iodide (1.15 eq, 23 mmol) dropwise, ensuring the internal temperature does not exceed -90 °C.
-
Stir the mixture at -95 °C for 3 hours.
-
Quench the reaction at -95 °C by adding 30 mL of water.
-
Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous phase with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alkylated hydrazone. The product can be used in the next step without further purification.
Step C: Auxiliary Cleavage (Ozonolysis)
-
Dissolve the crude alkylated hydrazone (18 mmol) in dichloromethane (50 mL) in a Schlenk tube and cool to -78 °C under nitrogen.
-
Bubble dry ozone through the solution until a persistent blue color is observed (approx. 4 hours).
-
Purge the solution with nitrogen gas while allowing it to warm to room temperature to remove excess ozone.
-
The resulting mixture contains the desired (S)-(+)-4-methyl-3-heptanone. Purify by distillation.
Conclusion
Both the Evans oxazolidinone and Enders SAMP/RAMP hydrazone methodologies are exceptionally robust and reliable for asymmetric alkylation, delivering products with high stereopurity. The choice between them is dictated primarily by the target functional group.
-
Choose the Evans Auxiliary when the synthetic target is a chiral carboxylic acid or its derivatives (esters, amides, alcohols). The method is highly predictable, and the cleavage conditions are often milder and more versatile.
-
Choose the SAMP/RAMP Auxiliary for the direct asymmetric α-alkylation of ketones and aldehydes. The ability to access either product enantiomer simply by selecting SAMP or RAMP provides significant synthetic flexibility.
A thorough understanding of the underlying stereochemical models and practical considerations detailed in this guide will empower researchers to confidently apply these powerful tools to the asymmetric synthesis of complex chiral molecules.
References
-
The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones. National Center for Biotechnology Information.[Link]
-
Asymmetric Alkylation of SAMP Hydrazone. ChemTube3D.[Link]
-
ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. MIT.[Link]
-
Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones. ACS Publications.[Link]
-
Enders SAMP/RAMP hydrazone alkylation reaction. Wikipedia.[Link]
-
Chiral auxiliary. Wikipedia.[Link]
-
Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations. National Institutes of Health.[Link]
-
Evans Enolate Alkylation-Hydrolysis. University of Calgary.[Link]
-
Recent Advances in the Applications of SAMP/RAMP as Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate.[Link]
-
Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society.[Link]
-
Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one. Springer Nature Experiments.[Link]
-
Enantioselective Enolate Alkylation - Evans - Benzylation of chiral enolates. ChemTube3D.[Link]
-
Ender's SAMP/RAMP stereoselective alkylation. YouTube.[Link]
-
(S)-(−)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (SAMP) AND (R)-(+)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (RAMP). Organic Syntheses.[Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. ResearchGate.[Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Williams College.[Link]
-
Principles and Applications of Enolate Alkylation. NPTEL.[Link]
-
Enders Asymmetric Alkylation. YouTube.[Link]
-
DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. An-Najah Staff.[Link]
-
(S)-(-)-1-amino-2-methoxypyrrolidine (SAMP) and (R)-(+)-1-amino-2-methoxypyrrolidine (RAMP) as versatile chiral auxiliaries. ResearchGate.[Link]
-
Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry.[Link]
-
SAMP – A Versatile Auxiliary in Asymmetric Synthesis. ResearchGate.[Link]
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. National Institutes of Health.[Link]
-
Diastereoselective Alkylation and Aldol Reactions Mediated by the D-Mannitol-Derived Oxazolidin-2-one as a Chiral Auxiliary. ResearchGate.[Link]
-
Diastereoselective alkylation and methods for chiral auxiliary removal. ResearchGate.[Link]
-
Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing.[Link]
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- 4. benchchem.com [benchchem.com]
- 5. Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to NMR Spectroscopy for Determining Diastereomeric Excess with (S)-4-Methyloxazolidin-2-one
For researchers, scientists, and professionals in drug development, the precise determination of stereochemical purity is not merely a procedural step but a cornerstone of efficacy and safety. In the realm of asymmetric synthesis, where the goal is the selective formation of a single stereoisomer, chiral auxiliaries have proven to be invaluable tools. Among these, the oxazolidinones, particularly Evans auxiliaries like (S)-4-methyloxazolidin-2-one, have gained prominence for their high stereocontrol in a variety of carbon-carbon bond-forming reactions.[1][2] This guide provides an in-depth, technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for determining diastereomeric excess (d.e.) in reactions employing (S)-4-methyloxazolidin-2-one, benchmarked against alternative analytical techniques.
The Crucial Role of Diastereomeric Excess in Asymmetric Synthesis
Asymmetric synthesis aims to convert a prochiral substrate into a chiral product with a preference for one enantiomer. When a chiral auxiliary is employed, it is temporarily incorporated into the substrate, creating a chiral molecule with two or more stereocenters. Subsequent reactions proceed to form new stereocenters under the directing influence of the auxiliary, resulting in a mixture of diastereomers. The diastereomeric excess, defined as the excess of one diastereomer over the other, is a direct measure of the stereoselectivity of the reaction. Following the reaction, the chiral auxiliary is cleaved to yield the desired enantiomerically enriched product.[1][3] Therefore, the accurate determination of d.e. is paramount for assessing the success of an asymmetric transformation.
Determining Diastereomeric Excess using ¹H NMR Spectroscopy: A Practical Workflow
¹H NMR spectroscopy is a powerful and readily accessible technique for determining the diastereomeric ratio of a reaction mixture.[4] The underlying principle is that diastereomers are distinct chemical entities with different physical properties, including their NMR spectra. Protons in one diastereomer will experience a slightly different electronic environment compared to the corresponding protons in the other diastereomer, leading to different chemical shifts.[5][6] This is particularly evident for protons close to the newly formed stereocenter and the chiral auxiliary, known as diastereotopic protons.[5][6] By integrating the signals corresponding to each diastereomer, their relative abundance, and thus the diastereomeric excess, can be accurately quantified.[7][8]
The following is a detailed protocol for a diastereoselective alkylation reaction using (S)-4-methyloxazolidin-2-one as the chiral auxiliary, followed by the determination of diastereomeric excess by ¹H NMR spectroscopy.
Experimental Protocol: Diastereoselective Alkylation
This protocol is a representative example of an asymmetric alkylation, a common application of Evans oxazolidinones.
Step 1: Acylation of (S)-4-Methyloxazolidin-2-one
-
To a solution of (S)-4-methyloxazolidin-2-one in a suitable aprotic solvent (e.g., THF), add an acylating agent (e.g., propionyl chloride) and a non-nucleophilic base (e.g., triethylamine) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC).
-
Work up the reaction by quenching with a saturated aqueous solution of ammonium chloride, extracting with an organic solvent, drying the organic layer, and concentrating under reduced pressure.
-
Purify the resulting N-acyloxazolidinone by flash column chromatography.
Step 2: Diastereoselective Enolate Formation and Alkylation
-
Dissolve the N-acyloxazolidinone in dry THF and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Add a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), dropwise to form the corresponding Z-enolate.[9]
-
After stirring for a defined period (e.g., 30-60 minutes), add the alkylating agent (e.g., benzyl bromide) dropwise.
-
Continue stirring at -78 °C for several hours, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride and perform an aqueous workup as described in Step 1.
-
Purify the crude product containing the mixture of diastereomers by flash column chromatography.
Step 3: ¹H NMR Analysis for Diastereomeric Excess Determination
-
Prepare an NMR sample by dissolving a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).
-
Acquire a high-resolution ¹H NMR spectrum.
-
Identify the diastereotopic protons that show distinct signals for each diastereomer. Often, the proton alpha to the carbonyl group or protons on the chiral auxiliary are well-resolved.
-
Integrate the corresponding signals for both the major and minor diastereomers.
-
Calculate the diastereomeric excess using the following formula: d.e. (%) = [ (Integration of major diastereomer - Integration of minor diastereomer) / (Integration of major diastereomer + Integration of minor diastereomer) ] x 100
Visualizing the Workflow and Principles
The following diagrams illustrate the experimental workflow and the fundamental principle behind the differentiation of diastereomers by NMR spectroscopy.
Caption: Experimental workflow for asymmetric alkylation and subsequent NMR analysis.
Caption: Principle of diastereomeric differentiation by NMR spectroscopy.
Comparative Analysis: NMR vs. Alternative Techniques
While ¹H NMR is a robust method, other techniques are also employed for determining stereochemical purity. The following table provides a comparative overview of ¹H NMR, ¹³C NMR, and High-Performance Liquid Chromatography (HPLC).
| Feature | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy | Chiral High-Performance Liquid Chromatography (HPLC) |
| Principle | Differentiation of diastereotopic protons based on chemical shift differences. | Differentiation of diastereomeric carbons based on chemical shift differences. | Differential interaction of enantiomers/diastereomers with a chiral stationary phase.[10] |
| Sample Preparation | Simple dissolution in a deuterated solvent. | Simple dissolution in a deuterated solvent. | Dissolution in mobile phase, may require filtration. |
| Analysis Time | Rapid (5-15 minutes per sample).[4] | Longer acquisition times required for sufficient signal-to-noise (30 minutes to several hours).[11][12] | Method development can be time-consuming; run times are typically 10-30 minutes per sample. |
| Resolution | Can be limited by signal overlap, especially in complex molecules.[13] | Excellent spectral dispersion, reducing the likelihood of signal overlap.[11][12] | Generally provides baseline separation of stereoisomers.[10] |
| Sensitivity | Moderate. | Lower sensitivity compared to ¹H NMR, requiring more sample or longer acquisition times.[11][12] | High sensitivity, suitable for trace analysis. |
| Quantitative Accuracy | High, based on direct integration of signals. Errors are typically <2%.[11] | High, but requires careful consideration of relaxation times and Nuclear Overhauser Effect (NOE) for accurate quantification.[11][12] | High, based on peak area integration. |
| Instrumentation | Widely available in most research laboratories. | Widely available in most research laboratories. | Requires a dedicated HPLC system with a chiral column. |
| Limitations | Signal overlap can complicate analysis.[13] May not be suitable for determining high enantiomeric excess of the final product without a chiral resolving agent. | Long acquisition times. | Requires specific chiral columns for different classes of compounds; can be costly. |
Expert Insights and Causality Behind Experimental Choices
-
Choice of Chiral Auxiliary: (S)-4-methyloxazolidin-2-one is a derivative of the readily available and inexpensive amino acid L-alanine. The methyl group at the 4-position provides effective steric hindrance to direct the approach of the electrophile to one face of the enolate, leading to high diastereoselectivity.[1]
-
Enolate Geometry: The formation of a Z-enolate is crucial for the high stereoselectivity observed in Evans aldol and alkylation reactions. The use of bulky bases like LDA or NaHMDS favors the formation of the Z-enolate.[9] The chelation of the lithium or sodium cation between the enolate oxygen and the carbonyl oxygen of the oxazolidinone locks the conformation, presenting a less hindered face for the electrophile to approach.[14]
-
NMR Solvent Selection: The choice of deuterated solvent can influence the resolution of diastereotopic protons. CDCl₃ is a common choice due to its good solubilizing properties and relatively simple residual solvent signal. However, in cases of poor resolution, other solvents like benzene-d₆ or acetonitrile-d₃ may be explored to induce different chemical shifts.
-
Integration Accuracy: For accurate quantification of the diastereomeric ratio, it is essential to have a good signal-to-noise ratio and baseline separation of the integrated signals. The relaxation delay (d1) in the NMR experiment should be sufficiently long (typically 5 times the longest T1 relaxation time) to ensure complete relaxation of the protons being integrated, although for routine analysis, this is often overlooked with minimal impact on accuracy for protons of similar types.
Self-Validating Systems and Trustworthiness
The protocols described are designed to be self-validating. The diastereomeric ratio determined by ¹H NMR of the crude reaction mixture can be compared to the ratio after purification. A significant change in the ratio could indicate that one of the diastereomers is being preferentially lost during chromatography. Furthermore, after cleavage of the chiral auxiliary, the enantiomeric excess of the final product can be determined by an independent method, such as chiral HPLC or by using a chiral solvating or derivatizing agent in the NMR analysis.[10] This provides a final validation of the stereoselectivity of the initial reaction.
Conclusion: An Indispensable Tool for Asymmetric Synthesis
NMR spectroscopy, particularly ¹H NMR, stands out as a rapid, reliable, and readily accessible method for the determination of diastereomeric excess in reactions employing chiral auxiliaries like (S)-4-methyloxazolidin-2-one. Its ability to provide direct quantitative information without the need for extensive method development makes it an indispensable tool for monitoring reaction progress and optimizing conditions in asymmetric synthesis. While techniques like chiral HPLC offer superior sensitivity and resolution for the final enantiopure product, the speed and practicality of NMR make it the preferred method for the initial assessment of diastereoselectivity. A comprehensive understanding of the principles behind NMR analysis and the judicious selection of experimental parameters, as outlined in this guide, will empower researchers to confidently and accurately evaluate the outcomes of their stereoselective transformations.
References
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Meggers, E. (2010). Chiral auxiliaries as emerging tools for the asymmetric synthesis of octahedral metal complexes. Chemistry, 16(3), 752-8. [Link]
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SFU Summit. (n.d.). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. [Link]
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ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. [Link]
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ResearchGate. (n.d.). (PDF) Chiral Auxiliaries in Asymmetric Synthesis. [Link]
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Evans, D. A., Helmchen, G., & Rüping, M. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
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National Institutes of Health. (2013). Synthesis and Quantitative Analysis of Diastereomeric Linked Ester Conjugates With Remote Stereocenters Using High-Field NMR and Chiral HPLC. [Link]
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National Institutes of Health. (n.d.). Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams. [Link]
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The Royal Society of Chemistry. (2014). Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy. [Link]
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American Chemical Society Publications. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. [Link]
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Wikipedia. (n.d.). Chiral auxiliary. [Link]
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National Institutes of Health. (n.d.). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. [Link]
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National Institutes of Health. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. [Link]
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Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]
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Hungarian Journal of Industry and Chemistry. (2025). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. [Link]
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American Chemical Society Publications. (n.d.). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. [Link]
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The Royal Society of Chemistry. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. [Link]
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ResearchGate. (n.d.). 1H NMR spectra of compounds 4h and 5h in DMSO-d 6 in the region of 3.5-8.8 ppm. [Link]
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ResearchGate. (n.d.). Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions. [Link]
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American Chemical Society Publications. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. [Link]
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Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy. [Link]
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Iowa State University. (2023). An ( R )-4-Phenyl-1,3-oxazolidine-2-Thione Mediated Approach to 2, 3-Disubstituted Oxetanes and the Key Hydroxyethyl Isostere of Atorvastatin. [Link]
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ResearchGate. (n.d.). Diastereoselective Alkylation and Aldol Reactions Mediated by the D-Mannitol-Derived Oxazolidin-2-one as a Chiral Auxiliary. [Link]
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Williams College. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. [Link]
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An-Najah Staff. (n.d.). Diastereoselective Alkylation of an Oxazolidinone Chiral Auxiliary. [Link]
-
An-Najah Staff. (2025). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. [Link]
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ResearchGate. (n.d.). NMR determination of enantiomeric excess. [Link]
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Privileged Document. (n.d.). Synthesis of oxazolidinones initiated by regio- and diastereo-controlled crotylation of α-dicarbonyl compounds. [Link]
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Chemistry Stack Exchange. (2016). How to differentiate diastereotopic protons by NMR in flexible groups? [Link]
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American Society for Microbiology. (n.d.). 1H Nuclear Magnetic Resonance Study of Oxazolidinone Binding to Bacterial Ribosomes. [Link]
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A Senior Application Scientist's Guide to Chiral HPLC Methods for Separating Enantiomers Derived from (S)-4-Methyloxazolidin-2-one
In the landscape of modern drug discovery and asymmetric synthesis, the stereochemical purity of chiral building blocks is paramount. Derivatives of (S)-4-Methyloxazolidin-2-one are widely employed as chiral auxiliaries, making the accurate determination of enantiomeric excess a critical step in ensuring the efficacy and safety of the final active pharmaceutical ingredients. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantioseparation of these important compounds, drawing upon experimental data to offer researchers, scientists, and drug development professionals a practical and scientifically grounded resource.
The Criticality of Chiral Separation for Oxazolidinone Derivatives
The biological activity of chiral molecules is often stereospecific, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even toxic. Oxazolidinones are a class of compounds where chirality plays a significant role; for instance, the (S)-enantiomer of the antibiotic linezolid is significantly more potent than its (R)-enantiomer.[1] Consequently, robust and reliable analytical methods for enantiomeric separation are indispensable for both quality control and regulatory compliance.
Comparing Chiral Stationary Phases: A Data-Driven Analysis
The cornerstone of chiral HPLC is the chiral stationary phase (CSP). Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have proven to be highly effective for resolving a broad range of racemic compounds, including oxazolidinone derivatives.[2][3] The chiral recognition mechanism of these CSPs is complex, involving a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.[3][4]
A systematic study by Dobó et al. (2021) provides a comprehensive comparison of various polysaccharide-based CSPs for the separation of oxazolidinone analogues in the polar organic mode.[5][6][7][8] This mode of separation offers advantages such as shorter run times and high efficiency.[6] The following sections compare the performance of several commercially available CSPs based on this and other relevant research.
Amylose-Based vs. Cellulose-Based CSPs
Experimental evidence suggests that amylose-based CSPs generally provide higher enantioselectivity for oxazolidinone derivatives compared to their cellulose-based counterparts, especially when using acetonitrile (ACN) as the mobile phase.[5][6][7][8] The helical structure of amylose appears to create more effective chiral recognition sites for these specific analytes.[4]
Table 1: Comparison of Amylose-Based and Cellulose-Based CSPs for the Separation of Oxazolidinone Analogues
| Chiral Stationary Phase (CSP) | Backbone | Derivative | Best Resolution (Rs) | Mobile Phase | Reference |
| Lux Amylose-1 | Amylose | tris(3,5-dimethylphenylcarbamate) | 4.5 | ACN | [6] |
| Lux i-Amylose-1 | Amylose (immobilized) | tris(3,5-dimethylphenylcarbamate) | 2.0 | ACN | [6] |
| Lux Amylose-2 | Amylose | tris(5-chloro-2-methylphenylcarbamate) | 4.3 | ACN | [6] |
| Lux Cellulose-1 | Cellulose | tris(3,5-dimethylphenylcarbamate) | Lower enantioselectivity observed | ACN/Alcohols | [5][6] |
| Lux Cellulose-2 | Cellulose | tris(3-chloro-4-methylphenylcarbamate) | Lower enantioselectivity observed | ACN/Alcohols | [5][6] |
| Lux Cellulose-3 | Cellulose | tris(4-chloro-3-methylphenylcarbamate) | Lower enantioselectivity observed | ACN/Alcohols | [5][6] |
| Lux Cellulose-4 | Cellulose | tris(4-methylbenzoate) | Lower enantioselectivity observed | ACN/Alcohols | [5][6] |
Data synthesized from Dobó et al. (2021).[5][6][7]
The choice between coated and immobilized CSPs also warrants consideration. While coated CSPs like Lux Amylose-1 often show excellent selectivity, immobilized phases such as Lux i-Amylose-1 offer greater solvent compatibility, allowing for a broader range of mobile phases to be used during method development.[4][9]
The Influence of the Mobile Phase on Chiral Recognition
The composition of the mobile phase is a critical parameter in optimizing chiral separations. For oxazolidinone derivatives on polysaccharide-based CSPs in the polar organic mode, neat solvents like methanol (MeOH), ethanol (EtOH), 2-propanol (IPA), and acetonitrile (ACN) are commonly employed.[5][6][7]
ACN often provides the highest enantioselectivity with amylose-based columns for this class of compounds.[5][6][7][8] The polarity and hydrogen bonding capacity of the mobile phase modifier can significantly impact the interactions between the analyte and the CSP, thereby affecting retention and resolution.[10] In some cases, the addition of acidic modifiers like trifluoroacetic acid (TFA) can improve peak shape and resolution.[10]
Interestingly, the phenomenon of enantiomer elution order (EEO) reversal has been observed depending on the chiral selector and the mobile phase composition.[5][6][8] This highlights the intricate nature of chiral recognition and underscores the importance of systematic screening of both CSPs and mobile phases during method development.
Experimental Workflow for Chiral HPLC Method Development
The following diagram outlines a logical workflow for developing a chiral HPLC method for the separation of enantiomers derived from (S)-4-Methyloxazolidin-2-one.
Caption: A systematic workflow for chiral HPLC method development.
Representative Experimental Protocol
This protocol is a starting point for the separation of N-acyl oxazolidinone enantiomers based on successful methods reported in the literature.[6][7][10]
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Chiral stationary phases: Lux Amylose-1 (150 x 4.6 mm, 5 µm) and Lux Cellulose-1 (150 x 4.6 mm, 5 µm) for initial screening.
2. Mobile Phase Preparation:
-
Prepare individual mobile phases of HPLC-grade acetonitrile (ACN), methanol (MeOH), and 2-propanol (IPA).
-
Prepare binary mixtures of ACN/MeOH in various proportions (e.g., 90:10, 80:20, 70:30 v/v).
-
Degas all mobile phases prior to use.
3. Chromatographic Conditions:
-
Injection Volume: 5 µL.
-
Detection Wavelength: 210 nm.[7]
4. Sample Preparation:
-
Dissolve the racemic oxazolidinone derivative in the initial mobile phase to a concentration of approximately 1 mg/mL.
5. Method Execution:
-
Equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
Systematically screen the different CSPs and mobile phases outlined above.
-
For the most promising separation, optimize the mobile phase composition, flow rate, and temperature to achieve baseline resolution (Rs > 1.5) with symmetrical peaks.
6. Data Analysis:
-
Calculate the retention factors (k), separation factor (α), and resolution (Rs) for each enantiomeric pair under the different conditions.
Factors Influencing Chiral Separation
The successful separation of enantiomers is a multifactorial process. The following diagram illustrates the key parameters that influence chiral recognition and resolution.
Sources
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A Researcher's Guide to Validating the Absolute Stereochemistry of Products from (S)-4-Methyloxazolidin-2-one Reactions
In the realm of asymmetric synthesis, the use of chiral auxiliaries is a cornerstone for controlling the stereochemical outcome of reactions. Among these, (S)-4-methyloxazolidin-2-one, an Evans auxiliary, is prized for its ability to direct the formation of specific stereoisomers, which is a critical aspect in the development of pharmaceuticals and other biologically active molecules.[1][2] However, the successful application of this chiral auxiliary is contingent upon the rigorous validation of the absolute stereochemistry of the resulting products. This guide provides an in-depth comparison of the primary analytical techniques employed for this purpose, offering insights into their principles, practical applications, and limitations to assist researchers in making informed decisions for their specific needs.
The Imperative of Stereochemical Validation
The three-dimensional arrangement of atoms in a molecule, its absolute configuration, can profoundly influence its biological activity.[1] Enantiomers, which are non-superimposable mirror images, can exhibit vastly different pharmacological and toxicological profiles.[3] Therefore, unambiguous determination of the absolute stereochemistry of reaction products is not merely an academic exercise but a crucial step in drug discovery and development to ensure safety and efficacy.[1][4] This guide will explore and compare the most robust methods for this validation: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy (specifically Mosher's Ester Analysis and the use of Chiral Shift Reagents), and Chiral High-Performance Liquid Chromatography (HPLC).
X-ray Crystallography: The Gold Standard
Single-crystal X-ray crystallography is widely regarded as the most definitive method for determining the three-dimensional structure of a molecule, and by extension, its absolute configuration.[3][5]
Principle: This technique relies on the diffraction of X-rays by the electrons in a crystalline lattice. By analyzing the diffraction pattern, a detailed electron density map of the molecule can be constructed, revealing the precise spatial arrangement of each atom. For chiral molecules, the determination of absolute configuration is often achieved through the analysis of anomalous dispersion, where the scattering of X-rays by atoms is slightly out of phase.[6]
Advantages:
-
Unambiguous Results: When a high-quality crystal is obtained and the data is properly refined, X-ray crystallography provides a definitive and unambiguous assignment of the absolute configuration.[5][7]
-
Detailed Structural Information: Beyond stereochemistry, it yields a wealth of information about bond lengths, bond angles, and crystal packing.
Limitations:
-
Crystal Growth: The primary bottleneck is the need for a high-quality single crystal of sufficient size (typically 0.1 - 0.5 mm).[8] Many organic molecules, particularly oils or amorphous solids, are notoriously difficult to crystallize.[8][9]
-
Time-Consuming: The process of growing suitable crystals and subsequent data collection and analysis can take days to weeks.[4]
-
"Light Atom" Problem: For molecules containing only light atoms (C, H, N, O), the anomalous scattering effect can be weak, making the determination of absolute configuration more challenging, though not impossible with modern instrumentation and techniques.[7][6]
Experimental Workflow: X-ray Crystallography
Caption: Workflow for absolute stereochemistry determination by X-ray crystallography.
NMR Spectroscopy: A Powerful Alternative
Nuclear Magnetic Resonance (NMR) spectroscopy offers several powerful methods for determining absolute stereochemistry, particularly when crystallization is not feasible.[] These techniques typically involve converting the enantiomeric products into diastereomers, which have distinct NMR spectra.
a) Mosher's Ester Analysis
This classic NMR-based method is widely used for determining the absolute configuration of chiral secondary alcohols and amines.[11]
Principle: The chiral alcohol of unknown stereochemistry is reacted with both the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, to form a pair of diastereomeric esters.[11][12] The phenyl group in the MTPA moiety creates a distinct magnetic environment. In the preferred conformation of these esters, the substituents around the chiral center of the alcohol are oriented differently with respect to this phenyl ring, leading to measurable differences in the chemical shifts (Δδ = δS - δR) of nearby protons in the ¹H NMR spectra.[11][13] By analyzing the sign of these Δδ values, the absolute configuration of the chiral center can be deduced.[14][15]
Advantages:
-
No Crystallization Required: It is a solution-based technique, bypassing the need for single crystals.[9]
-
Small Sample Amount: Can be performed with sub-milligram to milligram quantities of the sample.[4]
Limitations:
-
Requires a Derivatizable Functional Group: The molecule of interest must possess a suitable functional group (e.g., hydroxyl or amine) for esterification.
-
Complex Spectra: For structurally complex molecules, the ¹H NMR spectra can be crowded, making the assignment of protons and the analysis of chemical shift differences challenging. 2D NMR techniques like COSY and HSQC may be necessary.[4][13]
-
Conformational Ambiguity: The accuracy of the method relies on the assumption of a specific extended conformation of the Mosher's esters. If the molecule has significant conformational flexibility, the analysis can be misleading.
Experimental Protocol: Mosher's Ester Analysis
-
Preparation of Diastereomeric Esters:
-
Divide the purified alcohol product into two portions.
-
React one portion with (R)-(-)-MTPA chloride and the other with (S)-(+)-MTPA chloride in the presence of a non-nucleophilic base (e.g., pyridine or DMAP).
-
Purify the resulting diastereomeric esters.
-
-
NMR Data Acquisition:
-
Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.
-
If necessary, acquire 2D NMR spectra (COSY, HSQC) to aid in proton assignments.
-
-
Data Analysis:
-
Assign the chemical shifts for as many corresponding protons in both diastereomeric esters as possible.
-
Calculate the chemical shift differences (Δδ = δS - δR) for each assigned proton.
-
Based on the established model of the MTPA ester conformation, the signs of the Δδ values for protons on either side of the stereocenter will reveal the absolute configuration.[13]
-
Caption: Workflow for Mosher's ester analysis.
b) Chiral Shift Reagents
Principle: Chiral shift reagents are typically lanthanide complexes (e.g., containing Europium or Praseodymium) with chiral ligands.[16][17] When added to a solution of a chiral compound, they form transient diastereomeric complexes.[18] The paramagnetic lanthanide ion induces large changes in the chemical shifts of nearby nuclei in the substrate.[19] Because the two diastereomeric complexes are different, the induced shifts for the enantiomers will be different, leading to the separation of their signals in the NMR spectrum.[16]
Advantages:
-
Direct Analysis: Does not require chemical modification of the analyte.
-
Enantiomeric Excess (e.e.) Determination: The relative integration of the separated signals can be used to determine the enantiomeric excess of the sample.[19]
Limitations:
-
Line Broadening: The paramagnetic nature of the lanthanide ions can cause significant line broadening in the NMR spectrum, which can reduce resolution.[19]
-
Concentration Dependent: The magnitude of the induced shifts is dependent on the concentration of the shift reagent, requiring careful optimization.[16]
-
Limited to Certain Functional Groups: The interaction between the shift reagent and the analyte is typically strongest for Lewis basic functional groups like alcohols, ketones, and esters.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers and is widely used for determining enantiomeric purity.[20][21] While it doesn't directly provide the absolute configuration of an unknown compound, it is an excellent method for comparing the product to a known standard.
Principle: Chiral HPLC utilizes a chiral stationary phase (CSP).[22] The CSP is composed of a single enantiomer of a chiral molecule that is bonded to a solid support (e.g., silica gel). As the enantiomeric mixture passes through the column, the two enantiomers interact differently with the chiral stationary phase, forming transient diastereomeric complexes with different stabilities.[21][22] This difference in interaction leads to different retention times, allowing for their separation.[22]
Advantages:
-
High Sensitivity and Accuracy: Chiral HPLC is a highly sensitive and accurate method for determining enantiomeric purity (e.e.).[20]
-
Versatility: A wide variety of chiral stationary phases are commercially available, allowing for the separation of a broad range of compounds.[23][24]
-
Preparative Scale: The technique can be scaled up to isolate gram quantities of pure enantiomers.[21]
Limitations:
-
Relative Configuration: Chiral HPLC is a comparative technique. It can separate enantiomers, but to assign the absolute configuration, the elution order must be correlated with a known standard.[25]
-
Method Development: Finding the right combination of chiral stationary phase and mobile phase to achieve good separation can be time-consuming and require significant trial and error.[24]
Experimental Protocol: Chiral HPLC Analysis
-
Column and Mobile Phase Selection:
-
Sample Preparation:
-
Dissolve the purified product in the mobile phase at a known concentration.
-
-
Analysis:
-
Inject the sample onto the HPLC system.
-
Monitor the elution of the enantiomers using a suitable detector (e.g., UV-Vis).
-
If a standard with a known absolute configuration is available, inject it under the same conditions to determine the elution order.
-
-
Data Interpretation:
-
The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers.
-
Comparison of Methods for Validating Absolute Stereochemistry
| Feature | X-ray Crystallography | Mosher's Ester Analysis (NMR) | Chiral Shift Reagents (NMR) | Chiral HPLC |
| Principle | X-ray diffraction from a single crystal | ¹H NMR of diastereomeric esters | ¹H NMR with a chiral lanthanide complex | Differential interaction with a chiral stationary phase |
| Sample Requirement | High-quality single crystal[8] | Derivatizable functional group (e.g., -OH, -NH₂) | Lewis basic functional group | Soluble in mobile phase |
| Direct/Indirect | Direct, unambiguous | Indirect, requires derivatization and model interpretation | Indirect, requires complex formation | Indirect, requires a known standard for assignment |
| Key Advantage | Definitive structural proof[5] | No crystallization needed[9] | No derivatization needed | High accuracy for e.e. determination[20] |
| Main Limitation | Crystal growth can be a major hurdle[8][9] | Potential for misinterpretation with flexible molecules | Line broadening can reduce resolution[19] | Does not provide absolute configuration without a standard[25] |
| Typical Analysis Time | Days to weeks[4] | 4-6 hours of active effort over 1-2 days[14][15] | Hours | Minutes to an hour per run |
Conclusion and Recommendations
The choice of method for validating the absolute stereochemistry of products from (S)-4-methyloxazolidin-2-one reactions depends on several factors, including the nature of the product, the available instrumentation, and the goals of the analysis.
-
For definitive, unambiguous proof of absolute configuration, single-crystal X-ray crystallography remains the unparalleled gold standard. If a suitable crystal can be obtained, this method should be prioritized.
-
When crystallization is unsuccessful, Mosher's ester analysis is a robust and widely accepted alternative for chiral alcohols and amines. Careful execution and interpretation are key to obtaining reliable results.
-
Chiral shift reagents can be a quick method for assessing enantiomeric excess and may provide clues to the absolute configuration, but are often less definitive than Mosher's analysis.
-
Chiral HPLC is the preferred method for the routine and accurate determination of enantiomeric purity. When coupled with the analysis of a known standard, it can be used to assign the absolute configuration of the product.
In practice, a combination of these techniques often provides the most comprehensive and reliable validation of absolute stereochemistry. For example, chiral HPLC can be used to confirm the high enantiomeric excess of a product, followed by Mosher's analysis or X-ray crystallography to definitively assign the absolute configuration. By understanding the strengths and weaknesses of each method, researchers can design a validation strategy that ensures the scientific integrity of their work and provides the necessary confidence in their stereochemical assignments.
References
- Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519.
-
Hoyt, L., & Peterson, K. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. Available at: [Link]
-
Singleton, M. L. (2013). Determination of absolute configuration using single crystal X-ray diffraction. Methods in Molecular Biology, 1055, 149–162. Available at: [Link]
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
-
Purechemistry. (2024). Determination of absolute configuration. Available at: [Link]
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Fiveable. (n.d.). Chiral Shift Reagents Definition. Organic Chemistry Key Term. Available at: [Link]
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Ahirrao, V. K., Rane, V. P., Patil, K. R., Patil, V. J., Yeole, R. D., & Patel, M. V. (2018). Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086. Journal of Chromatographic Science, 56(9), 789–793. Available at: [Link]
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A Comparative Crystallographic Guide to N-acyl (S)-4-Methyloxazolidin-2-one Derivatives
Introduction: The Role of Chiral Auxiliaries in Modern Asymmetric Synthesis
In the pursuit of enantiomerically pure compounds, particularly within drug development and natural product synthesis, chiral auxiliaries remain an indispensable tool.[1] These stereogenic units are temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction, affording a product with a high degree of stereochemical control. Among the most successful and widely adopted scaffolds are the oxazolidinone auxiliaries, pioneered by David A. Evans.[2] Their robustness, reliability, and the predictable nature of the stereochemical outcomes have established them as a cornerstone of modern asymmetric synthesis.[3][4]
This guide focuses on a specific, yet highly valuable, member of this family: the (S)-4-Methyloxazolidin-2-one. While its counterparts, such as the benzyl and isopropyl derivatives, are often lauded for the steric bulk they provide, the methyl-substituted auxiliary offers a unique profile. Its smaller steric footprint can be advantageous in specific substrate-reagent pairings and provides a crucial point of comparison for understanding the nuanced interplay of steric and electronic factors that govern diastereoselectivity.
The definitive and most powerful method for unambiguously determining the three-dimensional structure, including the absolute configuration of chiral centers, is single-crystal X-ray diffraction.[5][6][7] This guide provides an in-depth analysis of N-acyl (S)-4-Methyloxazolidin-2-one derivatives through the lens of X-ray crystallography. We will explore the experimental workflow from synthesis to structure solution, present a comparative analysis of how different N-acyl groups influence solid-state conformation, and contrast the structural features with those of other common Evans auxiliaries.
The Principle of Stereocontrol: A Structural Perspective
The efficacy of Evans' oxazolidinone auxiliaries hinges on their ability to enforce a specific conformation upon acylation. The substituent at the C4 position sterically shields one face of the corresponding Z-enolate, compelling an approaching electrophile to attack from the less hindered face.[4] X-ray crystallography provides direct, visual confirmation of this conformational bias, revealing the precise bond angles, lengths, and torsion angles that dictate the stereochemical outcome of reactions.
Experimental Workflow: From Powder to Final Structure
The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands precision and a systematic approach. The protocol described herein is a self-validating system, grounded in established crystallographic practices.[8][9]
Detailed Experimental Protocols
1. Synthesis of N-acyl (S)-4-Methyloxazolidin-2-one Derivatives This protocol is a generalized procedure for the acylation of the chiral auxiliary, a necessary first step before crystallization can be attempted.[1]
-
1.1. Dissolve (S)-4-Methyloxazolidin-2-one (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, nitrogen-purged flask.
-
1.2. Cool the solution to -78 °C using a dry ice/acetone bath.
-
1.3. Add n-butyllithium (n-BuLi, 1.05 eq) dropwise, and stir the resulting solution for 15 minutes at -78 °C. Causality: The n-BuLi is a strong base that deprotonates the nitrogen of the oxazolidinone, forming a lithium amide that is highly nucleophilic.
-
1.4. Add the desired acyl chloride (1.1 eq) dropwise. Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
1.5. Quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.
-
1.6. Extract the product into an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
1.7. Purify the crude product via flash column chromatography on silica gel.
2. Crystallization of the N-acyl Derivative Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step.[9] The choice of solvent and technique is critical.
-
2.1. Solvent Screening: In a series of small vials, dissolve a few milligrams of the purified compound in a minimal amount of various solvents (e.g., ethyl acetate, dichloromethane, acetone, methanol) and solvent mixtures (e.g., hexane/ethyl acetate, toluene/hexane).
-
2.2. Slow Evaporation: Loosely cap the vials that show complete dissolution and allow the solvent to evaporate slowly over several days in a vibration-free environment.
-
2.3. Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a good solvent and place the drop on a siliconized coverslip (hanging drop) or a pedestal (sitting drop). Invert the slip or place the pedestal in a sealed well containing a poor solvent (precipitant). The slow diffusion of the precipitant vapor into the drop reduces the solubility of the compound, ideally inducing crystallization.
-
2.4. Crystal Selection: Identify a suitable crystal (typically >0.1 mm, clear, with well-defined faces) under a microscope for mounting.
3. Data Collection and Structure Refinement This stage involves using a single-crystal X-ray diffractometer to obtain the diffraction pattern and computational software to solve the structure.[8]
-
3.1. Crystal Mounting: Carefully mount the selected crystal on a goniometer head.
-
3.2. Data Collection: Center the crystal in the X-ray beam (e.g., Mo Kα radiation, λ = 0.7107 Å) and cool it under a stream of nitrogen gas (typically 100-120 K) to minimize thermal vibrations.[8] Collect a series of diffraction images as the crystal is rotated.
-
3.3. Data Processing: Integrate the raw diffraction data to determine the unit cell dimensions, space group, and the intensities of thousands of unique reflections.
-
3.4. Structure Solution and Refinement: Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map. Build a molecular model into the map and refine it against the experimental data to minimize the difference between observed and calculated structure factors. The quality of the final structure is typically judged by the R-factor (residual factor), with values below 5% indicating a good fit.
Comparative Structural Analysis
The true power of crystallography lies in comparative analysis. By examining a series of related structures, we can deduce structure-activity relationships and understand the subtle forces governing molecular conformation.
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A Senior Scientist's Guide to Chiral Auxiliaries: A Cost-Benefit Analysis of (S)-4-Methyloxazolidin-2-one for Large-Scale Synthesis
For the drug development professional, the path from a laboratory curiosity to a scalable, commercially viable active pharmaceutical ingredient (API) is paved with critical decisions. Among the most pivotal is the selection of a strategy for asymmetric synthesis to control the stereochemistry of chiral centers. While catalytic asymmetric methods are often the ultimate goal, the reliability and broad applicability of chiral auxiliaries remain a cornerstone of process development.[1][2]
This guide provides an in-depth cost-benefit analysis of a lesser-known but potentially economical chiral auxiliary, (S)-4-Methyloxazolidin-2-one , in the context of large-scale chemical synthesis. We will objectively compare its performance, cost, and scalability against the industry-standard Evans' auxiliaries and the highly practical pseudoephedrine-based systems.
The Role of Chiral Auxiliaries in Modern Synthesis
A chiral auxiliary is a stereogenic compound that is temporarily attached to a prochiral substrate to direct a stereoselective reaction.[3] After the desired chiral center is established, the auxiliary is cleaved and can, ideally, be recovered and reused. The effectiveness of this strategy hinges on several key factors: high diastereoselectivity, ease of attachment and removal, and the overall cost impact on the synthetic route.[2]
dot graphdot { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9"];
} } Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Comparative Analysis of Leading Chiral Auxiliaries
The selection of an auxiliary is a multi-faceted decision. We will compare (S)-4-Methyloxazolidin-2-one against two well-established classes of auxiliaries: the widely-used Evans' oxazolidinones and the cost-effective pseudoephedrine system.
| Auxiliary Class | Representative Examples | Key Advantages | Key Disadvantages | Relative Cost (Auxiliary Only) |
| Simple Oxazolidinones | (S)-4-Methyloxazolidin-2-one | Lower molecular weight; Potentially lower cost due to simpler starting material (Alaninol). | Less steric bulk may lead to lower diastereoselectivity in some cases; Less documented in the literature. | |
| Evans' Auxiliaries | (S)-4-Benzyl-2-oxazolidinone, (S)-4-Isopropyl-2-oxazolidinone | High diastereoselectivity; Extensive literature support; Reliable performance across many reaction types.[4][5] | Higher cost of starting amino alcohols (e.g., Phenylalaninol, Valinol); Higher molecular weight.[6] | |
| Amino Alcohol-Derived | (1R,2S)-Pseudoephedrine | Excellent diastereoselectivity; Very low cost of auxiliary; Products are often crystalline, aiding purification.[7][8] | Regulatory restrictions on pseudoephedrine; Cleavage can sometimes be challenging.[9] | $ |
Note: Relative cost is an estimate based on publicly available supplier pricing for bulk quantities and may vary. ($ = lowest,
Deep Dive: (S)-4-Methyloxazolidin-2-one
(S)-4-Methyloxazolidin-2-one belongs to the family of Evans-type auxiliaries, derived from the amino acid (S)-alanine.[10] Its core mechanism of stereocontrol is analogous to its bulkier cousins: the N-acylated derivative forms a rigid Z-enolate that chelates to a metal cation (typically Li⁺ or Bu₂B⁺). The substituent at the C4 position—in this case, a methyl group—sterically blocks one face of the enolate, directing the approach of an electrophile to the opposite face.[4]
The primary question for a process chemist is whether the smaller methyl group provides sufficient steric hindrance to achieve commercially acceptable levels of diastereoselectivity (>95:5 dr). While less documented than the benzyl or isopropyl analogues, the potential for a lower-cost, lower-molecular-weight auxiliary makes it an intriguing option for large-scale campaigns where every dollar and every percentage point of atom economy counts.
Performance in Key Asymmetric Transformations
Asymmetric Alkylation
Asymmetric alkylation is a fundamental C-C bond-forming reaction. The performance of an auxiliary is judged by the diastereomeric ratio (dr) of the product.
| Auxiliary | Electrophile | Diastereomeric Ratio (dr) | Yield | Reference |
| (S)-4-Isopropyl-2-oxazolidinone (N-propionyl) | Benzyl bromide | >99:1 | 90% | Evans, D. A. et al. J. Am. Chem. Soc. |
| (1R,2S)-Pseudoephedrine (N-propionyl) | n-Butyl iodide | >99:1 (after recrystallization) | 80% | Myers, A. G. et al. J. Am. Chem. Soc.[7] |
| (S)-4-Methyloxazolidin-2-one (N-propionyl) | Benzyl bromide | Data not widely published, expected to be high but potentially lower than Isopropyl/Benzyl variants. | - | - |
While specific, high-quality data for the alkylation performance of (S)-4-methyloxazolidin-2-one is sparse in top-tier journals, the fundamental principle suggests it would be effective, though perhaps requiring more optimization to match the >99% selectivity of bulkier auxiliaries.
Asymmetric Aldol Reactions
The Evans asymmetric aldol reaction is a benchmark for stereocontrolled synthesis of β-hydroxy carbonyl compounds.[4]
| Auxiliary | Aldehyde | Diastereomeric Ratio (dr, syn:anti) | Yield | Reference |
| (S)-4-Benzyl-2-oxazolidinone (N-propionyl) | Isobutyraldehyde | >99:1 (syn) | 85% | Evans, D. A. et al. J. Am. Chem. Soc. |
| Sulfur-based Auxiliaries (e.g., Thiazolidinethiones) | Propionaldehyde | >98:2 (syn) | Excellent | Nagao, Y. et al.[11] |
Sulfur-based analogs of oxazolidinones have shown superior performance in certain cases, particularly for acetate aldol reactions.[11] This highlights that for any given transformation, a range of auxiliaries should be screened. The performance of (S)-4-methyloxazolidin-2-one in aldol reactions would need to be empirically determined for a specific substrate but is expected to favor the syn aldol product.
Economic and Process Considerations for Scale-Up
On a large scale, the cost of raw materials, solvent volume, reaction time, and safety are paramount.[12]
dot graphdot { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9"];
} } Caption: Decision-making framework for selecting a chiral auxiliary.
-
Cost of Auxiliary: As noted, pseudoephedrine is by far the cheapest, but comes with significant regulatory and sourcing challenges.[7][9] (S)-4-Methyloxazolidin-2-one, derived from the relatively inexpensive amino acid alanine, presents a compelling economic case compared to auxiliaries derived from more expensive valine or phenylalanine.[13][14]
-
Reagent Cost & Safety: The attachment and cleavage steps are critical. Evans' auxiliaries are typically cleaved with lithium hydroperoxide or lithium benzyloxide, which are manageable on a large scale. Pseudoephedrine amides can be cleaved under acidic or basic hydrolysis or by reduction.[3] The choice of cleavage method has significant cost and safety implications.
-
Recycling: The ability to recover and recycle the auxiliary is crucial for a cost-effective process. Oxazolidinones are generally stable and can be recovered in high yield.[15] The recovery process (extraction, crystallization) must be efficient to be economically viable.
-
Process Safety & Throughput: Cryogenic reactions (e.g., enolate formation at -78 °C) are common but add significant cost and complexity at scale. The physical form of intermediates is also important; crystalline solids are much easier to isolate and purify than oils, a notable advantage of the pseudoephedrine method.[7]
Experimental Protocols
To provide a practical comparison, here are representative protocols for the acylation and alkylation steps.
Protocol 1: Synthesis and Alkylation using an Evans' Type Auxiliary (e.g., (S)-4-Methyloxazolidin-2-one)
Step 1a: N-Acylation
-
To a solution of (S)-4-methyloxazolidin-2-one (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.5 M) at 0 °C under an argon atmosphere, add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise.
-
Stir the resulting solution for 15 minutes at 0 °C.
-
In a separate flask, add propionyl chloride (1.1 eq) to anhydrous THF. Cool this solution to -78 °C.
-
Transfer the lithium salt solution of the auxiliary via cannula into the propionyl chloride solution at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. Purify by column chromatography.
Step 1b: Asymmetric Alkylation
-
To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF (~0.1 M) at -78 °C, add lithium diisopropylamide (LDA) (1.1 eq) dropwise.
-
Stir the mixture for 30-60 minutes at -78 °C to ensure complete enolate formation.
-
Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise.
-
Stir at -78 °C for 2-4 hours or until the reaction is complete by TLC analysis.
-
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Perform a standard aqueous workup and extraction with ethyl acetate. The product is purified by column chromatography.
Causality Behind Choices: THF is used for its ability to solvate the lithium enolate. The reaction is run at -78 °C to prevent side reactions and maximize stereoselectivity by favoring the kinetically formed Z-enolate. LDA is a strong, non-nucleophilic base ideal for this transformation.[3]
Protocol 2: Synthesis and Alkylation using Pseudoephedrine Auxiliary
Step 2a: N-Acylation
-
(1R,2S)-(-)-Pseudoephedrine (1.0 eq) is dissolved in anhydrous dichloromethane (DCM) containing triethylamine (1.5 eq).
-
The solution is cooled to 0 °C, and propionyl chloride (1.1 eq) is added dropwise.
-
The reaction is stirred at room temperature for 2-3 hours.
-
The reaction mixture is washed sequentially with water, 1 M HCl, saturated sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the amide, which can often be recrystallized.
Step 2b: Asymmetric Alkylation
-
To a solution of the pseudoephedrine amide (1.0 eq) and anhydrous lithium chloride (6.0 eq) in anhydrous THF (~0.2 M) at -78 °C, add LDA (1.1 eq) dropwise.
-
Stir the mixture at 0 °C for 1 hour.
-
Cool the reaction back to -78 °C and add the electrophile (e.g., benzyl bromide, 1.2 eq).
-
Stir at 0 °C for 1-3 hours.
-
Quench with saturated aqueous ammonium chloride and perform an aqueous workup. The product is often a crystalline solid that can be purified by recrystallization.[7]
Causality Behind Choices: Lithium chloride is a critical additive that breaks up enolate aggregates, leading to a more reactive "monomeric" enolate and significantly accelerating the alkylation, often allowing reactions to run at 0 °C instead of lower temperatures.[7][8] The high crystallinity of the products is a major advantage for large-scale purification, avoiding costly chromatography.
Conclusion and Recommendations
The choice of a chiral auxiliary is not a one-size-fits-all decision. It is a strategic balance of cost, performance, and process viability.
-
Evans' Auxiliaries ((S)-4-Benzyl- and (S)-4-Isopropyl-2-oxazolidinone) remain the gold standard for reliability and high stereoselectivity. For high-value APIs in early-stage development where securing the correct stereoisomer is paramount, their higher cost is often justified.
-
Pseudoephedrine stands out as a highly economical and powerful auxiliary, especially when its products are crystalline. However, its use in large-scale manufacturing is heavily encumbered by regulatory controls, a non-trivial barrier for global supply chains.
-
(S)-4-Methyloxazolidin-2-one emerges as a compelling cost-effective alternative to the traditional Evans' auxiliaries. While it may require more process optimization to achieve the same levels of selectivity as its bulkier counterparts, its lower starting material cost and molecular weight make it an attractive candidate for cost-sensitive projects. It is strongly recommended for initial screening in parallel with benchmark auxiliaries, particularly for alkylation and aldol reactions where high, but not necessarily >99:1, selectivity is sufficient for the desired product purity after subsequent steps.
Ultimately, the optimal choice will be revealed through targeted process chemistry and a thorough economic analysis of the entire synthetic route.
References
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Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]
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Briggs, T. F., et al. (2004). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Organic Letters, 6(14), 2495-2497. [Link]
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Myers, A. G., et al. (1994). Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis. Journal of the American Chemical Society, 116(20), 9361-9362. [Link]
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Myers, A. G., & Gleason, J. L. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society. [Link]
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Zepeda, L. G., et al. (2008). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 13(3), 649-660. [Link]
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D'hooghe, M., & De Kimpe, N. (2010). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Molecules, 15(12), 9099-9129. [Link]
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Wikipedia. (2023). 2-Oxazolidinone. Wikipedia. [Link]
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A Senior Application Scientist's Guide to Chiral Auxiliaries for Asymmetric Aldol Reactions: A Comparative Review
The aldol reaction, a cornerstone of carbon-carbon bond formation, is fundamental to the synthesis of complex molecules, particularly in the pharmaceutical industry where the precise three-dimensional arrangement of atoms dictates biological activity.[1][2] Achieving stereocontrol in this reaction is therefore not just an academic challenge but a critical necessity. Among the various strategies for asymmetric synthesis, the use of chiral auxiliaries remains a robust and highly reliable method.[3][4] A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate to direct the stereochemical course of a reaction, after which it is removed for potential reuse.[5]
This guide provides an in-depth, comparative analysis of three preeminent classes of chiral auxiliaries for the asymmetric aldol reaction: Evans' oxazolidinones, Oppolzer's sultams, and Myers' pseudoephedrine amides. We will delve into the mechanistic underpinnings that govern their stereodirecting influence, present comparative performance data, and provide a detailed, field-tested experimental protocol.
The Pillars of Stereocontrol: A Mechanistic Overview
The efficacy of a chiral auxiliary hinges on its ability to create a highly ordered, sterically-defined environment around the reacting center. This is typically achieved through the formation of a rigid cyclic transition state, often involving chelation with a Lewis acid, which biases the approach of the electrophile (the aldehyde) to one face of the nucleophile (the enolate).
Evans' Oxazolidinones: The Gold Standard for Syn-Aldol Products
First disclosed by David A. Evans in the early 1980s, N-acyloxazolidinones, derived from readily available amino acids like valine and phenylalanine, are arguably the most widely used and dependable auxiliaries for stereoselective aldol reactions.[3][6] Their popularity stems from their exceptional ability to produce syn-aldol adducts with near-perfect diastereoselectivity.[6][7]
Mechanism of Action: The key to the Evans auxiliary's success lies in the reliable formation of a (Z)-enolate upon treatment with a soft Lewis acid, typically dibutylboron triflate (Bu₂BOTf), and a hindered base like diisopropylethylamine (DIPEA).[8][9] This (Z)-enolate then reacts with an aldehyde via a highly organized, chair-like six-membered Zimmerman-Traxler transition state.[9][10] The stereochemical outcome is dictated by the bulky substituent at the C4 position of the oxazolidinone (e.g., an isopropyl or benzyl group), which effectively shields the Si-face of the enolate, forcing the aldehyde to approach from the less hindered Re-face.[9] This, combined with the minimization of dipole-dipole interactions between the two carbonyl groups in the transition state, consistently leads to the syn-aldol product.[6][9]
Caption: General workflow for an Evans' asymmetric syn-aldol reaction.
While renowned for syn selectivity, variations in the Lewis acid can alter the outcome. For instance, using certain titanium-based Lewis acids can favor the formation of "non-Evans" syn products.[11] Furthermore, sulfur-containing analogs, such as 1,3-thiazolidine-2-thiones, have proven effective in promoting the formation of anti-aldol products, showcasing the versatility of this scaffold.[7][12]
Oppolzer's Camphorsultams: A Rigid Scaffold for Versatile Control
Based on the rigid, bicyclic structure of camphor, Oppolzer's sultams are another powerful class of chiral auxiliaries.[13] Their conformational rigidity provides a well-defined steric environment, making them highly effective in a range of asymmetric transformations, including aldol reactions.[14]
Mechanism of Action: Similar to Evans' auxiliaries, N-acyl camphorsultams are converted to their corresponding enolates. The stereochemical outcome of the subsequent reaction with an aldehyde is highly dependent on the choice of Lewis acid. The sultam's bulky and rigid framework effectively blocks one face of the enolate. Chelation of the Lewis acid (e.g., TiCl₄ or Bu₂BOTf) to the carbonyl oxygen and the sulfonyl oxygen creates a rigid transition state that directs the incoming aldehyde, leading to high diastereoselectivity for either syn or anti products depending on the specific conditions employed.[14][15][16] This tunability is a key advantage of the Oppolzer system.
Caption: Oppolzer's sultam allows access to both syn and anti aldol products.
Myers' Pseudoephedrine Amides: A Practical and Versatile Alternative
Developed by Andrew G. Myers, pseudoephedrine-based auxiliaries offer a highly practical and cost-effective approach to asymmetric synthesis.[17] Both enantiomers of pseudoephedrine are inexpensive bulk chemicals. The auxiliary is easily attached to a carboxylic acid to form a tertiary amide.[8] While most renowned for asymmetric alkylations, this system has been effectively adapted for aldol reactions.[18][19]
Mechanism of Action: The key to the Myers auxiliary is the formation of a rigid lithium chelate after deprotonation. Upon treatment with a strong base like lithium diisopropylamide (LDA), the α-proton of the amide is removed to form a (Z)-enolate.[20] The lithium cation is believed to chelate to both the enolate oxygen and the benzylic hydroxyl oxygen of the pseudoephedrine moiety.[8] This rigid, five-membered ring structure, along with the steric bulk of the phenyl and methyl groups, effectively blocks one face of the enolate from the approaching electrophile.[20][21] For aldol reactions, high syn selectivity is achieved, though in some cases, transmetalation of the initial lithium enolate with a zirconium salt is required to attain optimal diastereoselectivity.[18] A significant advantage is the straightforward cleavage of the auxiliary to yield a variety of enantiomerically enriched products, including carboxylic acids, alcohols, and ketones.[17]
Performance Comparison: A Quantitative Analysis
The choice of a chiral auxiliary is ultimately guided by its performance in a specific transformation. The following table summarizes representative data for the three auxiliaries in asymmetric aldol reactions, providing a quantitative basis for comparison. Note that optimal conditions can vary, and this data is intended to be illustrative of general efficacy.
| Chiral Auxiliary | Substrate (Enolate Precursor) | Aldehyde | Lewis Acid / Base | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (e.e.) | Yield (%) | Reference(s) |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | N-Propionyl oxazolidinone | Isobutyraldehyde | Bu₂BOTf, DIPEA | >99:1 | >99% | 85-95 | [2][22] |
| (1S)-(-)-2,10-Camphorsultam | N-Propionyl camphorsultam | Benzaldehyde | TiCl₄, (-)-Sparteine | 1: >99 (anti) | >98% | 81 | [16][23] |
| (1S,2S)-(+)-Pseudoephedrine | N-Propionyl pseudoephedrine amide | Isovaleraldehyde | LDA then ZrCp₂Cl₂ | >95:5 | >98% | 75-85 | [18] |
Experimental Protocol: The Evans' Asymmetric Syn-Aldol Reaction
This protocol describes a general and highly reliable procedure for the synthesis of a syn-aldol adduct using an Evans' oxazolidinone auxiliary.[2][4]
Materials:
-
N-Propionyl-(4S)-isopropyl-1,3-oxazolidin-2-one (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Di-n-butylboron triflate (Bu₂BOTf, 1.1 eq, 1.0 M in DCM)
-
Diisopropylethylamine (DIPEA, 1.2 eq)
-
Aldehyde (e.g., Isobutyraldehyde, 1.5 eq)
-
Phosphate buffer (pH 7), Methanol, 30% Hydrogen peroxide
-
Brine, Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Enolate Formation:
-
A solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous DCM (approx. 0.1 M) is prepared in a flame-dried, nitrogen-purged flask equipped with a magnetic stirrer.
-
The solution is cooled to 0 °C in an ice bath.
-
Di-n-butylboron triflate (1.1 eq) is added dropwise over 5 minutes.
-
Diisopropylethylamine (1.2 eq) is then added dropwise over 5 minutes. The solution is stirred at 0 °C for 30 minutes.
-
-
Aldol Addition:
-
The reaction mixture is cooled to -78 °C (dry ice/acetone bath).
-
A solution of the aldehyde (1.5 eq) in anhydrous DCM is added dropwise over 10 minutes.
-
The reaction is stirred at -78 °C for 2 hours, then allowed to warm to 0 °C and stirred for an additional 1 hour.
-
-
Work-up:
-
The reaction is quenched by the addition of pH 7 phosphate buffer (1 part by volume relative to DCM), followed by methanol (3 parts).
-
The mixture is transferred to an open flask and 30% aqueous hydrogen peroxide (1 part) is added slowly while stirring vigorously at 0 °C. The mixture is stirred for 1 hour.
-
The volatile solvents are removed under reduced pressure. The aqueous residue is extracted three times with DCM.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate, then brine, dried over MgSO₄, filtered, and concentrated.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR analysis. The product is purified by flash column chromatography on silica gel.
-
-
Auxiliary Cleavage (Example: to form the β-hydroxy carboxylic acid):
-
The purified aldol adduct is dissolved in a 3:1 mixture of THF and water.
-
The solution is cooled to 0 °C, and 30% hydrogen peroxide is added, followed by aqueous lithium hydroxide (LiOH).
-
The reaction is stirred until complete, then quenched and worked up to yield the chiral β-hydroxy carboxylic acid and the recovered oxazolidinone auxiliary.
-
Conclusion and Field Perspective
The choice of a chiral auxiliary is a strategic decision in synthesis design.
-
Evans' Oxazolidinones remain the undisputed choice for generating syn-aldol products with exceptionally high levels of stereocontrol. Their reliability and the vast literature precedent make them a low-risk, high-reward option, especially in complex total synthesis.[6]
-
Oppolzer's Sultams offer greater flexibility, providing access to both syn and anti adducts with high selectivity simply by tuning the reaction conditions.[14][24] The conformational rigidity of the camphor backbone ensures excellent stereochemical induction.
-
Myers' Pseudoephedrine Amides represent a highly practical and economical alternative.[20] Their broad substrate scope and the ease of cleaving the product to various functional groups make them particularly attractive for process development and large-scale synthesis.[17]
Ultimately, the optimal auxiliary depends on the specific target molecule, the desired stereoisomer, cost considerations, and scalability. Each of these venerable systems offers a powerful and validated toolkit for the modern synthetic chemist, enabling the construction of complex chiral architectures with confidence and precision.
References
-
Evans Aldol Reaction. Chem-Station Int. Ed.[Link]
-
Oxazolidinones as chiral auxiliaries in asymmetric aldol reaction applied to natural products total synthesis | Request PDF. ResearchGate.[Link]
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Enantioselective Aldol Reaction. Buchler GmbH.[Link]
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Asymmetric Synthesis and Applications of Chiral Organoselenium Compounds: A Review. PMC - NIH.[Link]
-
Catalytic Enantioselective Aldol Addition Reactions. Organic Reactions.[Link]
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Evans aldol ppt. Slideshare.[Link]
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(PDF) A REVIEW ON RECENT ADVANCES IN ASYMMETRIC SYNTHESIS AND ITS APPLICATIONS. ResearchGate.[Link]
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Book Review of Asymmetric Synthesis with Chemical and Biological Methods. ACS Publications.[Link]
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Chiral auxiliary. Wikipedia.[Link]
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Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society.[Link]
-
The Selective Aldol Reaction. Macmillan Group Meeting.[Link]
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(PDF) Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate.[Link]
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Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. PubMed.[Link]
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Catalytic enantioselective aldol reactions. Chemical Society Reviews (RSC Publishing).[Link]
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Recent advances in catalytic asymmetric synthesis. Frontiers.[Link]
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The First Direct and Enantioselective Cross-Aldol Reaction of Aldehydes. MacMillan Group, Caltech.[Link]
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Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. IntechOpen.[Link]
-
Asymmetric Aldol Reactions Using (S,S)-(+)-Pseudoephedrine-Based Amides: Stereoselective Synthesis of α-Methyl-β-hydroxy Acids, Esters, Ketones, and 1,3-Syn and 1,3-Anti Diols. The Journal of Organic Chemistry - ACS Publications.[Link]
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed.[Link]
-
Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners†,‡. The Journal of Organic Chemistry - ACS Figshare.[Link]
-
(PDF) Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate.[Link]
-
Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Oreate AI Blog.[Link]
-
Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. The Journal of Organic Chemistry - ACS Publications.[Link]
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Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners † , ‡ | Request PDF. ResearchGate.[Link]
-
Fragment A and the Model Coupling Reaction. University of Oxford.[Link]
-
Camphorsultam. Wikipedia.[Link]
-
Myers Asymmetric Alkylation. SynArchive.[Link]
-
Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit.[Link]
-
Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society.[Link]
-
Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society.[Link]
-
Asymmetric Alkylation of Enolates. Chem 115 - Myers, Harvard University.[Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (S)-4-Methyloxazolidin-2-one
As a cornerstone in modern asymmetric synthesis, (S)-4-Methyloxazolidin-2-one, a derivative of Evans auxiliaries, enables researchers to achieve high levels of stereocontrol in forming new chiral centers.[1][2] While its application in creating enantiomerically pure compounds is well-documented, the life cycle of this valuable chiral auxiliary does not end after the reaction. Proper management and disposal of its waste are not merely procedural afterthoughts; they are critical components of a safe, compliant, and environmentally responsible laboratory operation.
This guide provides an in-depth, procedural framework for the disposal of (S)-4-Methyloxazolidin-2-one and its associated waste streams. The protocols described herein are grounded in established safety principles and regulatory standards, designed to empower researchers to manage chemical waste with confidence and precision.
Hazard Assessment and Characterization
Before any disposal protocol can be established, a thorough understanding of the substance's hazards is essential. The primary hazard associated with (S)-4-Methyloxazolidin-2-one is its oral toxicity. While it is not classified as a highly hazardous substance, it warrants careful handling as a regulated chemical waste.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), (S)-4-Methyloxazolidin-2-one is classified as follows:
| Hazard Class | Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed |
Source: Aggregated GHS information provided to the European Chemicals Agency (ECHA).[3]
It is crucial to recognize that waste streams are often not pure substances. Any solution or mixture containing (S)-4-Methyloxazolidin-2-one, or materials contaminated by it (e.g., gloves, filter paper, glassware), must be treated as hazardous waste.[4]
The Regulatory Imperative: Understanding the Framework
In the United States, the management of hazardous chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] RCRA establishes a "cradle-to-grave" system, meaning that hazardous waste is regulated from the moment it is generated until its final, safe disposal.[5][6]
Key principles mandated by RCRA and adopted by institutional Environmental Health & Safety (EHS) programs include:
-
Waste Identification: Chemical waste generators must determine if their waste is classified as hazardous.[7]
-
Segregation: Incompatible chemical wastes must be stored separately to prevent dangerous reactions.[8]
-
Proper Containment: Waste must be stored in containers that are compatible with the chemical, are in good condition, and are kept securely closed.[8][9]
-
Labeling: All hazardous waste containers must be clearly and accurately labeled.[10]
-
Accumulation: There are strict limits on the quantity of waste that can be stored in a laboratory and for how long.[8][10]
Researchers must always consult and adhere to the specific waste disposal guidelines established by their institution's EHS department, as these are tailored to comply with federal, state, and local regulations.[11][12]
Step-by-Step Disposal Protocol for (S)-4-Methyloxazolidin-2-one
The following protocol outlines the standard operating procedure for the collection and disposal of (S)-4-Methyloxazolidin-2-one waste.
Step 1: Segregation at the Point of Generation
Proper segregation is the most critical step in a safe waste management system.[11]
-
Designate a Waste Stream: (S)-4-Methyloxazolidin-2-one is a non-halogenated, solid organic compound. It should be collected as Solid Hazardous Waste or Non-Halogenated Organic Solid Waste , according to your institution's categories.
-
Do Not Mix: Never mix this waste with other waste streams such as:
-
Context of Use: As a chiral auxiliary, waste is often generated during the cleavage and purification steps.[13][14] This may include aqueous solutions from extractions or organic solvents from chromatography. These liquid wastes must be segregated into their respective non-halogenated or aqueous waste streams and labeled accordingly, noting the presence of the dissolved oxazolidinone.
Step 2: Container Selection and Labeling
-
Container Choice: Use a wide-mouth, high-density polyethylene (HDPE) or glass container that is compatible with the chemical.[10] The container must have a secure, screw-top cap and be free of damage or deterioration.[8][9]
-
Labeling: The container must be labeled immediately upon the first addition of waste. The label, typically provided by your EHS office, must include:
-
The words "Hazardous Waste "
-
The full, unabbreviated chemical name: "(S)-4-Methyloxazolidin-2-one "
-
If it is a mixture, list all constituents by percentage or volume.[8]
-
The specific hazard(s) associated with the waste (e.g., "Toxic," "Harmful if Swallowed").
-
The date the container was started (accumulation start date).
-
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
An SAA is a designated location at or near the point of waste generation where hazardous waste can be temporarily stored.[8][10]
-
Location: The SAA must be in the same room where the waste is generated.[10]
-
Storage: Keep the waste container in a designated, secondary containment bin within the SAA to contain any potential leaks.
-
Closure: The waste container must be kept securely closed at all times, except when you are actively adding waste to it.[8][10]
-
Quantity Limits: Do not exceed the SAA volume limits (typically 55 gallons for total hazardous waste and 1 quart for acutely toxic waste).[10]
Step 4: Arranging for Final Disposal
-
Monitoring: Regularly inspect the SAA for any signs of leakage and to check fill levels.[8][9]
-
Requesting Pickup: Once the container is full (leaving at least one inch of headspace for expansion) or has been in the SAA for the maximum allowed time (often 9-12 months), contact your institution's EHS department to schedule a waste pickup.[8][10]
-
Prohibited Actions: Under no circumstances should (S)-4-Methyloxazolidin-2-one or its contaminated materials be disposed of in the regular trash or down the drain.[9][15] This is a direct violation of RCRA regulations and poses a risk to the environment.
Disposal of Contaminated Materials
-
Personal Protective Equipment (PPE): Contaminated gloves, bench paper, and weigh boats should be collected in a sealed bag or lined container, clearly labeled as "Solid Waste Contaminated with (S)-4-Methyloxazolidin-2-one," and disposed of through EHS.
-
Glassware and Sharps: Contaminated glassware should be triple-rinsed with a suitable solvent. The first two rinsates must be collected as hazardous liquid waste. The cleaned glassware can then be disposed of in a designated broken glass container.[11] Needles, syringes, or other sharps must be placed in a designated sharps container for incineration.[11]
-
Spill Cleanup: In the event of a small spill, alert personnel in the area. Wearing appropriate PPE (lab coat, gloves, safety glasses), cover the spill with an inert absorbent material (e.g., vermiculite, sand, or Chemizorb®).[4] Carefully sweep or scoop the absorbed material into a designated hazardous waste container, label it, and arrange for disposal.[7]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper management of (S)-4-Methyloxazolidin-2-one waste in a laboratory setting.
Caption: A workflow diagram for laboratory waste disposal.
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A Researcher's Guide to the Safe Handling of (S)-4-Methyloxazolidin-2-one
(S)-4-Methyloxazolidin-2-one, a valuable chiral auxiliary in asymmetric synthesis, demands careful handling due to its potential health hazards. This guide provides essential, field-tested procedures for its safe use, storage, and disposal, ensuring the well-being of laboratory personnel and the integrity of research.
As Senior Application Scientists, we understand that true laboratory safety transcends mere compliance. It is about deeply understanding the materials we work with. This guide is structured to provide not just a set of rules, but the scientific reasoning behind them, empowering you to work with confidence and precision.
Hazard Identification and Risk Assessment: Understanding the "Why"
(S)-4-Methyloxazolidin-2-one is classified under the Globally Harmonized System (GHS) with several key hazard statements. A thorough understanding of these is the foundation of a robust safety plan.
| Hazard Code | Description | Implication for Handling |
| H302 | Harmful if swallowed[1][2] | Accidental ingestion can lead to acute toxicity. Strict prohibition of eating, drinking, or smoking in the lab is critical. |
| H315 | Causes skin irritation[2] | Direct contact can cause redness, itching, and inflammation. Protective gloves and clothing are mandatory to prevent exposure. |
| H319 | Causes serious eye irritation[2][3] | The compound can cause significant, potentially damaging, irritation upon contact with the eyes. Eye protection is non-negotiable. |
| H335 | May cause respiratory irritation[2] | Inhalation of dust or aerosols can irritate the respiratory tract. Work should be conducted in a well-ventilated area, preferably a fume hood. |
| H317 | May cause an allergic skin reaction[3] | Repeated exposure may lead to skin sensitization, where subsequent contact triggers an allergic response. Consistent use of PPE is crucial. |
This data is aggregated from multiple Safety Data Sheets (SDS) to provide a comprehensive hazard profile.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a one-size-fits-all approach; it is a scientifically-informed decision based on the specific risks posed by the chemical.
Eye and Face Protection:
-
What to Wear: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4] A face shield should be used in addition to goggles when there is a significant risk of splashing.
-
The Rationale: (S)-4-Methyloxazolidin-2-one is a solid at room temperature, but can be handled as a melt or in solution. Goggles provide a seal around the eyes to protect against dust particles, while a face shield offers broader protection against splashes during transfers or reactions.
Skin and Body Protection:
-
Gloves: Chemically resistant, powder-free nitrile or neoprene gloves are recommended.[5][6] Always inspect gloves for tears or punctures before use.[4]
-
Why Nitrile? Nitrile rubber offers excellent resistance to a wide range of chemicals and is less likely to cause allergic reactions compared to latex. It provides a durable barrier against the irritant properties of (S)-4-Methyloxazolidin-2-one.
-
-
Clothing: A lab coat or a disposable gown should be worn at all times.[5] For larger quantities or tasks with a higher risk of exposure, consider a chemical-resistant apron.[6]
-
The Rationale: The goal is to minimize all skin contact. A lab coat protects your personal clothing and skin from incidental contact. Contaminated clothing must be removed immediately and washed before reuse.[2]
Respiratory Protection:
-
When is it Needed? Respiratory protection is generally not required when handling small quantities in a well-ventilated area or a chemical fume hood.
-
What to Use: If you are handling large quantities, generating dust (e.g., during weighing), or working in an area with inadequate ventilation, a NIOSH-approved respirator with a particulate filter (N95 or better) is necessary.[4][5]
-
The Rationale: The H335 classification indicates a risk of respiratory irritation. Engineering controls like fume hoods are the primary method of mitigation. Respirators are a crucial secondary defense when these controls are insufficient.
Operational Workflow: From Receipt to Reaction
A structured workflow minimizes the risk of exposure and ensures procedural consistency. The following diagram and steps outline a safe handling process.
Caption: Safe Handling Workflow for (S)-4-Methyloxazolidin-2-one.
Step-by-Step Protocol:
-
Preparation:
-
Review Documentation: Before starting, thoroughly review the Safety Data Sheet (SDS) and the experimental protocol.
-
Don PPE: Put on all required PPE as described in Section 2.
-
Prepare Workspace: Ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items. Have spill cleanup materials readily available.
-
-
Handling and Weighing:
-
Work in a Fume Hood: All manipulations of (S)-4-Methyloxazolidin-2-one should be performed inside a certified chemical fume hood to mitigate inhalation risks.[2]
-
Grounding: Use anti-static and spark-proof tools and equipment where possible to prevent the build-up of electrostatic charge, especially when handling the compound in a powdered form.[2]
-
Weighing: If weighing the solid, do so on weighing paper or in a container within the fume hood to contain any dust.
-
Transfers: Use a spatula for solid transfers. If transferring a solution, use a pipette or syringe. Avoid creating aerosols.
-
-
In Case of a Spill:
-
Evacuate and Alert: Alert others in the immediate area. If the spill is large, evacuate the lab.
-
Contain: For small spills, absorb the material with an inert absorbent like sand, vermiculite, or silica gel.[2] Do not use combustible materials like paper towels to absorb large quantities of the chemical.
-
Cleanup: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a labeled, airtight container for hazardous waste disposal.[7]
-
Decontaminate: Clean the spill area with soap and water.
-
Storage and Disposal: Managing the Lifecycle
Proper storage and disposal are critical for long-term safety and environmental responsibility.
Storage:
-
Container: Keep the compound in its original, tightly closed container.[2]
-
Location: Store in a dry, cool, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][7] A recommended storage temperature is often between 2-8°C.[8][9]
-
Labeling: Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard pictograms.
Disposal Plan:
-
Waste Segregation: Chemical waste must be segregated. Do not mix (S)-4-Methyloxazolidin-2-one waste with other waste streams unless specifically instructed by your institution's environmental health and safety (EH&S) department.
-
Containers: Collect waste in a designated, properly labeled hazardous waste container. The container should be kept closed when not in use.
-
Regulatory Compliance: All chemical waste, including empty containers which may retain residue, must be disposed of in accordance with local, regional, and national regulations.[7] Consult your institution's EH&S department for specific procedures. Never pour chemical waste down the drain.[4]
By integrating these scientifically-grounded safety protocols into your daily laboratory operations, you can effectively manage the risks associated with (S)-4-Methyloxazolidin-2-one, fostering a secure and productive research environment.
References
-
PubChem. (S)-4-Methyloxazolidin-2-one | C4H7NO2 | CID 8063308. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: 2-Oxazolidinone. [Link]
-
Alberta College of Pharmacists. Personal protective equipment in your pharmacy. [Link]
-
Chemstock. Chemwatch GHS SDS in English (European) 39412-5. [Link]
Sources
- 1. (S)-4-Methyloxazolidin-2-one | C4H7NO2 | CID 8063308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. chemos.de [chemos.de]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. chemstock.ae [chemstock.ae]
- 7. fishersci.com [fishersci.com]
- 8. (4S)-4-Methyl-2-oxazolidinone CAS#: 4042-35-7 [amp.chemicalbook.com]
- 9. (R)-4-Methyloxazolidin-2-one | 4042-43-7 [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
